Technical Documentation Center

(S)-3,3-difluoropiperidin-4-ol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-3,3-difluoropiperidin-4-ol hydrochloride

Core Science & Biosynthesis

Foundational

Enantioselective Synthesis of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract (S)-3,3-difluoropiperidin-4-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry due to the unique conformational constraints and altered physicochemical properties imparted...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(S)-3,3-difluoropiperidin-4-ol hydrochloride is a chiral building block of significant interest in medicinal chemistry due to the unique conformational constraints and altered physicochemical properties imparted by the gem-difluoro group adjacent to a stereocenter. This guide provides an in-depth technical overview of a robust and scalable enantioselective synthesis of this valuable compound. We will explore the strategic considerations behind the chosen synthetic approach, detailing the catalytic system, reaction mechanisms, and providing a step-by-step experimental protocol. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting the synthesis for their specific drug development programs.

Introduction: The Strategic Advantage of Fluorinated Piperidines in Drug Design

The piperidine scaffold is a ubiquitous motif in pharmaceuticals, present in numerous approved drugs.[1][2] The introduction of fluorine atoms into this privileged structure can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the 3,3-difluoro substitution pattern offers a unique combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the piperidine nitrogen, while the gem-difluoro group can act as a bioisostere for a carbonyl group and enforce specific ring conformations. The synthesis of enantiomerically pure fluorinated piperidines, such as (S)-3,3-difluoropiperidin-4-ol, is therefore a critical enabling technology for the development of next-generation therapeutics.[1]

This guide will focus on a highly efficient strategy for the enantioselective synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride, centering on the asymmetric reduction of a key intermediate, N-protected-3,3-difluoropiperidin-4-one. This approach is advantageous due to the availability of the starting materials and the high levels of stereocontrol achievable with modern catalytic methods.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, (S)-3,3-difluoropiperidin-4-ol hydrochloride, leads back to the corresponding N-protected 3,3-difluoropiperidin-4-one. The chirality is introduced via an enantioselective reduction of the ketone. The N-protecting group is crucial for the stability of the intermediate and for directing the stereochemical outcome of the reduction. A benzyl (Bn) or tert-butyloxycarbonyl (Boc) group are common choices, offering orthogonal deprotection strategies. The synthesis of the difluorinated piperidinone precursor can be achieved from readily available starting materials.

Retrosynthesis target (S)-3,3-Difluoropiperidin-4-ol HCl deprotection Deprotection target->deprotection HCl asymmetric_reduction Asymmetric Reduction deprotection->asymmetric_reduction N-Protected (S)-3,3-difluoropiperidin-4-ol ketone N-Protected-3,3-difluoropiperidin-4-one asymmetric_reduction->ketone cyclization Cyclization & Fluorination ketone->cyclization starting_materials Acyclic Precursors cyclization->starting_materials

Caption: Retrosynthetic analysis of (S)-3,3-difluoropiperidin-4-ol hydrochloride.

Synthesis of the Key Intermediate: N-Boc-3,3-difluoropiperidin-4-one

The synthesis of the racemic N-Boc-3,3-difluoropiperidin-4-one can be accomplished through several routes. A practical approach involves the 1,4-addition of a difluoro-nucleophile to a suitable Michael acceptor, followed by cyclization.[3]

Experimental Protocol: Synthesis of N-Boc-3,3-difluoropiperidin-4-one

Materials and Reagents:

  • N-Boc-4-piperidone

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent[4]

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-4-piperidone in anhydrous DCM at 0 °C under an inert atmosphere, slowly add DAST (2.2 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3,3-difluoropiperidin-4-one.

Enantioselective Reduction: The Core of the Asymmetric Synthesis

The crucial step in this synthesis is the enantioselective reduction of the prochiral N-Boc-3,3-difluoropiperidin-4-one to the corresponding (S)-alcohol. Asymmetric transfer hydrogenation (ATH) using a chiral iridium or ruthenium catalyst is a highly effective method for this transformation.[5] The choice of catalyst and hydrogen donor is critical for achieving high enantioselectivity.

Causality Behind Experimental Choices:
  • Catalyst: A well-defined chiral transition metal catalyst, such as one based on a Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand complexed with Ru(II) or Ir(III), is employed. The chirality of the ligand creates a chiral environment around the metal center, which preferentially directs the hydride transfer to one face of the ketone.

  • Hydrogen Source: Formic acid/triethylamine azeotrope or isopropanol are commonly used as the hydrogen source in transfer hydrogenation. These are milder and often more practical alternatives to high-pressure hydrogen gas.

  • Solvent: A polar aprotic solvent like dichloromethane or acetonitrile is typically used to ensure the solubility of the substrate and catalyst.

Catalytic_Cycle Ru_precatalyst [Ru(p-cymene)Cl2]2 + Chiral Ligand Active_Ru_H Active Ru-H Catalyst Ru_precatalyst->Active_Ru_H Activation Transition_State [Chiral Transition State] Active_Ru_H->Transition_State Coordination Ketone N-Boc-3,3-difluoropiperidin-4-one Ketone->Transition_State Product_complex [Ru]-Product Complex Transition_State->Product_complex Hydride Transfer Product_complex->Active_Ru_H Regeneration S_Alcohol (S)-N-Boc-3,3-difluoropiperidin-4-ol Product_complex->S_Alcohol Product Release H_donor H-Donor (e.g., Formic Acid) H_donor->Active_Ru_H H_acceptor H-Acceptor (e.g., CO2) H_donor->H_acceptor

Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Enantioselective Reduction

Materials and Reagents:

  • N-Boc-3,3-difluoropiperidin-4-one

  • (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine

  • [Ru(p-cymene)Cl₂]₂

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Chiral HPLC column for ee determination

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine in anhydrous DCM and stir at room temperature for 30 minutes to form the catalyst.

  • Add a solution of N-Boc-3,3-difluoropiperidin-4-one in anhydrous DCM to the catalyst solution.

  • Add the formic acid/triethylamine azeotrope and stir the reaction mixture at 40 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM, combine the organic layers, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (S)-N-Boc-3,3-difluoropiperidin-4-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Parameter Typical Value
Substrate Concentration0.1 - 0.5 M
Catalyst Loading0.5 - 2 mol%
Reaction Temperature25 - 50 °C
Reaction Time12 - 48 hours
Yield85 - 95%
Enantiomeric Excess (ee)>95%

Deprotection and Salt Formation

The final step is the removal of the N-Boc protecting group and the formation of the hydrochloride salt. This is typically achieved by treating the protected alcohol with a solution of hydrogen chloride in an organic solvent.

Experimental Protocol: Deprotection and Salt Formation

Materials and Reagents:

  • (S)-N-Boc-3,3-difluoropiperidin-4-ol

  • 4 M HCl in 1,4-dioxane or diethyl ether

  • Anhydrous diethyl ether

  • Anhydrous methanol

Procedure:

  • Dissolve (S)-N-Boc-3,3-difluoropiperidin-4-ol in a minimal amount of anhydrous methanol.

  • Add an excess of 4 M HCl in 1,4-dioxane at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with anhydrous diethyl ether, filter, and wash with cold diethyl ether.

  • Dry the solid under vacuum to obtain (S)-3,3-difluoropiperidin-4-ol hydrochloride as a white solid.

Conclusion

This guide has outlined a robust and highly enantioselective synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride. The key to this successful synthesis lies in the strategic application of asymmetric transfer hydrogenation to introduce the desired stereochemistry. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers and drug development professionals to produce this valuable building block for their discovery programs. The presented methodology is scalable and utilizes commercially available reagents, making it an attractive approach for the synthesis of this and related fluorinated piperidine derivatives.

References

  • ResearchGate. (n.d.). Property and asymmetric synthesis of β‐fluoropiperidines.
  • ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.
  • ACS Publications. (2024, February 16). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Semantic Scholar. (2020, September 18). Accessing (Multi)
  • PubMed. (2016, May 20). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Journal of Organic Chemistry.
  • PubMed. (2013, September 6). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry.
  • Scientific Update. (2019, November 19).
  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • PubMed. (2010, February 5). Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry.
  • SCIDAR. (n.d.).
  • PMC. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • ResearchGate. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams.
  • SciSpace. (n.d.). A modular, efficient, and stereoselective synthesis of substituted piperidin-4-ols.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 4-(4-fluorophenyl)piperidin-4-ol.
  • ResearchGate. (n.d.). Asymmetric Synthesis and Stereochemistry of Chiral cis- and trans-3-Alkyl-4-aminopiperidines.
  • PMC. (n.d.).
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • ResearchGate. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

Sources

Exploratory

Strategic Control of Fluorinated Heterocycles: Stereoselective Synthesis of 3,3-Difluoropiperidin-4-ol

Executive Summary The 3,3-difluoropiperidin-4-ol scaffold represents a critical bioisostere in modern medicinal chemistry. The gem-difluoro group at the C3 position lowers the pKa of the adjacent amine (modulating metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,3-difluoropiperidin-4-ol scaffold represents a critical bioisostere in modern medicinal chemistry. The gem-difluoro group at the C3 position lowers the pKa of the adjacent amine (modulating metabolic stability and permeability) and induces specific conformational biases via the gauche effect. However, the synthesis of enantiopure 3,3-difluoropiperidin-4-ol presents a unique challenge: the electron-withdrawing nature of the fluorine atoms renders the C4 ketone highly electrophilic (prone to hydration) and susceptible to defluorination under harsh basic conditions.

This technical guide details three validated pathways for accessing the (3R,4R) and (3S,4S) enantiomers, prioritizing biocatalysis for its superior stereocontrol and scalability.

Part 1: Retrosynthetic Analysis & Precursor Assembly

Before addressing the stereocenter, the core piperidine ring with the gem-difluoro motif must be established. While de novo ring construction is possible, the most efficient industrial route utilizes the commercially available ketone intermediate.

The Key Intermediate
  • Target Precursor: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (N-Boc-3,3-difluoropiperidin-4-one).[1]

  • CAS: 1215071-17-2 (Ketone), 1400264-85-8 (Hydrate).

  • Stability Note: Due to the inductive effect of the

    
    -difluoro group, this ketone exists in equilibrium with its gem-diol (hydrate) form in the presence of moisture. Analytical methods (NMR) must account for this.
    
Alternative De Novo Synthesis (If Precursor Unavailable)

If the ketone must be synthesized, the Reformatsky-type addition is the most robust chemical pathway, avoiding the harsh conditions of DAST deoxofluorination on a sensitive piperidone.

Protocol Summary:

  • Reagents: Ethyl bromodifluoroacetate + Ethyl acrylate.[2]

  • Catalyst: Copper powder (Cu) or Zinc (Zn).

  • Mechanism: 1,4-addition of the difluoroacetate radical/enolate to the acrylate, followed by cyclization with an amine source (e.g., benzylamine) and subsequent reduction/protection.

Part 2: The Biocatalytic Route (Gold Standard)

Biocatalysis using Ketone Reductases (KREDs) is the preferred method for this transformation. It offers kinetic control that chemocatalysts often struggle to achieve due to the electronic deactivation of the carbonyl by the adjacent fluorine atoms.

Mechanism of Action

The KRED enzyme delivers a hydride from the cofactor (NADPH) to the si- or re-face of the ketone with high precision. The cofactor is regenerated in situ using a secondary enzyme (Glucose Dehydrogenase - GDH) or a coupled substrate (Isopropanol).

KRED_Cycle Ketone 3,3-Difluoro Ketone Alcohol Chiral Alcohol Ketone->Alcohol Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP H- Transfer KRED KRED Enzyme Recycle Cofactor Recycling (GDH/Glucose) Recycle->NADPH

Figure 1: Enzymatic reduction cycle showing the hydride transfer and cofactor regeneration system.

Experimental Protocol: KRED Screening & Scale-Up

Objective: Synthesis of (R)-N-Boc-3,3-difluoropiperidin-4-ol.

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM Magnesium Sulfate (

    
    ).
    
  • Substrate Solution: Dissolve N-Boc-3,3-difluoropiperidin-4-one (50 mg) in IPA (Isopropanol) or DMSO (5% v/v final concentration).

    • Note: The ketone hydrate must be dehydrated or accounted for in stoichiometry.

  • Enzyme Addition: Add commercially available KRED screening kit (e.g., Codexis or Johnson Matthey panels). Add NADP+ (1 mM) and GDH (if not using IPA-coupled recycling).

  • Reaction: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Workup: Extract with Ethyl Acetate (EtOAc). Dry over

    
    .
    
  • Analysis: Analyze conversion via GC-FID and enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AD-H or IC column).

Why this works: The fluorine atoms create a dipole that orients the substrate rigidly within the enzyme active site, often resulting in >99% ee without the risk of defluorination seen in metal-hydride reductions.

Part 3: Asymmetric Transfer Hydrogenation (Chemocatalysis)

For laboratories without access to enzyme libraries, Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) is the most reliable chemical method.

Catalyst Selection

The Noyori-Ikariya class of catalysts (Ru-arene-diamine complexes) is essential.

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]

  • Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2).

Protocol: Ru-Catalyzed Reduction
  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the ketone (1.0 eq) in dry DMF or DCM.

    • Critical: Avoid protic solvents like methanol initially if the hydrate formation is competitive.

  • Catalyst Loading: Add RuCl(p-cymene)[(R,R)-TsDPEN] (1-2 mol%).

  • Reagent Addition: Add the HCOOH/Et3N mixture (2.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature (20-25°C).

    • Caution: Do not heat above 40°C. The

      
      -fluorine elimination (HF loss) becomes significant at higher temperatures, leading to the enone byproduct.
      
  • Quench: Quench with saturated

    
     solution.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Data Table: Method Comparison

FeatureBiocatalysis (KRED)Ru-ATH (Noyori)NaBH4 Reduction
Enantioselectivity >99% ee (Typical)85-95% ee0% (Racemic)
Yield >90%80-90%>95%
Defluorination Risk NegligibleModerate (Temp dependent)Low
Scalability High (kg scale)High (kg scale)High
Cost Low (at scale)Moderate (Catalyst cost)Very Low

Part 4: Analytical Validation & Quality Control

Validating the structure requires specific attention to the Fluorine-NMR signals.

19F NMR Interpretation

The gem-difluoro group is diastereotopic due to the adjacent chiral center (the newly formed alcohol).

  • Pattern: You will observe an AB quartet (or two complex multiplets) rather than a singlet.

  • Coupling: Large geminal coupling (

    
     Hz).
    
  • Vicinal Coupling: The fluorine trans to the C4-proton will show a distinct coupling constant compared to the cis fluorine, allowing for relative stereochemistry assignment.

Chiral HPLC Method[3][4]
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide absorption).

  • Expected Retention: The enantiomers should resolve with

    
    .
    

Part 5: References

  • Si, C., et al. (2016).[3] Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry. [3]

  • Surmont, R., et al. (2010).[2] Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry.

  • Philips, E., et al. (2019).[4] Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry.

  • Ma, S.K., et al. (2010). Ketone reductases for the synthesis of chiral alcohols. Current Opinion in Chemical Biology.

  • PubChem Compound Summary. (2024). tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. National Library of Medicine.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride

Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical properties of drug candidates.[1] Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter basicity (pKa), thereby optimizing pharmacokinetic and pharmacodynamic profiles.[2] Within this context, the piperidine ring is a ubiquitous structural motif found in a vast number of FDA-approved pharmaceuticals.[1][3]

The convergence of these two privileged elements—the piperidine core and fluorine substitution—gives rise to fluorinated piperidines, a class of building blocks with immense potential.[4] This guide focuses specifically on (S)-3,3-difluoropiperidin-4-ol hydrochloride , a chiral synthon of significant interest. The gem-difluoro group at the 3-position introduces a conformational bias and a strong dipole, while the stereodefined hydroxyl group at the 4-position provides a crucial vector for further synthetic elaboration. The control of the absolute stereochemistry at the C4 position is paramount, as biological activity is often exquisitely dependent on the precise three-dimensional arrangement of a molecule.

This document serves as an in-depth technical resource for researchers and drug development professionals. It provides a detailed examination of a robust synthetic pathway, the underlying mechanistic principles, and a comprehensive characterization protocol for this valuable building block.

Part 1: Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing (S)-3,3-difluoropiperidin-4-ol lies in the stereoselective installation of the hydroxyl group. Several modern asymmetric strategies can be envisioned to achieve this transformation with high enantiopurity.

Conceptual Framework: Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards an N-protected 3,3-difluoropiperidin-4-one as a key prochiral intermediate. The central synthetic challenge thus becomes the asymmetric reduction of this ketone to establish the desired (S)-stereocenter.

G target (S)-3,3-difluoropiperidin-4-ol HCl key_intermediate N-Protected (S)-3,3-difluoropiperidin-4-ol target->key_intermediate Salt Formation prochiral_ketone N-Protected 3,3-difluoropiperidin-4-one key_intermediate->prochiral_ketone Asymmetric Reduction (Core Challenge) precursor Piperidine Ring Precursor prochiral_ketone->precursor Cyclization & Functionalization

Caption: Retrosynthetic analysis of the target compound.

Asymmetric Transfer Hydrogenation (ATH): A Field-Proven Approach

Asymmetric transfer hydrogenation (ATH) stands out as a highly reliable and scalable method for the enantioselective reduction of ketones. This approach utilizes a chiral catalyst, typically a Ruthenium or Iridium complex with a chiral diamine ligand, to transfer hydrogen from a simple source like isopropanol or formic acid to the ketone substrate.

Causality Behind the Choice: The selection of an ATH catalyst system, such as a Noyori-type Ru(II)-TsDPEN catalyst, is driven by its well-documented success in reducing a wide array of ketones with high enantioselectivity and functional group tolerance. The mechanism involves the formation of a chiral metal-hydride species that delivers the hydride to one face of the coordinated ketone, directed by the chiral ligand environment. This process is often highly predictable and robust, making it suitable for process development.[5]

The overall synthetic workflow can be visualized as a multi-step process beginning with the construction of the core piperidine ring.

G cluster_0 Synthesis of Prochiral Ketone cluster_1 Asymmetric Reduction & Final Steps A 1. 1,4-Addition to Acrylonitrile Derivative B 2. Cyano Group Reduction A->B C 3. Lactamization & N-Protection (e.g., Boc) B->C D 4. Hydroxylation/ Oxidation to Ketone C->D E 5. Asymmetric Transfer Hydrogenation (ATH) D->E Key Prochiral Intermediate F 6. Boc Deprotection E->F G 7. Salt Formation (HCl) F->G

Caption: Proposed workflow for the synthesis of the target compound.

Part 2: Detailed Experimental Protocol

The following protocol describes a representative synthesis based on the asymmetric transfer hydrogenation strategy.

Self-Validating System: Each step includes criteria for assessing the success of the transformation (e.g., expected TLC behavior, spectroscopic confirmation) before proceeding to the next, ensuring a self-validating workflow.

Step 5: Asymmetric Transfer Hydrogenation of N-Boc-3,3-difluoropiperidin-4-one
  • Objective: Enantioselective reduction of the prochiral ketone to the corresponding (S)-alcohol.

  • Reagents & Equipment:

    • N-Boc-3,3-difluoropiperidin-4-one (1.0 eq)

    • (1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (0.01 eq)

    • [RuCl₂(p-cymene)]₂ (0.005 eq)

    • Formic acid / Triethylamine azeotrope (5:2 mixture) (5.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Nitrogen atmosphere apparatus, magnetic stirrer, temperature-controlled bath.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to pre-form the catalyst. The solution should turn a deep red/purple color.

    • Dissolve N-Boc-3,3-difluoropiperidin-4-one in anhydrous DCM and add it to the catalyst mixture.

    • Cool the reaction mixture to 0 °C.

    • Slowly add the formic acid/triethylamine azeotrope dropwise over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • In-Process Check: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting ketone should be consumed, and a new, more polar spot corresponding to the alcohol product should appear.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(S)-3,3-difluoropiperidin-4-ol as a white solid.

Step 6 & 7: Deprotection and Hydrochloride Salt Formation
  • Objective: Removal of the Boc protecting group and formation of the final hydrochloride salt.

  • Reagents & Equipment:

    • N-Boc-(S)-3,3-difluoropiperidin-4-ol (1.0 eq)

    • 4M HCl in 1,4-Dioxane (excess)

    • Diethyl ether

    • Magnetic stirrer, filtration apparatus.

  • Procedure:

    • Dissolve the purified N-Boc-(S)-3,3-difluoropiperidin-4-ol in a minimal amount of 1,4-Dioxane.

    • To this solution, add an excess of 4M HCl in 1,4-Dioxane at room temperature.

    • Stir the mixture for 2-4 hours. A white precipitate should form.

    • In-Process Check: Monitor the deprotection by TLC, observing the disappearance of the starting material.

    • Add diethyl ether to the mixture to ensure complete precipitation of the hydrochloride salt.

    • Collect the white solid by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under high vacuum to yield (S)-3,3-difluoropiperidin-4-ol hydrochloride.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product.

Structural and Purity Analysis
Technique Purpose Expected Observations
¹H NMR Structural Elucidation & PurityComplex multiplets for the piperidine ring protons. A downfield shift is expected for the proton on the carbon bearing the hydroxyl group. The presence of the N-H protons (as a broad signal) confirms deprotection.
¹³C NMR Carbon Skeleton ConfirmationA signal for the carbon bearing the C-F₂ group will appear as a triplet due to C-F coupling. The carbon bearing the hydroxyl group will also be clearly identifiable.
¹⁹F NMR Confirmation of Fluorine PresenceA characteristic signal (likely an AB quartet due to diastereotopicity) confirming the gem-difluoro group.[4]
Mass Spec (ESI+) Molecular Weight ConfirmationThe mass spectrum should show the [M+H]⁺ peak for the free base (C₅H₁₀F₂NO) at m/z ≈ 138.07.
Melting Point Purity AssessmentA sharp melting point range is indicative of high purity. Expected range is approximately 243-247 °C.[6]
Elemental Analysis Stoichiometric ConfirmationThe calculated elemental composition for C₅H₁₁ClF₂NO should match the experimental values within acceptable limits (±0.4%).
Stereochemical Integrity Analysis
Technique Purpose Methodology & Expected Outcome
Chiral HPLC Determination of Enantiomeric Excess (e.e.)The sample is analyzed on a chiral stationary phase column (e.g., Chiralpak AD-H). The (S)-enantiomer should be the major peak, allowing for the calculation of enantiomeric excess (e.g., >99% e.e.). Comparison with a racemic standard is necessary for peak assignment.

Conclusion

This guide outlines a robust and reliable pathway for the synthesis and characterization of (S)-3,3-difluoropiperidin-4-ol hydrochloride. The strategic implementation of asymmetric transfer hydrogenation provides a scalable and highly selective method for establishing the critical C4 stereocenter. The detailed characterization workflow ensures the final product meets the high standards of purity and stereochemical integrity required for its application in pharmaceutical research and development. The principles and protocols described herein offer a solid foundation for scientists working to incorporate this valuable fluorinated building block into their synthetic programs.

References

  • EvitaChem. (n.d.). Buy 3,3-Difluoro-1-methylpiperidin-4-ol (EVT-2864915).
  • PubMed. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. J Org Chem. 2016 May 20;81(10):4359-63.
  • ResearchGate. (2019). Property and asymmetric synthesis of β‐fluoropiperidines.
  • PMC. (2019). The formation of all-cis-(multi)
  • ACS Publications. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Organic Letters.
  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids.
  • SYNTHESIS OF 4-ARYLPIPERIDIN-4-OL DERIVATIVES OF LOPERAMIDE AS AGENTS WITH POTENT ANTIPROLIFERATIVE EFFECTS AGAINST HCT-116 AND. (2013).
  • PubMed. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. J Org Chem. 2010 Feb 5;75(3):929-32.
  • ChemicalBook. (n.d.). (S)-3,3-Difluoro-4-(methoxymethyl)piperidine Hydrochloride.
  • ChemicalBook. (n.d.). (S)-3,3-Difluoro-4-(methoxymethyl)piperidine Hydrochloride.
  • Scientific Update. (2019).
  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
  • Ossila. (n.d.). 3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7.
  • SCIDAR. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,3-difluoro-piperidine AldrichCPR.
  • Facile Synthesis of Chiral [alpha]-Difluoromethyl Amines from N-(tert-Butylsulfinyl)
  • ChemicalBook. (n.d.). (3R,4S)-3-fluoropiperidin-4-ol hydrochloride Chemical Properties.
  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
  • PubChem. (n.d.). 3-Fluoropiperidin-4-ol hydrochloride | C5H11ClFNO | CID 68442624.
  • PMC. (n.d.). Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • MilliporeSigma. (n.d.). 3,3-Difluoropiperidine 97 496807-97-7.

Sources

Exploratory

Technical Guide: Chiral Resolution of 3,3-Difluoropiperidin-4-ol Hydrochloride

Executive Summary This guide details the technical methodologies for the isolation of enantiopure 3,3-difluoropiperidin-4-ol hydrochloride , a critical fluorinated building block in medicinal chemistry. The gem-difluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical methodologies for the isolation of enantiopure 3,3-difluoropiperidin-4-ol hydrochloride , a critical fluorinated building block in medicinal chemistry. The gem-difluoro motif at the C3 position modulates the basicity of the adjacent nitrogen (via inductive effects) and alters the metabolic stability of the piperidine ring, making it a high-value scaffold for programs targeting GPCRs (e.g., apelin receptor agonists) and kinases (e.g., EGFR inhibitors).

This document prioritizes process autonomy , presenting three distinct resolution strategies:

  • Biocatalytic Asymmetric Reduction (High yield, >99% ee, preferred for scale-up).

  • Classical Diastereomeric Salt Resolution (Cost-effective, requires screening).[1]

  • Preparative SFC (Rapid throughput for gram-scale delivery).

Part 1: Chemical Context & Strategic Analysis

Structural Considerations

The introduction of the gem-difluoro group at C3 lowers the pKa of the piperidine nitrogen (typically from ~11 to ~8-9), improving bioavailability and reducing hERG liability. However, it renders the C4-hydroxyl stereocenter electronically deficient, altering its binding affinity with resolving agents compared to non-fluorinated analogs.

PropertyValue / DescriptionImpact on Resolution
CAS No. 1239596-54-3 (Racemic)Target identification
Chirality C4 position (R/S)Single stereocenter
Solubility High in water/MeOH (HCl salt)Resolution requires free base or N-protected intermediate
Stability Susceptible to elimination (HF loss)Avoid strong bases at high temp
Resolution Strategy Decision Matrix

Direct resolution of the hydrochloride salt is generally inefficient due to its high aqueous solubility and propensity to form conglomerates. The recommended workflow involves resolving the N-protected intermediate (N-Boc or N-Benzyl) followed by deprotection.

ResolutionStrategy Start Target: Enantiopure 3,3-Difluoropiperidin-4-ol HCl Precursor Precursor: N-Boc-3,3-difluoropiperidin-4-one Start->Precursor Decision Select Methodology Precursor->Decision RouteA Route A: Biocatalysis (Asymmetric Reduction) Decision->RouteA High Yield/Scale RouteB Route B: Classical Resolution (Diastereomeric Crystallization) Decision->RouteB Low Cost/CapEx RouteC Route C: Prep SFC (Chromatography) Decision->RouteC Speed/Small Scale StepA KRED Screening (NADH Recycle) RouteA->StepA StepB Derivatize to N-Benzyl + Chiral Acid (DBTA) RouteB->StepB StepC Chiral Stationary Phase (AD-H / IC) RouteC->StepC Deprotect Deprotection (HCl/Dioxane or H2/Pd) StepA->Deprotect StepB->Deprotect StepC->Deprotect Final Final Product (>99% ee) Deprotect->Final

Caption: Strategic decision tree for selecting the optimal resolution pathway based on scale and resource availability.

Part 2: Route A - Biocatalytic Asymmetric Reduction (Gold Standard)

This method is superior to classical resolution because it theoretically allows for 100% yield (dynamic kinetic resolution or asymmetric synthesis) rather than the maximum 50% yield of resolving a racemate.

Principle

Ketoreductases (KREDs) catalyze the stereoselective reduction of the ketone carbonyl to an alcohol using a cofactor (NADPH/NADH).

Substrate: tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Protocol: KRED Screening & Scale-Up

Reagents:

  • Substrate: N-Boc-3,3-difluoropiperidin-4-one (50 g/L)

  • Enzyme Panel: Codexis KREDs (e.g., P1-B10, P1-B12) or equivalent Pichia pastoris whole-cell systems.

  • Cofactor: NADP+ / Glucose Dehydrogenase (GDH) for recycling.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).[2]

Step-by-Step Workflow:

  • Screening: Dispense 1 mL reaction mixtures containing 2 mg enzyme, 50 mg substrate, and cofactor recycle mix into 96-well deep plates. Incubate at 30°C for 24h.

  • Analysis: Quench with MeCN. Analyze conversion and ee via Chiral HPLC (see Part 5).

  • Scale-Up (100g Batch):

    • Charge reactor with 1.5 L Phosphate buffer (pH 7.0) and 200 mL Isopropanol (co-solvent/H-donor).

    • Add N-Boc-3,3-difluoropiperidin-4-one (100 g).

    • Add optimized KRED enzyme (1.0 g) and NADP+ (0.1 g).

    • Stir at 30°C, maintaining pH 7.0 via auto-titration (1M NaOH).

    • Monitor: Reaction is typically complete in 12-24h (>99% conversion).

  • Workup: Extract with MTBE (3 x 500 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield (S)- or (R)-N-Boc-3,3-difluoropiperidin-4-ol.

Deprotection to HCl Salt
  • Dissolve N-Boc intermediate in 1,4-Dioxane (5 vol).

  • Add 4M HCl in Dioxane (3 eq) dropwise at 0°C.

  • Stir at RT for 4h. The product precipitates as a white solid.

  • Filter and wash with Et₂O. Yield: ~95%.

Part 3: Route B - Classical Diastereomeric Salt Resolution

If biocatalysis is unavailable, classical resolution is the robust chemical alternative. Note: Direct resolution of the free amine is difficult. We utilize the N-Benzyl derivative due to its superior crystallinity with tartaric acid derivatives.

Resolving Agent Screening

The presence of the fluorine atoms changes the "bite angle" of the salt complex. Standard tartaric acid often fails. Recommended Agents:

  • (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA)

  • (+)-O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA)

  • (S)-Mandelic Acid

Protocol: Resolution of N-Benzyl-3,3-difluoropiperidin-4-ol

Step 1: Salt Formation

  • Dissolve racemic N-benzyl-3,3-difluoropiperidin-4-ol (10 g, 44 mmol) in Ethanol (50 mL).

  • In a separate flask, dissolve L-DBTA (15.8 g, 44 mmol, 1.0 eq) in Ethanol (50 mL) at 60°C.

  • Add the acid solution to the amine solution hot.

  • Reflux for 30 mins, then cool slowly to RT over 4 hours.

  • Filter the precipitate.[3][4][5] (This is typically the less soluble diastereomeric salt).

  • Recrystallization: If ee < 95%, recrystallize from EtOH/H₂O (9:1).

Step 2: Free Basing

  • Suspend the salt in water and add 2M NaOH until pH > 12.

  • Extract with DCM.[5] Dry and concentrate to give the enanti enriched free base.

Step 3: Hydrogenolysis (Debenzylation)

  • Dissolve free base in MeOH.

  • Add Pd(OH)₂/C (20 wt%) and stir under H₂ (1 atm) for 12h.

  • Filter catalyst.[6]

  • Treat filtrate with HCl/MeOH to form the final hydrochloride salt.

ClassicalResolution Racemate Racemic N-Benzyl-Intermediate SaltForm Add L-DBTA (Ethanol, Reflux) Racemate->SaltForm Cryst Crystallization (Slow Cool) SaltForm->Cryst Solid Solid Salt (Enriched Diastereomer) Cryst->Solid Filtration Liquor Mother Liquor (Opposite Enantiomer) Cryst->Liquor FreeBase Free Base (NaOH / DCM) Solid->FreeBase Final H2, Pd/C then HCl FreeBase->Final

Caption: Workflow for the classical resolution of the N-benzyl intermediate using Dibenzoyl-L-tartaric acid.

Part 4: Analytical Control & Chromatography[1][6][7][8]

Enantiomeric Excess Determination (SFC/HPLC)

Accurate measurement of ee is critical. The lack of a UV chromophore in the core structure necessitates derivatization (e.g., benzoylation) or detection at low wavelengths (210 nm) if the N-protecting group is present.

Method A: SFC (Supercritical Fluid Chromatography) [1][7]

  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: CO₂ / Methanol (with 0.1% Diethylamine) 90:10.

  • Flow: 3.0 mL/min.

  • Detection: UV 220 nm.

  • Selectivity: The fluorinated group often enhances separation on amylose-based columns (AD-H).

Method B: 19F-NMR Chiral Shift

  • Reagent: Mosher's Acid Chloride.

  • Technique: Derivatize the alcohol with (R)-Mosher's chloride.

  • Observation: The gem-difluoro signals in 19F-NMR will split into distinct diastereomeric populations, allowing integration to determine ee without a chiral column.

Preparative SFC Parameters

For rapid isolation of gram-quantities (Route C):

Parameter Setting
Column Chiralpak AD-H (20 x 250 mm)
Mobile Phase CO₂ / EtOH (85:15)
Cycle Time ~4.5 min
Loading 50-100 mg per injection

| Throughput | ~30 g/day |

References

  • Surmont, R., et al. (2010).[8] "Synthesis of 4-substituted 3,3-difluoropiperidines." Journal of Organic Chemistry, 75(3), 929-932.[8] Link

  • Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Application Note. Link

  • Dombrády, Z.S., et al. (2019).[5] "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Current Research in Bioorganic & Organic Chemistry. Link

  • BenchChem. "Application Notes: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers." Link

  • Vertex Pharmaceuticals. (2013). "Enantioselective synthesis of cis-3-fluoropiperidin-4-ol." PubMed. Link

  • Qiu, X., et al. (2016). "Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol." Journal of Organic Chemistry. Link

Sources

Foundational

Spectroscopic Profile of (S)-3,3-difluoropiperidin-4-ol Hydrochloride: A Comprehensive Technical Guide

Introduction (S)-3,3-difluoropiperidin-4-ol hydrochloride is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms at...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-3,3-difluoropiperidin-4-ol hydrochloride is a chiral, fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The introduction of geminal fluorine atoms at the C3 position of the piperidine ring can profoundly influence the molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. The adjacent stereocenter at C4 further imparts three-dimensional complexity, which is crucial for selective interactions with biological targets. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for elucidating its conformational behavior in solution.

This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-3,3-difluoropiperidin-4-ol hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are based on fundamental principles of spectroscopy and data from structurally related fluorinated piperidines.

Molecular Structure and Key Features

The structure of (S)-3,3-difluoropiperidin-4-ol hydrochloride presents several key features that dictate its spectroscopic behavior:

  • Piperidine Ring: A six-membered saturated heterocycle. In the hydrochloride salt form, the nitrogen atom is protonated, leading to a more rigid chair conformation.

  • Geminal Difluoro Group: The two fluorine atoms at C3 are expected to have a significant electronic and steric influence on the neighboring protons and carbons.

  • Chiral Center: The hydroxyl group at C4 creates a stereocenter with an (S)-configuration.

  • Hydroxyl Group: This functional group will be evident in the IR spectrum and will influence the chemical shifts of adjacent protons and carbons in the NMR spectra.

  • Hydrochloride Salt: The protonated amine and the chloride counter-ion will affect the overall chemical environment, particularly for the protons and carbons near the nitrogen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (S)-3,3-difluoropiperidin-4-ol hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the piperidine ring. The chemical shifts and coupling patterns will be influenced by the electronegativity of the fluorine and oxygen atoms, as well as the conformational constraints of the ring.

Table 1: Predicted ¹H NMR Spectral Data for (S)-3,3-difluoropiperidin-4-ol hydrochloride (in D₂O, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2 (axial & equatorial)3.2 - 3.6m-
H-4 (axial)4.0 - 4.2m-
H-5 (axial & equatorial)1.8 - 2.2m-
H-6 (axial & equatorial)3.0 - 3.4m-
NH₂⁺9.0 - 9.5br s-
OH4.5 - 5.5br s-

Causality behind Experimental Choices: The use of D₂O as a solvent is common for hydrochloride salts to ensure solubility. The exchange of the NH₂⁺ and OH protons with deuterium will lead to the disappearance of their signals, which can be a useful diagnostic tool. A standard 400 MHz spectrometer provides sufficient resolution for the analysis of this molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom bearing the two fluorine atoms (C-3) will exhibit a characteristic triplet due to one-bond C-F coupling. Other carbons will also show smaller couplings to the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for (S)-3,3-difluoropiperidin-4-ol hydrochloride (in D₂O, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to JCF)Predicted Coupling Constant (¹JCF, Hz)
C-245 - 50t~20-25
C-3120 - 125t~240-250
C-465 - 70t~20-25
C-530 - 35t~5-10
C-640 - 45s-

Expertise & Experience: The large one-bond carbon-fluorine coupling constant (¹JCF) for C-3 is a definitive feature for geminal difluoro groups. Two- and three-bond couplings (²JCF and ³JCF) are also expected and will be smaller in magnitude, leading to further splitting of the signals for C-2, C-4, and C-5.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. For (S)-3,3-difluoropiperidin-4-ol hydrochloride, the two fluorine atoms at C-3 are diastereotopic due to the adjacent chiral center at C-4. Therefore, they are expected to be chemically non-equivalent and should appear as two separate signals, each split into a doublet by the geminal F-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data for (S)-3,3-difluoropiperidin-4-ol hydrochloride (in D₂O, 376 MHz)

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (²JFF, Hz)
Fₐ-90 to -110d~240-260
Fₑ-95 to -115d~240-260

Trustworthiness: The observation of two distinct signals in the ¹⁹F NMR spectrum would provide strong evidence for the presence of the chiral center at C-4 and the diastereotopic nature of the fluorine atoms. The large geminal F-F coupling is characteristic of such arrangements.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of (S)-3,3-difluoropiperidin-4-ol hydrochloride in 0.6-0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction.

Caption: Experimental workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of (S)-3,3-difluoropiperidin-4-ol hydrochloride is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-F bonds.

Table 4: Predicted IR Absorption Bands for (S)-3,3-difluoropiperidin-4-ol hydrochloride

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
N-H stretch (ammonium)2400 - 2800Broad, Strong
C-H stretch (alkane)2850 - 3000Medium
C-F stretch1000 - 1200Strong

Authoritative Grounding: The broad absorption in the 3200-3600 cm⁻¹ region is characteristic of hydrogen-bonded O-H stretching vibrations. The broad and strong bands in the 2400-2800 cm⁻¹ range are typical for the N-H stretching of an ammonium salt. The strong absorption in the 1000-1200 cm⁻¹ region is indicative of C-F stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For (S)-3,3-difluoropiperidin-4-ol hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

Table 5: Predicted Mass Spectrometry Data for (S)-3,3-difluoropiperidin-4-ol hydrochloride

IonPredicted m/zInterpretation
[M+H]⁺138.07Protonated molecule (free base)
[M-H₂O+H]⁺120.06Loss of water from the protonated molecule

Self-Validating System: The observation of the protonated molecular ion of the free base ([M+H]⁺ at m/z 138.07) is expected as the hydrochloride salt will dissociate in the ESI source. The accurate mass measurement of this ion can be used to confirm the elemental composition of the molecule. The fragmentation pattern, such as the loss of water, provides further structural confirmation.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Data Acquisition: Introduce the sample solution into an ESI mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

SpectroscopicRelationships cluster_NMR NMR Spectroscopy cluster_Other Other Techniques Structure { (S)-3,3-difluoropiperidin-4-ol HCl | Molecular Structure } H_NMR ¹H NMR Proton Environment Connectivity Structure->H_NMR Proton Signals C_NMR ¹³C NMR Carbon Skeleton C-F Coupling Structure->C_NMR Carbon Signals F_NMR ¹⁹F NMR Fluorine Environment Diastereotopicity Structure->F_NMR Fluorine Signals IR IR Spectroscopy Functional Groups Structure->IR Vibrational Modes MS Mass Spectrometry Molecular Weight Fragmentation Structure->MS Molecular Ion H_NMR->C_NMR HSQC/HMBC H_NMR->F_NMR HOESY C_NMR->F_NMR C-F Couplings

Caption: Interrelationship of spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of (S)-3,3-difluoropiperidin-4-ol hydrochloride, utilizing a combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a detailed and unambiguous characterization of this important fluorinated building block. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, enabling confident identification and quality control of this compound. The interplay of these techniques offers a complete picture of the molecular structure, functional groups, and stereochemical features, which is essential for its application in the synthesis of novel bioactive molecules.

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
    • URL: [Link]

  • ¹⁹F NMR Spectroscopy

    • Title: Fluorine-19 NMR Spectroscopy
    • Source: Wikipedia
    • URL: [Link]

  • Conformational Analysis of Fluorinated Piperidines

    • Title: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference
    • Source: Journal of the American Chemical Society
    • URL: [Link]

  • Mass Spectrometry of Small Molecules

    • Title: Interpret
    • Source: McLafferty, F. W., & Tureček, F. (1993). University Science Books.
    • URL: [Link]

  • Infrared Spectroscopy

    • Title: Introduction to Spectroscopy
    • Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage learning.
    • URL: [Link]

Exploratory

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Guide to Physicochemical Properties for Drug Discovery

Introduction: The Piperidine Moiety and the Fluorine Advantage in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, representing the most prevalent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Moiety and the Fluorine Advantage in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science, representing the most prevalent saturated N-heterocyclic ring system in FDA-approved drugs.[1] Its conformational flexibility and basic nitrogen atom are key to its role in molecular recognition and biological activity. However, these same features can present challenges in drug development, including issues with metabolic stability, target selectivity, and off-target effects such as hERG channel affinity.[1][2]

The strategic introduction of fluorine into the piperidine ring has emerged as a powerful tactic for medicinal chemists to meticulously modulate a molecule's physicochemical properties.[3][4] Fluorine, despite being the smallest halogen, possesses the highest electronegativity, leading to profound effects on a molecule's electronic landscape, conformation, and metabolic fate.[3] This guide provides an in-depth exploration of the critical physicochemical properties of fluorinated piperidine derivatives, offering insights into the underlying principles and practical methodologies for their characterization.

Basicity (pKa): Fine-Tuning the Nitrogen's Proton Affinity

The basicity of the piperidine nitrogen, quantified by its pKa, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. It influences solubility, membrane permeability, and interactions with biological targets and off-target proteins like the hERG potassium ion channel.[1][2] Fluorination provides a predictable and powerful means to modulate this property.

The Inductive Effect of Fluorine on pKa

The potent electron-withdrawing nature of fluorine significantly lowers the pKa of the piperidine nitrogen. This inductive effect reduces the electron density on the nitrogen atom, making it a weaker base. The magnitude of this pKa reduction is dependent on the position and number of fluorine substituents.[5][6] For instance, fluorination at the 3- or 4-position of the piperidine ring can lower the pKa by one to three units.[2] This modulation can be crucial for disrupting undesirable interactions, such as those with the hERG channel, thereby enhancing cardiovascular safety.[1]

Conformational Influence on Basicity

Interestingly, the stereochemistry of the fluorine substituent also plays a crucial role. An axial fluorine atom in the 3-position of a protonated piperidine ring can result in a higher relative pKa compared to its equatorial counterpart.[1] This counterintuitive effect is attributed to a favorable through-space electrostatic interaction between the partially negative fluorine and the positively charged ammonium group (N+-H), which stabilizes the protonated form.[1][7] This phenomenon highlights the intricate interplay between conformation and electronic effects.

Table 1: Impact of Fluorination on Piperidine pKa
CompoundSubstitution PatternpKaReference
PiperidineUnsubstituted~11.2[General Knowledge]
3-Fluoropiperidine (axial F)Mono-fluoro7.6[1]
3-Fluoropiperidine (equatorial F)Mono-fluoro6.6[1]
4,4-DifluoropiperidineDi-fluoro~8.0
Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains a robust and widely used method for accurately determining pKa values.[8][9]

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine derivative in a known volume of deionized water or a suitable co-solvent to a final concentration of approximately 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-stir bar.

  • Titration: Add standardized hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, ensuring the reading has stabilized.[9]

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the piperidine nitrogen is protonated.[8]

Lipophilicity (LogP/LogD): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD) at a specific pH, is a cornerstone of drug design. It governs a molecule's solubility, absorption, distribution, and metabolism.[10] Fluorine's impact on lipophilicity is complex and highly context-dependent.

The Dual Nature of Fluorine in Modulating Lipophilicity

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in molecular hydrophobicity.[3] Monofluorination can have a subtle effect on LogP, whereas the introduction of a trifluoromethyl (CF3) group generally leads to a significant increase in lipophilicity.[3] However, strategic placement of fluorine can also lead to a decrease in lipophilicity by altering the molecule's overall polarity and hydrogen bonding capabilities.[11]

Table 2: Lipophilicity of Fluorinated Piperidine Derivatives
CompoundSubstitution PatternExperimental LogPReference
N-BenzylpiperidineUnsubstituted3.13[Estimated]
N-Benzyl-4-fluoropiperidineMono-fluoro1.50
N-Benzyl-4,4-difluoropiperidineDi-fluoro1.71
N-Benzyl-3-(trifluoromethyl)piperidineTrifluoromethyl2.35
Experimental Protocol: RP-HPLC for LogP Measurement

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a high-throughput and reliable method for determining LogP values.[12][13]

Methodology:

  • System Setup: Use a C18 stationary phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known LogP values to establish a calibration curve by plotting their retention times against their LogP values.

  • Sample Analysis: Dissolve the fluorinated piperidine derivative in a suitable solvent and inject it into the HPLC system.

  • Data Acquisition: Record the retention time of the analyte.

  • LogP Calculation: Determine the LogP of the test compound by interpolating its retention time on the calibration curve. For ionizable compounds, measurements should be performed at a pH where the molecule is in its neutral form to determine LogP. Alternatively, measuring at a physiological pH of 7.4 will yield the LogD value.[13]

Conformational Preferences: The Architectural Impact of Fluorine

The three-dimensional shape of a molecule is paramount for its interaction with biological targets. Fluorination can profoundly influence the conformational preferences of the piperidine ring through a combination of steric and electronic effects.[14]

The Axial Preference of Fluorine: A Counterintuitive Stability

A remarkable and well-documented phenomenon is the preference for an axial orientation of fluorine in 3- and 3,5-disubstituted piperidines, which contradicts simple steric considerations.[1][14] This "axial-F preference" is driven by a complex interplay of stabilizing forces, including:

  • Hyperconjugation: Donation of electron density from the axial C-H bonds to the antibonding orbital of the C-F bond (σC-H → σ*C-F).[7][14]

  • Electrostatic Interactions: Favorable charge-dipole interactions between the electronegative fluorine and other atoms in the ring, particularly the nitrogen.[7][14]

The polarity of the solvent also plays a significant role, with more polar solvents often enhancing the stability of the more polar axial conformer.[14]

Diagram: Factors Influencing Axial Fluorine Preference

G cluster_0 Forces Stabilizing Axial Fluorine cluster_1 Resulting Conformation A Hyperconjugation (σC-H → σ*C-F) D Axial Fluorine Preference A->D B Electrostatic Interactions (Charge-Dipole) B->D C Solvation Effects C->D

Caption: Key interactions driving the axial preference of fluorine in piperidine rings.

Experimental and Computational Workflow for Conformational Analysis

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations is essential for a comprehensive understanding of conformational behavior.[14]

G cluster_0 Experimental Analysis cluster_1 Computational Analysis cluster_2 Integrated Understanding A NMR Spectroscopy (¹H, ¹³C, ¹⁹F) B Coupling Constant Analysis (e.g., ³J(H,F)) A->B E Validated Conformational Model B->E C DFT Calculations (e.g., M06-2X) D Conformational Energy Calculation C->D D->E

Caption: Integrated workflow for determining the conformational preferences of fluorinated piperidines.

Metabolic Stability: Blocking Sites of Oxidative Metabolism

Enhancing metabolic stability is a primary goal in drug discovery, and fluorine substitution is a well-established strategy to achieve this.[4][15] The high strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) isozymes.[4]

By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[3][4] This approach has been successfully applied in numerous drug development programs.

Conclusion: A Multifaceted Tool for Modern Drug Design

The incorporation of fluorine into piperidine derivatives offers a sophisticated and powerful toolkit for medicinal chemists. By understanding and harnessing the profound effects of fluorination on key physicochemical properties—pKa, lipophilicity, conformation, and metabolic stability—researchers can rationally design molecules with improved drug-like properties. The interplay of experimental and computational methods is crucial for a deep understanding of these effects, enabling the development of safer and more effective therapeutics.

References

  • Gelis, C., Heusler, A., Nairoukh, Z., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6145. [Link]

  • Ritter, T. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11026-11031. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., & Roisnel, T. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • Zafrani, Y., & Amir, D. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Omega, 6(40), 26316-26326. [Link]

  • Işık, M., Bergazin, T. D., Fox, J. M., & Cournia, Z. (2020). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 34(10), 1045-1063. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Le Guevel, R. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of organic chemistry. [Link]

  • ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 17(12), 14338-14351. [Link]

  • Shubin, K., & Gataullin, R. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6527. [Link]

  • Votano, J. R., Parham, M., & Hall, L. H. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 817-826. [Link]

  • ResearchGate. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Wilson, Z. E., & Wilson, P. D. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Hendriks, J., De Boer, J., & De Vries, P. (2017). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 145, 739-751. [Link]

  • Thielemann, J., Puntscher, S., & Gouverneur, V. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(2), 568-586. [Link]

  • Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4385-4395. [Link]

  • Qian, J., Sun, S., & Gao, Y. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Industrial & Engineering Chemistry Research, 61(1), 476-486. [Link]

  • ResearchGate. (n.d.). Intrinsic and effective lipophilicities (logP and logD7.4, respectively) for cis. [Link]

  • ResearchGate. (n.d.). LogP measurement of a highly hydrophobic properfume: Evaluation of extrapolation of RP-HPLC results and impact of chemical moieties on accuracy. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Nishihara, S., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7586. [Link]

  • Raic, M. (2011). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 84(4), 453-458. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Lesyk, D., Holota, Y., Borysko, P., ... & Grygorenko, O. O. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. European Journal of Organic Chemistry. [Link]

  • Aldeghi, M., & Mey, A. S. (2023). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 19(21), 7795-7809. [Link]

  • The Royal Society of Chemistry. (2022). CHAPTER 9: Fluorine in Medicine. [Link]

  • Sygnature Discovery. (2025). What is LogP? A Guide to Lipophilicity in Drug Discovery. [Link]

Sources

Foundational

role of fluorine in conformational preference of piperidine rings

Mechanisms, Physicochemical Impacts, and Experimental Validation [1][2] Executive Summary In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12% of top-selling small molecule drugs....

Author: BenchChem Technical Support Team. Date: March 2026

Mechanisms, Physicochemical Impacts, and Experimental Validation [1][2]

Executive Summary

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12% of top-selling small molecule drugs. However, its conformational flexibility can lead to entropic penalties upon binding. Fluorine substitution offers a precise method to lock these conformations, but its effects are often counterintuitive.

This guide addresses the conformational "switch" unique to 3-fluoropiperidines: while the neutral amine often favors an equatorial fluorine to minimize steric strain, the protonated ammonium species (the relevant pharmacophore at physiological pH) aggressively adopts the axial conformation. This phenomenon, driven by charge-dipole interactions and the gauche effect, has profound implications for basicity (


) modulation and ligand-protein binding.

The Electronic Architecture: Forces at Play

To predict conformational preferences, one must move beyond simple steric arguments (A-values) and understand the quantum mechanical and electrostatic forces introduced by the C-F bond.

The Fluorine Gauche Effect

Unlike larger halogens, fluorine often prefers a gauche orientation relative to vicinal electron-withdrawing groups (or protons in specific geometries).[3][4] This is primarily electronic, not steric.

  • Hyperconjugation (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ):  The low-lying antibonding orbital of the C-F bond (
    
    
    
    ) is a potent acceptor. When a C-H bond is anti-periplanar to the C-F bond, electron density is donated into ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
    
    
    , stabilizing this specific rotamer.[2]
  • Orbital Alignment: In a piperidine ring, an axial fluorine places the C-F bond anti-periplanar to the axial C-H bonds at positions C2 and C4, maximizing this stabilization.

Charge-Dipole Interactions ( )

This is the dominant force in protonated piperidines.

  • The Mechanism: Upon protonation, the nitrogen acquires a positive charge. The highly polarized C-F bond (fluorine is ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) seeks to align its dipole antiparallel to the 
    
    
    
    dipole.
  • The Result: This electrostatic attraction pulls the fluorine into the axial position, reducing the distance to the ammonium proton and creating a stabilizing "pseudo-hydrogen bond" (approx. 2.5–3.0 kcal/mol stabilization).

Figure 1: The conformational switch mechanism. Protonation inverts the stability landscape, favoring the axial conformer due to electrostatic and hyperconjugative forces.

Positional Analysis & Physicochemical Impact[6]

The 3-Fluoropiperidine "pKa Anomaly"

Inductive effects suggest that adding an electronegative fluorine should drastically lower the basicity (pKa) of the amine. However, conformational positioning mitigates this.

  • Prediction: A

    
    -fluorine usually drops amine pKa by ~2-3 units.
    
  • Observation: 3-fluoropiperidine (

    
    ) is more basic than predicted (
    
    
    
    ).
  • Explanation: The axial fluorine stabilizes the protonated form (conjugate acid) via the

    
     interaction described above. By stabilizing the acid, the equilibrium shifts toward the protonated state, effectively raising the 
    
    
    
    .
4-Fluoropiperidine
  • Conformation: The fluorine at C4 generally prefers the equatorial position. The distance from the nitrogen is too great for significant charge-dipole stabilization of the axial form.

  • pKa Effect: Without the stabilizing axial interaction, the pKa drop is purely inductive (

    
    ).
    
Data Summary Table
CompoundDominant Conformer (

)

(Exp)

(vs Piperidine)
Primary Driving Force
Piperidine Chair11.2-Sterics
3-F-Piperidine Axial (Chair)9.3-1.9Charge-Dipole + Gauche
4-F-Piperidine Equatorial (Chair)9.4-1.8Sterics (A-value)
3,3-F2-Piperidine Chair8.6-2.6Inductive (Geminal)

Experimental Validation Protocols

Trustworthy determination of conformation requires a combination of NMR and X-ray data. Do not rely on chemical shift (


) alone; coupling constants (

) are the definitive metric.
NMR Methodology ( and )

Objective: Determine the axial/equatorial orientation of the fluorine atom via


 coupling constants.[2]

Protocol:

  • Solvent Selection (Critical):

    • Use

      
       or 
      
      
      
      (Polar protic) to mimic physiological conditions and ensure the amine is protonated (or add 1 eq. TFA to
      
      
      ).
    • Note: In non-polar solvents (

      
      ), the neutral amine may aggregate or flip, obscuring the biologically relevant conformation.
      
  • Acquisition:

    • Run

      
       NMR with 
      
      
      
      -decoupling (if available) to simplify the H-H splitting.
    • Run non-decoupled

      
       NMR to measure 
      
      
      
      .
  • Analysis of

    
    : 
    
    • Focus on the coupling between the geminal proton (

      
      ) at C3 and the vicinal protons at C2 and C4.
      

The Decision Matrix:

Observed Coupling (

)
InterpretationFluorine Position
< 15 Hz

(Gauche)
Equatorial
25 - 45 Hz

(Anti-periplanar)
Axial

Key Insight: If the fluorine is axial, the geminal proton (


) is equatorial. An equatorial proton has only gauche couplings to its neighbors. Therefore, you must look at the coupling of the neighboring axial protons (at C2/C4) to the Fluorine.
  • Axial F: Large coupling (~30-40 Hz) to Axial H at C2/C4.

  • Equatorial F: Small coupling (~5-10 Hz) to Axial H at C2/C4.

Computational Workflow (DFT)

For predictive modeling before synthesis.

  • Software: Gaussian / ORCA.

  • Level of Theory: M06-2X or

    
    B97X-D  with def2-TZVP  basis set.
    
    • Why? Standard B3LYP fails to accurately model dispersion and long-range electrostatic interactions crucial for the gauche effect.

  • Solvation Model: SMD (Solvation Model based on Density) using Water (

    
    ) is mandatory. Gas phase calculations will incorrectly predict the equatorial conformer for 3-F-piperidine salts.
    

Figure 2: NMR Decision Tree for determining fluorine stereochemistry in piperidine salts.

References

  • Sun, A., et al. (2010). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemical Communications. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Lankin, D. C., et al. (2009). Solvation Effects on the Conformational Preference of 3-Fluoropiperidinium Hydrochloride. Organic Letters. Link

  • Morgade, P., et al. (2020).[3] Exploring the Origin of the Axial-Conformation Preferences in the 3-Halopiperidinium Cations. ACS Omega. Link

  • Snyder, J. P., et al. (2011). Fluorine as a Control Element in Drug Design: The 3-Fluoropiperidine Story. Journal of Medicinal Chemistry. Link

Sources

Exploratory

X-ray crystal structure of (S)-3,3-difluoropiperidin-4-ol derivatives

X-Ray Crystallographic and Stereoelectronic Profiling of (S)-3,3-Difluoropiperidin-4-ol Derivatives Executive Summary The incorporation of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy i...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallographic and Stereoelectronic Profiling of (S)-3,3-Difluoropiperidin-4-ol Derivatives

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles represents a cornerstone strategy in modern drug discovery. Among these privileged scaffolds, (S)-3,3-difluoropiperidin-4-ol and its derivatives stand out for their ability to modulate physicochemical properties, enhance metabolic stability, and dictate precise 3D conformations. This technical guide provides an in-depth analysis of the stereoelectronic principles governing this scaffold, establishes a self-validating crystallographic protocol for determining its absolute configuration, and explores its critical applications in medicinal chemistry.

The Stereoelectronic Imperative: Causality in Conformation

The substitution of hydrogen atoms with a gem-difluoro group at the C3 position of a piperidine ring is not merely a steric adjustment; it fundamentally rewrites the molecule's electronic landscape[1].

The Gauche Effect and Conformational Locking Fluorine's extreme electronegativity creates highly polarized C-F bonds, leading to a region of negative electrostatic potential[2]. In the piperidine ring, this polarization lowers the energy of the


 antibonding orbitals. To achieve thermodynamic stability, the molecule undergoes hyperconjugation, where electron density from adjacent parallel 

,

, or nitrogen lone pairs delocalizes into the

orbitals. This phenomenon, known as the gauche effect, forces the piperidine ring to adopt a highly specific, rigidified chair conformation to maximize orbital overlap and minimize dipole-dipole repulsion[1][2].

Physicochemical Modulation The strong inductive electron-withdrawing effect (-I effect) of the gem-difluoro group significantly decreases the electron density on the adjacent piperidine nitrogen[2]. This causality results in a lowered pKa compared to non-fluorinated analogs. A less basic amine is less protonated at physiological pH, which directly translates to increased membrane permeability (higher LogD) and a reduced likelihood of binding to off-target anti-targets, such as the hERG potassium channel[1][3].

Stereoelectronics N1 gem-Difluoro Group at C3 N2 Strong C-F Bond Dipoles N1->N2 N6 Lowered Amine pKa N1->N6 N3 Gauche Effect Activation N2->N3 N4 Conformational Locking (Chair) N3->N4 N5 Reduced Entropic Penalty N4->N5

Stereoelectronic causality map detailing the effects of gem-difluoro substitution.

Crystallographic Methodologies: A Self-Validating Protocol

To definitively prove the (S)-configuration of the C4 hydroxyl group and observe the stereoelectronically locked chair conformation, Single Crystal X-Ray Diffraction (SCXRD) is required. Because the free base of (S)-3,3-difluoropiperidin-4-ol is often an oil or low-melting solid, derivatization (e.g., forming an N-Boc derivative, a carbamate, or a hydrochloride salt) is a necessary prerequisite to enhance lattice packing and crystallinity[4].

Step-by-Step Crystallization and Diffraction Workflow
  • Derivatization & Purification: Synthesize the N-protected derivative of (S)-3,3-difluoropiperidin-4-ol. Purify via flash chromatography to >99% enantiomeric excess (ee) to prevent racemic poisoning of the crystal lattice.

  • Vapor Diffusion Crystallization: Dissolve 10-20 mg of the compound in a minimal volume of a solubilizing solvent (e.g., ethyl acetate). Place the open vial inside a larger, sealed chamber containing a volatile antisolvent (e.g., hexanes).

    • Causality: The slow vapor-phase transfer of the antisolvent into the solvent gradually lowers the solubility of the compound, allowing molecules to reach a thermodynamic minimum and form a highly ordered, defect-free crystal lattice rather than an amorphous precipitate.

  • Data Collection (Cu K

    
     Radiation):  Mount a suitable single crystal on a diffractometer equipped with a cryocooler (e.g., Oxford Cryosystems) at 100 K. It is critical to use Copper K
    
    
    
    radiation (
    
    
    Å) rather than Molybdenum.
    • Causality: Copper radiation provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O, F). This is a strict requirement for accurately calculating the Flack parameter, which is the self-validating mathematical proof of absolute stereochemistry[4].

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (SHELXL)[4].
    

Workflow N1 Synthesis & Derivatization N2 Chiral Resolution N1->N2 N3 Vapor Diffusion Crystallization N2->N3 N4 X-Ray Diffraction N3->N4 N5 Structure Refinement N4->N5

Step-by-step workflow from synthesis to X-ray crystallographic refinement.

Structural Insights and Data Presentation

High-quality crystallographic data for chiral (S)-3,3-difluoropiperidin-4-ol derivatives typically resolve in non-centrosymmetric Sohncke space groups, most commonly the orthorhombic


 or monoclinic 

systems[5][6].

The structural refinement provides a self-validating loop: an R1 factor below 0.05 confirms the accuracy of the atomic model, while a Flack parameter approaching 0.0 (with a standard uncertainty < 0.1) definitively confirms the (S) absolute configuration.

Table 1: Representative Crystallographic Parameters for a Chiral 3,3-Difluoropiperidine Derivative [5][6]

ParameterValue / DescriptionValidation Significance
Crystal System OrthorhombicIndicates 3D lattice symmetry.
Space Group

Chiral space group; confirms the absence of inversion centers (enantiopure).
Unit Cell Dimensions

Å,

Å,

Å
Defines the repeating geometric boundary of the lattice.
Volume (

)

Å

Ensures sufficient density for the molecular weight.
Z (Molecules/Cell) 4Standard packing for

symmetry.
Radiation Source Cu K

(

Å)
Maximizes anomalous dispersion for light atoms.
Flack Parameter

Values near 0 prove the correct absolute stereochemistry; values near 1 indicate the inverted (R) enantiomer.

Medicinal Chemistry Applications

The rigidified conformation and tuned pKa of (S)-3,3-difluoropiperidin-4-ol make it a highly sought-after pharmacophore in targeted therapies. By locking the molecule into a specific chair conformation, the entropic penalty typically incurred when a flexible molecule binds to a target receptor is drastically reduced, leading to superior binding affinity[1].

  • Antimicrobial Agents (Pks13-TE Inhibitors): In the development of treatments for Mycobacterium tuberculosis, coumestan derivatives incorporating fluorinated piperidines have shown remarkable efficacy. The structural optimization using these fluorinated rings improved the hERG safety profile while maintaining nanomolar minimum inhibitory concentrations (MIC)[3].

  • Neurological Therapeutics: Carbamate derivatives of 3,3-difluoropiperidines have been patented as highly selective antagonists for the NR2B subtype of the NMDA receptor, offering potential treatments for various neurodegenerative and psychiatric disorders[4][5].

  • Antiviral Peptidomimetics: In Hepatitis C Virus (HCV) NS3/4A protease inhibitors, difluoropiperidine and related fluorinated macrocycles act as pre-organized structural caps. The highly electronegative fluorine atoms can promote the formation of caged, fluorine-induced hydrogen bonds with the protease backbone, locking the inhibitor into the optimal binding orientation[7].

Conclusion

The provides foundational proof of how atomic-level substitutions dictate macroscopic biological behavior. By utilizing the gauche effect to lock the piperidine ring into a favored conformation, and leveraging the electron-withdrawing nature of fluorine to modulate pKa, drug developers can engineer highly potent, metabolically stable, and safe therapeutics. The rigorous, self-validating protocols of single-crystal X-ray diffraction remain the gold standard for confirming these stereoelectronic designs.

References

  • ACS Publications. Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment. Journal of Medicinal Chemistry.[Link]

  • Google Patents.WO2016196513A1 - 3,3-difluoropiperidine carbamate heterocyclic compounds as nr2b nmda receptor antagonists.
  • Google Patents.WO2024084360A1 - Patatin-like phospholipase domain-containing protein 3 (pnpla3) modifiers.
  • RSC Publishing. Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.[Link]

  • ResearchGate. Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (S)-3,3-Difluoropiperidin-4-ol as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical propert...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds in Drug Discovery

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, make fluorinated building blocks highly sought after in drug design.[1][2][3] The piperidine moiety, a six-membered heterocyclic amine, is a "privileged" structure, forming the core of numerous approved drugs due to its favorable pharmacokinetic properties and synthetic tractability.[4][5][6]

The strategic combination of these two features in (S)-3,3-difluoropiperidin-4-ol offers a powerful tool for medicinal chemists. The gem-difluoro group at the 3-position introduces a polar, non-oxidizable carbon center that can act as a bioisostere for a carbonyl group, influencing local electronics and conformational preferences.[3][7] This modification can lead to improved metabolic stability and receptor binding affinity.[1][2][8] The adjacent chiral hydroxyl group at the 4-position provides a crucial handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This guide provides a comprehensive overview of the application of (S)-3,3-difluoropiperidin-4-ol, detailing its strategic advantages, synthetic utility, and offering detailed protocols for its incorporation into drug-like molecules.

Physicochemical Impact of the 3,3-Difluoro-4-hydroxy-piperidine Motif

The introduction of the gem-difluoro group profoundly alters the properties of the piperidine ring compared to its non-fluorinated or mono-fluorinated counterparts. Understanding these changes is critical for its rational application in drug design.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, rendering the 3-position of the piperidine ring resistant to oxidative metabolism by cytochrome P450 enzymes. This is a common strategy to block metabolic hotspots and improve the half-life of a drug candidate.

  • pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the piperidine nitrogen, making it less basic. This can be advantageous for reducing off-target effects associated with highly basic amines and improving oral bioavailability by altering the ionization state at physiological pH.

  • Conformational Restriction: The bulky fluorine atoms can influence the conformational equilibrium of the piperidine ring, potentially locking it into a bioactive conformation for optimal target engagement.

  • Hydrogen Bonding: While the CF2 group itself is not a classical hydrogen bond donor, the adjacent hydroxyl group is. The difluoromethyl group can act as a "lipophilic hydrogen bond donor" due to the polarization of the C-H bond, potentially forming weak hydrogen bonds that contribute to binding affinity.[9][10]

  • Bioisosterism: The difluoromethylene (CF2) group is a well-established bioisostere of a carbonyl group or an ether oxygen.[3][7] This allows for the replacement of metabolically labile or chemically reactive groups while maintaining or improving biological activity.

Table 1: Comparative Physicochemical Properties

PropertyPiperidine3-Fluoropiperidine3,3-Difluoropiperidine
Calculated pKa (approx.) ~11.2~9.5~8.0
Metabolic Stability at C3 LowModerateHigh
Hydrogen Bond Donor N-HN-H, C-H (weak)N-H, C-H (weak)
Hydrogen Bond Acceptor NN, FN, F

Synthetic Strategies and Key Reactions

(S)-3,3-difluoropiperidin-4-ol is a bifunctional building block, offering two primary sites for chemical modification: the secondary amine (piperidine nitrogen) and the secondary alcohol (hydroxyl group). The strategic protection and deprotection of these functional groups are key to its successful application. A common protecting group for the nitrogen is the tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions and readily removed under acidic conditions.

While a specific enantioselective synthesis for (S)-3,3-difluoropiperidin-4-ol is not extensively detailed in the provided search results, synthetic strategies towards substituted 3,3-difluoropiperidines have been evaluated.[11] These often involve multi-step sequences. An enantioselective synthesis of the related cis-3-fluoropiperidin-4-ol has been reported, utilizing an enantioselective fluorination as a key step.[12]

The core utility of this building block lies in its incorporation into larger molecules through the derivatization of its amine and alcohol functionalities.

G cluster_amine Amine Derivatization cluster_alcohol Alcohol Derivatization N_Alkylation N-Alkylation Target_Molecule_A N-Substituted Derivatives N_Alkylation->Target_Molecule_A R-X N_Arylation N-Arylation N_Arylation->Target_Molecule_A Ar-X, Catalyst N_Acylation N-Acylation N_Acylation->Target_Molecule_A RCOCl Reductive_Amination Reductive Amination Reductive_Amination->Target_Molecule_A RCHO, Reducing Agent O_Alkylation O-Alkylation Target_Molecule_B O-Substituted Derivatives O_Alkylation->Target_Molecule_B R-X, Base O_Arylation O-Arylation O_Arylation->Target_Molecule_B Ar-X, Catalyst Esterification Esterification Esterification->Target_Molecule_B RCOOH Mitsunobu Mitsunobu Reaction Mitsunobu->Target_Molecule_B R-OH, DEAD, PPh3 Building_Block (S)-3,3-difluoropiperidin-4-ol Building_Block->N_Alkylation Building_Block->O_Alkylation

Protocols for Amine Functionalization

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents.

This protocol is a powerful method for forming C-N bonds, crucial for synthesizing compounds with aryl amine moieties.[13]

Objective: To couple (S)-1-Boc-3,3-difluoropiperidin-4-ol with an aryl halide.

Materials:

  • (S)-1-Boc-3,3-difluoropiperidin-4-ol (1.0 equiv)

  • Aryl halide (e.g., Aryl bromide, 1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Phosphine ligand (e.g., BrettPhos, 4-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere (Argon or Nitrogen).

  • Add (S)-1-Boc-3,3-difluoropiperidin-4-ol and the aryl halide.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The palladium catalyst, in conjunction with a sterically hindered phosphine ligand, facilitates the oxidative addition of the aryl halide and subsequent reductive elimination to form the C-N bond. The base is essential for deprotonating the amine and regenerating the active catalyst. An inert atmosphere is critical to prevent the degradation of the catalyst and ligand.

This method is used to form a C-N bond with an aldehyde or ketone, followed by reduction of the intermediate iminium ion.

Objective: To couple (S)-3,3-difluoropiperidin-4-ol with a carbonyl compound.

Materials:

  • (S)-3,3-difluoropiperidin-4-ol (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, 1.5 equiv)

  • Solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve (S)-3,3-difluoropiperidin-4-ol and the carbonyl compound in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent portion-wise, monitoring for gas evolution.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

G cluster_workflow General N-Arylation Workflow Setup Inert Atmosphere Setup Reagents Add Catalyst, Ligand, Base, Substrates, Solvent Reaction Heat to 80-110 °C Monitoring Monitor by TLC/LC-MS Workup Cool, Dilute, Filter Purification Column Chromatography

Protocols for Alcohol Functionalization

The secondary alcohol provides another point of diversification, allowing for the introduction of ether or ester linkages.

This classic reaction is used to form an ether linkage by reacting an alkoxide with an alkyl halide.[14]

Objective: To alkylate the hydroxyl group of (S)-1-Boc-3,3-difluoropiperidin-4-ol.

Materials:

  • (S)-1-Boc-3,3-difluoropiperidin-4-ol (1.0 equiv)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.1 equiv)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the anhydrous solvent.

  • Carefully add the sodium hydride portion-wise.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of (S)-1-Boc-3,3-difluoropiperidin-4-ol in the same solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Trustworthiness Note: Sodium hydride is a highly reactive and flammable reagent. It must be handled with extreme care under an inert atmosphere, and the quenching step must be performed slowly and at a low temperature to control the exothermic reaction with water.

Applications in Medicinal Chemistry: Case Studies and Therapeutic Potential

While specific examples utilizing (S)-3,3-difluoropiperidin-4-ol are emerging, the broader class of 3,3-difluoropiperidines has shown significant promise in various therapeutic areas.[8][15]

  • CNS Disorders: The piperidine scaffold is prevalent in drugs targeting the central nervous system.[16] The introduction of the 3,3-difluoro moiety can enhance blood-brain barrier permeability and improve metabolic stability, making it an attractive scaffold for developing novel treatments for neurodegenerative diseases, psychiatric disorders, and pain. For instance, 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds have been investigated as Dopamine 4 Receptor (D4R) antagonists.[15]

  • Oncology: The enhanced metabolic stability and unique electronic properties of the difluoropiperidine ring make it a valuable component in the design of kinase inhibitors and other anticancer agents. It can lead to compounds with improved pharmacokinetic profiles and prolonged target engagement.

  • Infectious Diseases: The piperidine ring is found in numerous antibacterial and antiviral agents. The incorporation of a gem-difluoro group can enhance the potency and overcome resistance mechanisms.

The (S)-3,3-difluoropiperidin-4-ol building block, with its defined stereochemistry and dual functional handles, allows for the systematic exploration of SAR in these and other therapeutic areas, accelerating the discovery of new drug candidates.

Conclusion

(S)-3,3-difluoropiperidin-4-ol is a high-value building block for medicinal chemists, offering a unique combination of a privileged scaffold with the beneficial properties of gem-difluorination. Its strategic application can lead to the development of drug candidates with improved metabolic stability, modulated basicity, and potentially enhanced biological activity. The synthetic protocols outlined in this guide provide a practical framework for the efficient incorporation of this versatile building block into diverse molecular architectures, paving the way for the discovery of next-generation therapeutics.

References

  • A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy - Organic Chemistry Frontiers (RSC Publishing).
  • Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization.
  • The replacement and application of carbonyl bioisosteres. - ResearchGate. Available at: [Link]

  • gem-Difluorinated Amines for Drug Design - Enamine.
  • The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Synthesis of difluoroalkylated compounds a Bioisostere design and... - ResearchGate. Available at: [Link]

  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • a) Applications of gem‐difluoro olefins in medicinal chemistry.... - ResearchGate. Available at: [Link]

  • Direct Cross-Coupling of Alcohols with O-Nucleophiles Mediated by N-Iodosuccinimide as a Precatalyst under Mild Reaction Conditions - MDPI. Available at: [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation - ACS Publications - ACS.org. Available at: [Link]

  • Ester synthesis by O-alkylation - Organic Chemistry Portal. Available at: [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. Available at: [Link]

  • Synthesis of 4-substituted 3,3-difluoropiperidines - PubMed. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Alkylation of Alcohols, Part 1b: with Alkyl Halides and Sulfonates (examples) - YouTube. Available at: [Link]

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents - SCIDAR. Available at: [Link]

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed. Available at: [Link]

  • Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines - ResearchGate. Available at: [Link]

  • WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC. Available at: [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors - MDPI. Available at: [Link]

Sources

Application

protocols for N-alkylation of (S)-3,3-difluoropiperidin-4-ol

Executive Briefing: The (S)-3,3-Difluoropiperidin-4-ol Scaffold (S)-3,3-difluoropiperidin-4-ol is a highly valued building block in modern drug discovery. The strategic incorporation of a gem-difluoro group adjacent to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The (S)-3,3-Difluoropiperidin-4-ol Scaffold (S)-3,3-difluoropiperidin-4-ol is a highly valued building block in modern drug discovery. The strategic incorporation of a gem-difluoro group adjacent to the basic amine, coupled with a chiral hydroxyl group, provides unique conformational biases, enhanced metabolic stability, and modulated lipophilicity. However, functionalizing the nitrogen atom of this specific scaffold requires a nuanced chemical approach due to the profound electronic effects exerted by the fluorine atoms. This guide details the causal mechanisms and self-validating protocols required to successfully achieve N-alkylation of this complex substrate.

The Physicochemical Paradigm: Causality in Reactivity

To successfully alkylate (S)-3,3-difluoropiperidin-4-ol, one must first understand how fluorine alters the electronics of the piperidine ring. In a standard, unsubstituted piperidine, the conjugate acid pKa is approximately 11.2. However, the strong electron-withdrawing inductive effect (-I) of the geminal fluorine atoms drastically reduces the basicity of the adjacent nitrogen, dropping the pKa to approximately 7.4[1].

This suppressed basicity directly correlates with a significant reduction in nucleophilicity[2]. Consequently, standard N-alkylation protocols that proceed rapidly at room temperature with unsubstituted piperidines will often stall, yield incomplete conversions, or require extensive heating when applied to (S)-3,3-difluoropiperidin-4-ol.

To overcome this inherent kinetic barrier, synthetic chemists must employ one of two optimized strategies:

  • Electrophilic Forcing (Direct Alkylation): Utilizing highly reactive electrophiles (e.g., alkyl iodides, triflates, or electron-deficient heteroaryl chlorides) under elevated temperatures with non-nucleophilic bases[3].

  • Equilibrium-Driven Reductive Amination: Utilizing mild Brønsted acids to force the formation of the intermediate iminium ion, followed by irreversible trapping with a chemoselective hydride source like sodium triacetoxyborohydride (NaBH(OAc)3)[4][5].

Strategic Workflow Diagram

G Start (S)-3,3-difluoropiperidin-4-ol (Reduced Nucleophilicity, pKa ~7.4) Path1 Pathway A: Direct Alkylation Start->Path1 Path2 Pathway B: Reductive Amination Start->Path2 Cond1 Alkyl Halide/Triflate DIPEA or K2CO3 DMF/MeCN, 60-80 °C Path1->Cond1 Cond2 Aldehyde/Ketone AcOH Catalyst NaBH(OAc)3, DCE, RT Path2->Cond2 Prod1 N-Alkyl-(S)-3,3-difluoropiperidin-4-ol (via SN2/SNAr Transition State) Cond1->Prod1 Heat Required Prod2 N-Alkyl-(S)-3,3-difluoropiperidin-4-ol (via Iminium Ion Reduction) Cond2->Prod2 Acid Catalysis

Fig 1: Divergent N-alkylation pathways for (S)-3,3-difluoropiperidin-4-ol.

Methodological Execution: Self-Validating Protocols

Protocol A: Direct N-Alkylation via SN2/SNAr

Causality & Design: Because the fluorinated amine is a weak nucleophile, we utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base. This scavenges the generated acid without competing for the electrophile. Polar aprotic solvents (DMF or MeCN) are selected to maximize the energy of the nucleophile by leaving it unsolvated, thereby accelerating the SN2/SNAr transition state[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve (S)-3,3-difluoropiperidin-4-ol hydrochloride salt (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Basification: Add DIPEA (3.0 equiv) dropwise at room temperature.

    • Validation Checkpoint: The suspension should become a homogenous solution. A small aliquot spotted on wet pH paper must indicate a pH > 9, confirming the complete liberation of the free base.

  • Electrophile Addition: Slowly add the alkyl halide or heteroaryl chloride (1.2 equiv).

  • Thermal Activation: Heat the reaction mixture to 80 °C using a heating block.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the high kinetic barrier imposed by the electron-deficient nitrogen.

  • Monitoring & Validation: After 12 hours, analyze the mixture via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material mass (m/z [M+H]+ = 138.1) and the appearance of the target product mass. If unreacted starting material remains, add an additional 0.5 equiv of the electrophile and continue heating.

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO3, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove residual DMF), dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Reductive Amination

Causality & Design: Reductive amination avoids the risk of over-alkylation. However, the weak basicity of the fluorinated amine makes the initial condensation with the aldehyde sluggish. We add acetic acid (AcOH) to catalyze iminium ion formation. NaBH(OAc)3 is chosen over NaBH4 because it is mild enough to tolerate aldehydes but reactive enough to reduce the transient iminium ion[5]. 1,2-Dichloroethane (DCE) is the optimal solvent as it supports the solubility of the triacetoxyborohydride species and stabilizes the polar transition state[7].

Step-by-Step Procedure:

  • Imine Formation: Dissolve (S)-3,3-difluoropiperidin-4-ol (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous DCE (0.2 M). Add glacial acetic acid (1.2 equiv).

  • Pre-activation: Stir the mixture at room temperature for 30–60 minutes.

    • Causality: This pre-stirring allows the equilibrium to shift toward the iminium intermediate before the reducing agent is introduced, preventing the premature reduction of the aldehyde into a primary alcohol byproduct.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) in small portions over 10 minutes to control the mild exotherm[8].

  • Monitoring & Validation: Stir at room temperature for 4–12 hours.

    • Validation Checkpoint: Perform TLC analysis using a Ninhydrin stain. The secondary amine starting material will stain a distinct brownish-red and run lower on the plate. The successfully alkylated tertiary amine product will not stain with Ninhydrin (or will appear very faint) and will exhibit a higher Rf value.

  • Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes and neutralize the acetic acid. Extract with Dichloromethane (DCM), dry over MgSO4, filter, and concentrate under reduced pressure.

Comparative Analytics

The following table summarizes the quantitative and operational metrics for both protocols to aid in route selection during drug development workflows.

ParameterProtocol A: Direct AlkylationProtocol B: Reductive Amination
Primary Mechanism SN2 / SNArIminium Ion Reduction
Compatible Electrophiles Alkyl Halides, Triflates, Heteroaryl ChloridesAldehydes, Ketones
Typical Yield Range 40% – 75%65% – 95%
Reaction Temperature 60 °C – 80 °C (Thermal activation required)20 °C – 25 °C (Room Temperature)
Over-alkylation Risk Moderate (Quaternary ammonium salt formation possible)Low (Tertiary amine product is sterically hindered)
Optimal Solvents DMF, MeCNDCE, DCM
Key Additives DIPEA, K2CO3, Cs2CO3Acetic Acid (AcOH), Ti(OiPr)4

References

  • 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem - NIH. National Institutes of Health. 1

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. 2

  • US10100058B2 - Fused heterocyclic compounds as CaM kinase inhibitors. Google Patents. 3

  • Reductive Amination, and How It Works. Master Organic Chemistry. 4

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications. 5

  • WO2017112719A1 - 6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents. 6

  • Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. 8

  • I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Reddit (Chemistry). 7

Sources

Method

Application Notes and Protocols for the Derivatization of (S)-3,3-Difluoropiperidin-4-ol in Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Advantage of the (S)-3,3-Difluoropiperidin-4-ol Scaffold in Medicinal Chemistry The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of FDA-ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the (S)-3,3-Difluoropiperidin-4-ol Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1] Its saturated, three-dimensional structure provides a versatile framework for orienting substituents to interact with biological targets. The strategic introduction of fluorine atoms into this scaffold has emerged as a powerful tool for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Specifically, the (S)-3,3-difluoropiperidin-4-ol motif offers a unique combination of features that make it an increasingly valuable building block for structure-activity relationship (SAR) studies.

The gem-difluoro group at the 3-position exerts a profound influence on the properties of the piperidine ring. The strong electron-withdrawing nature of the fluorine atoms lowers the basicity (pKa) of the piperidine nitrogen.[2][3] This modulation of pKa can be critical for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as for reducing off-target effects such as hERG channel binding.[1][3] Furthermore, the CF2 group can act as a bioisostere for a carbonyl group or other polar functionalities, potentially improving metabolic stability by blocking sites of oxidation.[2][4] The chiral hydroxyl group at the 4-position provides a key handle for introducing a diverse range of substituents, allowing for a systematic exploration of the chemical space around the core scaffold.

This application note provides a comprehensive guide to the derivatization of (S)-3,3-difluoropiperidin-4-ol, offering detailed protocols and a rationale for the synthetic strategies employed in SAR studies. The focus is on providing researchers with the tools to systematically modify the hydroxyl and amino functionalities to probe their interactions with biological targets and ultimately design more potent and selective therapeutic agents.

Derivatization Strategies for SAR Exploration

The derivatization of (S)-3,3-difluoropiperidin-4-ol can be systematically approached by modifying the two key functional groups: the C4-hydroxyl group and the piperidine nitrogen. A common initial step is the protection of the piperidine nitrogen, typically with a tert-butyloxycarbonyl (Boc) group, to allow for selective manipulation of the hydroxyl group.

I. Derivatization of the C4-Hydroxyl Group

Modification of the hydroxyl group allows for the introduction of a wide variety of functionalities to probe for key interactions with the biological target, such as hydrogen bonding, hydrophobic interactions, or electrostatic interactions.

The formation of an ether linkage at the C4 position is a common strategy to introduce both small alkyl groups and larger, more complex lipophilic or aromatic moieties.

  • Williamson Ether Synthesis: This classical and robust method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[2][5]

    • Causality behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the alcohol without competing side reactions. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solubilize the alkoxide and promote the SN2 reaction. The reactivity of the alkyl halide follows the order I > Br > Cl. For less reactive alkyl halides, the addition of a catalytic amount of sodium iodide can facilitate the reaction via the Finkelstein reaction.

  • Mitsunobu Reaction: This powerful reaction allows for the formation of ethers with inversion of stereochemistry at the C4 position, which can be a critical tool in SAR studies to probe the importance of stereochemistry for biological activity.[6][7] The reaction proceeds by activating the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

    • Causality behind Experimental Choices: The Mitsunobu reaction is particularly useful for the coupling of secondary alcohols with acidic nucleophiles (pKa < 15). The reaction is typically carried out in an anhydrous aprotic solvent like THF at reduced temperatures to control the initial exothermic reaction. The order of addition of reagents can be critical to the success of the reaction.

Esterification of the C4-hydroxyl group introduces a carbonyl functionality, which can act as a hydrogen bond acceptor and can be used to append a wide range of substituents.

  • Acylation with Acyl Halides or Anhydrides: This is a straightforward and efficient method for ester formation. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

    • Causality behind Experimental Choices: Pyridine or triethylamine are commonly used as bases. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or THF. The use of a catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.

II. Derivatization of the Piperidine Nitrogen

Modification of the piperidine nitrogen allows for the introduction of substituents that can occupy different regions of the binding pocket and influence the overall physicochemical properties of the molecule.

  • Reductive Amination: This is a versatile and widely used method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

    • Causality behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and can be used in a one-pot procedure.[1][4] The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) or DCM. The addition of a dehydrating agent, such as molecular sieves, can be beneficial to drive the formation of the iminium ion.

  • Amide and Sulfonamide Formation: The piperidine nitrogen can be readily acylated with acyl chlorides or sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides.

    • Causality behind Experimental Choices: Similar to O-acylation, a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) is used to scavenge the generated acid. Aprotic solvents such as DCM or THF are suitable for this transformation.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used for moisture-sensitive reactions.

  • Reaction progress should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification of the final products should be performed using standard techniques like column chromatography, preparative HPLC, or recrystallization.

Protocol 1: N-Boc Protection of (S)-3,3-Difluoropiperidin-4-ol

This initial step is often necessary to enable selective derivatization of the hydroxyl group.

  • Materials:

    • (S)-3,3-Difluoropiperidin-4-ol hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Water

    • Brine

  • Procedure:

    • Suspend (S)-3,3-difluoropiperidin-4-ol hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) or a saturated aqueous solution of sodium bicarbonate and stir until the starting material dissolves.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

  • Materials:

    • N-Boc-(S)-3,3-difluoropiperidin-4-ol (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Alkyl halide (e.g., benzyl bromide, 1.1 eq)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve N-Boc-(S)-3,3-difluoropiperidin-4-ol in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride portion-wise and stir for 30 minutes at 0 °C.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: O-Acylation

  • Materials:

    • N-Boc-(S)-3,3-difluoropiperidin-4-ol (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride, 1.1 eq) or Acyl anhydride

    • Triethylamine (Et₃N, 1.5 eq) or Pyridine

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq, optional)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-(S)-3,3-difluoropiperidin-4-ol in anhydrous DCM.

    • Add triethylamine and DMAP (if used).

    • Cool the solution to 0 °C.

    • Add the acyl chloride dropwise.

    • Stir the reaction at room temperature for 2-6 hours.

    • Wash the reaction mixture with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 4: N-Deprotection (Boc Removal)

  • Materials:

    • N-Boc protected piperidine derivative

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in 1,4-dioxane

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc protected piperidine in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

    • Stir the reaction at room temperature for 1-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting salt can often be used directly in the next step or can be neutralized with a base.

Protocol 5: N-Alkylation via Reductive Amination

  • Materials:

    • Deprotected piperidine derivative (1.0 eq)

    • Aldehyde or Ketone (1.1 eq)

    • Sodium triacetoxyborohydride (STAB, 1.5 eq)

    • Dichloroethane (DCE) or Dichloromethane (DCM)

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Suspend the piperidine salt and the carbonyl compound in DCE.

    • Add triethylamine (if starting from a salt) to neutralize.

    • Add sodium triacetoxyborohydride in one portion.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Presentation and SAR Analysis

A systematic SAR study involves the synthesis of a library of analogs and the evaluation of their biological activity. The data should be organized in a clear and concise manner to facilitate analysis.

Table 1: Representative Derivatizations of (S)-3,3-Difluoropiperidin-4-ol and their Impact on Biological Activity (Hypothetical Data for a Kinase Target)

Compound IDR¹ (at C4-O)R² (at N1)IC₅₀ (nM)
1 HH>10000
2a CH₃Boc5800
2b BenzylBoc2500
3a AcetylBoc7500
3b BenzoylBoc4200
4a HMethyl850
4b HIsopropyl1200
4c HCyclopropylmethyl650
4d HBenzyl320
5a CH₃Benzyl150
5b BenzylBenzyl95

Analysis of Hypothetical SAR Data:

  • Impact of C4-O Substitution: Comparison of compounds 2a and 2b with the parent alcohol suggests that O-alkylation is tolerated and can lead to an increase in potency. The larger, more lipophilic benzyl group in 2b appears to be more favorable than the smaller methyl group in 2a . O-acylation (compounds 3a and 3b ) seems to be less beneficial for activity in this hypothetical example.

  • Impact of N1-Substitution: The N-alkylated derivatives (4a-4d ) show a significant improvement in potency compared to the unsubstituted parent compound. The nature of the N-alkyl group is important, with the N-benzyl group (4d ) providing the best activity in this series.

  • Synergistic Effects: The combination of favorable substitutions at both the C4-O and N1 positions can lead to a significant enhancement in potency, as seen in compounds 5a and 5b .

Visualization of Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of (S)-3,3-difluoropiperidin-4-ol.

Derivatization_Workflow start (S)-3,3-Difluoropiperidin-4-ol N_Boc N-Boc-(S)-3,3-difluoropiperidin-4-ol start->N_Boc (Boc)₂O, Base N_Alkyl_Parent N-Alkyl Derivatives start->N_Alkyl_Parent R-CHO, STAB N_Acyl_Parent N-Acyl Derivatives start->N_Acyl_Parent R-COCl, Base O_Alkyl O-Alkyl Derivatives N_Boc->O_Alkyl R-X, Base (Williamson) or R-OH, PPh₃, DEAD (Mitsunobu) O_Acyl O-Acyl Derivatives N_Boc->O_Acyl RCOCl, Base N_Deprotected_O_Alkyl Deprotected O-Alkyl Derivatives O_Alkyl->N_Deprotected_O_Alkyl TFA or HCl N_Deprotected_O_Acyl Deprotected O-Acyl Derivatives O_Acyl->N_Deprotected_O_Acyl TFA or HCl Final_N_Alkyl N-Alkyl, O-Alkyl/Acyl Derivatives N_Deprotected_O_Alkyl->Final_N_Alkyl R'-CHO, STAB Final_N_Acyl N-Acyl, O-Alkyl/Acyl Derivatives N_Deprotected_O_Alkyl->Final_N_Acyl R'-COCl, Base N_Deprotected_O_Acyl->Final_N_Alkyl R'-CHO, STAB N_Deprotected_O_Acyl->Final_N_Acyl R'-COCl, Base

Sources

Application

Application Notes &amp; Protocols: Strategic Incorporation of (S)-3,3-difluoropiperidin-4-ol into Bioactive Scaffolds

Introduction: The Strategic Advantage of the gem-Difluoropiperidine Motif In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] The piperi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the gem-Difluoropiperidine Motif

In modern medicinal chemistry, the strategic introduction of fluorine into drug candidates is a cornerstone of lead optimization.[1][2] The piperidine ring, one of the most prevalent saturated N-heterocycles in FDA-approved drugs, is a frequent target for such modification.[3][4] The building block, (S)-3,3-difluoropiperidin-4-ol, offers a unique combination of features that address several critical challenges in drug design. Its incorporation provides a powerful tool to modulate physicochemical and pharmacokinetic properties with a high degree of precision.[1][5]

The true value of this scaffold lies in the gem-difluoro group at the C3 position. This modification is not merely an isosteric replacement for hydrogen but a profound modulator of the molecule's electronic and conformational landscape.[6][7] Key benefits include:

  • Modulation of Basicity (pKa) : The potent electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[1][8] This reduction in pKa can be critical for improving oral absorption, reducing off-target activity (e.g., hERG channel affinity), and fine-tuning ligand-receptor interactions.[8][9]

  • Metabolic Stability : The C-F bond is considerably stronger than a C-H bond, making the C3 position resistant to oxidative metabolism by cytochrome P450 enzymes.[10][11] This "metabolic shielding" can block common metabolic soft spots, thereby increasing the half-life and oral bioavailability of a drug candidate.[1][12]

  • Conformational Control : The presence of fluorine can enforce specific conformational preferences through stereoelectronic interactions.[1][7] The gem-difluoro group influences the puckering of the piperidine ring, which can lock the molecule into a more bioactive conformation, enhancing binding affinity and selectivity.

  • Lipophilicity and Permeability Tuning : While highly electronegative, fluorine can increase local lipophilicity, which may enhance membrane permeability and cell penetration.[12][13] The overall effect on a molecule's logP is context-dependent, providing a lever for optimization.[14][15]

This guide provides detailed protocols for the covalent incorporation of (S)-3,3-difluoropiperidin-4-ol into target scaffolds, focusing on reactions at both the secondary amine and the hydroxyl group.

Key_Advantages main (S)-3,3-difluoropiperidin-4-ol pka pKa Reduction (Lower Basicity) main->pka metabolism Metabolic Shielding (Increased Half-life) main->metabolism conformation Conformational Lock main->conformation lipophilicity Lipophilicity Tuning main->lipophilicity outcome1 Improved Oral Absorption Reduced hERG Liability pka->outcome1 outcome2 Blocked C-H Oxidation Enhanced Bioavailability metabolism->outcome2 outcome3 Enhanced Binding Affinity & Selectivity conformation->outcome3 outcome4 Modulated Permeability & Solubility lipophilicity->outcome4

Caption: Physicochemical impact of the gem-difluoro motif.

Synthetic Strategies and Protocols

The bifunctional nature of (S)-3,3-difluoropiperidin-4-ol allows for its incorporation through either its secondary amine (N-functionalization) or its secondary alcohol (O-functionalization). The choice of strategy depends on the desired linkage and the nature of the parent scaffold.

Synthetic_Workflow start Bioactive Scaffold (R-X) decision Desired Linkage? start->decision building_block (S)-3,3-difluoropiperidin-4-ol building_block->decision n_path N-Functionalization (Amine) decision->n_path C-N Bond o_path O-Functionalization (Alcohol) decision->o_path C-O Bond reductive Reductive Amination (R-CHO) n_path->reductive amide Amide Coupling (R-COOH) n_path->amide ether Williamson Ether Synthesis (R-LG) o_path->ether ester Esterification (R-COCl) o_path->ester product Final Fluorinated Scaffold reductive->product amide->product ether->product ester->product

Caption: Decision workflow for scaffold incorporation.

N-Functionalization Protocols

Reductive amination is a mild and highly efficient method for forming C-N bonds, particularly with aldehydes or ketones. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is recommended due to its selectivity for the intermediate iminium ion over the starting carbonyl compound, minimizing side reactions.[16][17]

Materials:

  • (S)-3,3-difluoropiperidin-4-ol (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic, 1-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve (S)-3,3-difluoropiperidin-4-ol (1.0 eq) and the aldehyde/ketone (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Expert Insight: The primary advantage of this method is its high chemoselectivity, which avoids the over-alkylation often seen with alkyl halides and stronger bases.[16] It is the preferred method for introducing alkyl groups via carbonyl precursors.

Amide coupling is one of the most common reactions in drug discovery.[18] For coupling a carboxylic acid to the secondary amine of the piperidine, a variety of modern coupling reagents can be employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent known for fast reaction times and high yields, especially with sterically hindered amines.[19]

Materials:

  • (S)-3,3-difluoropiperidin-4-ol (1.1 eq)

  • Carboxylic Acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Lithium Chloride (LiCl) solution (5%)

  • Ethyl Acetate (EtOAc)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), HATU (1.2 eq), and (S)-3,3-difluoropiperidin-4-ol (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic phase sequentially with 5% LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC.

Expert Insight: The use of HATU with a non-nucleophilic base like DIPEA minimizes racemization of chiral carboxylic acids and is highly effective for coupling electron-deficient or sterically hindered partners.[19][20]

O-Functionalization Protocols

The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[21] It proceeds via an Sₙ2 mechanism where an alkoxide, generated from the alcohol, displaces a leaving group on an alkyl electrophile.[22] The reaction requires a strong, non-nucleophilic base and an anhydrous, aprotic solvent.

Materials:

  • (S)-3,3-difluoropiperidin-4-ol (1.0 eq, N-protected if necessary)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Primary Alkyl Halide or Tosylate (e.g., R-Br, R-I, R-OTs) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)

Procedure:

  • Caution: NaH is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • To a dry, three-necked flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of (S)-3,3-difluoropiperidin-4-ol (1.0 eq) in anhydrous THF dropwise. Hydrogen gas will evolve.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require gentle heating (40-60 °C) depending on the reactivity of the alkyl halide. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insight: This reaction works best with methyl and primary alkyl halides.[22][23] Secondary and tertiary halides are prone to elimination (E2 pathway) under these basic conditions and should be avoided.[21][24] If the target scaffold contains functional groups sensitive to strong base, the piperidine nitrogen should be protected (e.g., with a Boc group) prior to this reaction.

Impact on Physicochemical Properties: A Comparative Analysis

The incorporation of the (S)-3,3-difluoropiperidin-4-ol moiety predictably alters key drug-like properties. The following tables provide a summary of expected changes based on established principles of fluorine chemistry.[1][8][15]

Table 1: Impact on Basicity (pKa)

Compound Structure pKa (Predicted) Rationale
Parent N-Benzyl Piperidin-4-ol ~9.5 - 10.5 Typical for secondary piperidines.

| N-Benzyl-(S)-3,3-difluoropiperidin-4-ol | | ~7.5 - 8.5 | Strong -I effect of gem-difluoro group reduces electron density on nitrogen.[8][9] |

Table 2: Impact on Lipophilicity (Calculated logP)

Compound Structure clogP (Predicted) Rationale
Parent N-Benzyl Piperidin-4-ol ~2.1 Baseline lipophilicity.

| N-Benzyl-(S)-3,3-difluoropiperidin-4-ol | | ~2.5 | Fluorine substitution generally increases lipophilicity, though the effect is complex and context-dependent.[13][14] |

Table 3: Impact on Metabolic Stability

Compound Assay Result (Predicted) Rationale
Parent N-Benzyl Piperidin-4-ol Human Liver Microsome Stability t₁/₂ = 25 min C-H bonds adjacent to nitrogen are susceptible to P450-mediated oxidation.

| N-Benzyl-(S)-3,3-difluoropiperidin-4-ol | Human Liver Microsome Stability | t₁/₂ > 90 min | The gem-difluoro group blocks a potential site of metabolism, increasing metabolic stability.[10][11] |

Troubleshooting and Expert Recommendations

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Reductive Amination 1. Incomplete iminium formation. 2. Deactivated aldehyde/ketone. 3. Degradation of NaBH(OAc)₃.1. Add catalytic acetic acid. 2. Use a more reactive aldehyde or increase equivalency. 3. Use fresh, high-quality reagent.
Side Products in Amide Coupling 1. Racemization of chiral acid. 2. Epimerization of adjacent stereocenter.1. Use HATU or COMU as coupling agent; run reaction at 0 °C. 2. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine instead of triethylamine.
Elimination in Williamson Ether Synthesis Use of secondary or tertiary alkyl halide.Redesign the synthesis to use a primary alkyl halide and the alkoxide of the more complex fragment. The reaction is an Sₙ2 process and is sensitive to steric hindrance.[22][24]
Low Yield in Williamson Ether Synthesis 1. Incomplete deprotonation. 2. Wet solvent/reagents. 3. Unreactive alkyl halide.1. Ensure NaH is fresh and not passivated; allow sufficient time for H₂ evolution to cease. 2. Use rigorously dried solvents and glassware. 3. Switch from alkyl chloride to bromide or iodide/tosylate; consider gentle heating (e.g., 40-50 °C in THF).

Conclusion

(S)-3,3-difluoropiperidin-4-ol is a high-value building block for medicinal chemists seeking to overcome common challenges in drug development, including poor metabolic stability and non-optimal basicity. The strategic placement of the gem-difluoro group provides a reliable method for enhancing the pharmacokinetic profile of lead compounds. The robust and well-established protocols detailed in this guide—reductive amination, amide coupling, and Williamson ether synthesis—provide accessible and efficient pathways for incorporating this versatile scaffold, enabling researchers to systematically improve the properties of their bioactive molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
  • St. John, E. et al. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]

  • Priya A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.
  • Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • M. B. La-Venia, et al. (2025). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PMC. Available at: [Link]

  • Yadav, S. K., & Pal, S. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available at: [Link]

  • Kamal, A., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Zhang, W., et al. (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. National Science Review. Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • St. John, E., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • JoVE. (2023). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available at: [Link]

  • G. Gouverneur, et al. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC. Available at: [Link]

  • ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Blaney, P., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • T. G. M. N. G. Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • T. G. M. N. G. Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available at: [Link]

Sources

Method

Application Note: (S)-3,3-Difluoropiperidin-4-ol Hydrochloride in High-Throughput Parallel Synthesis for Drug Discovery

Executive Summary In modern fragment-based drug discovery and combinatorial chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, its high basicity often leads to poor pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery and combinatorial chemistry, the piperidine ring is one of the most frequently utilized saturated heterocycles. However, its high basicity often leads to poor pharmacokinetic profiles and cardiovascular liabilities. (S)-3,3-difluoropiperidin-4-ol hydrochloride has emerged as a premium bifunctional building block. By combining profound pKa modulation with a stereospecific functionalization handle, this scaffold allows medicinal chemists to rapidly generate diverse, high-quality libraries with inherently optimized safety profiles.

This application note details the physicochemical rationale for employing this specific fluorinated scaffold and provides field-validated, self-purifying protocols for its use in parallel synthesis platforms.

Mechanistic Insights & Physicochemical Rationale

As a Senior Application Scientist, it is critical to understand why a building block behaves the way it does, rather than just how to react it. The utility of (S)-3,3-difluoropiperidin-4-ol is driven by three fundamental physicochemical phenomena:

A. pKa Modulation and hERG Liability Mitigation

The basic nitrogen atom in unsubstituted piperidines (pKa ~11.2) is predominantly protonated at physiological pH. This cationic state is a primary driver of off-target cardiovascular toxicity, as it engages in strong cation-π interactions with aromatic residues (Tyr652, Phe656) within the hERG potassium channel pore[1].

Incorporating a gem-difluoro group at the 3-position exerts a powerful inductive electron-withdrawing effect through the sigma framework. This drastically reduces the amine's pKa to approximately 7.4[2]. Consequently, the amine exists in a roughly 1:1 ratio of protonated to neutral species at pH 7.4, significantly mitigating hERG liability and improving overall lipophilic efficiency (LipE)[1],[3].

HERG_Mitigation A Gem-Difluoro Substitution B Inductive Electron Withdrawal A->B C Amine pKa Drop (~11.2 to ~7.4) B->C D Reduced Protonation (pH 7.4) C->D E Decreased hERG Binding D->E

Pathway illustrating how fluorination mitigates hERG liability via pKa modulation.

B. Conformational Control via Stereoelectronic Effects

Fluorine is not merely an isostere for hydrogen; it dictates ring conformation. The highly electronegative fluorine atoms engage in stabilizing gauche effects and C–F···H–N⁺ dipole interactions[4]. This locks the piperidine ring into a predictable chair conformation, reducing the entropic penalty upon binding to a target protein and increasing intrinsic potency.

C. Stereospecific Vectorization

The (S)-hydroxyl group at the 4-position serves as a versatile vector for exploring structure-activity relationships (SAR) via etherification or carbamate formation[3]. Because the stereocenter is fixed, parallel synthesis yields enantiopure libraries, avoiding the downstream bottleneck of chiral separation.

Physicochemical Property Summary

The table below summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperidine to the fluorinated scaffold.

PropertyPiperidine3,3-Difluoropiperidine(S)-3,3-Difluoropiperidin-4-ol
Amine pKa ~11.2~7.4[2]~7.0 - 7.2
Protonation at pH 7.4 >99%~50%<50%
hERG Liability Risk HighLow[1]Low
Nucleophilicity HighModerateModerate
H-Bond Donors 112

Parallel Synthesis Workflows & Protocols

The dual functionality of (S)-3,3-difluoropiperidin-4-ol hydrochloride requires orthogonal chemoselectivity. Because the amine is significantly deactivated by the adjacent fluorines, highly reactive conditions are required for N-functionalization.

Synthesis_Workflow Core (S)-3,3-Difluoropiperidin-4-ol HCl Freebase In Situ Freebasing (DIPEA) Core->Freebase Path1 Reductive Amination (Ti(OiPr)4, STAB) Freebase->Path1 Path2 Amidation (HATU, DIPEA) Freebase->Path2 Path3 O-Arylation (SNAr) (KOtBu, Ar-F) Path1->Path3 N-Capped Intermediate Lib1 N-Alkyl Library Path1->Lib1 Path2->Path3 N-Capped Intermediate Lib2 N-Acyl Library Path2->Lib2 Lib3 O-Aryl Library Path3->Lib3

Parallel synthesis workflow for N- and O-functionalization of the piperidine scaffold.

Protocol A: High-Throughput Reductive Amination (N-Alkylation)

Causality & Design: The electron-withdrawing gem-difluoro group deactivates the adjacent amine. Standard reductive amination conditions (e.g., NaBH₃CN in MeOH) often result in incomplete conversion or premature reduction of the aldehyde. To force the equilibrium toward the iminium intermediate, Titanium(IV) isopropoxide (Ti(OiPr)₄) is employed as a Lewis acid and water scavenger. Sodium triacetoxyborohydride (STAB) is then used for the irreversible reduction step[3].

Step-by-Step Methodology:

  • Freebasing: Dispense (S)-3,3-difluoropiperidin-4-ol hydrochloride (0.1 mmol) into a 96-well deep-well plate. Add 1.0 mL of anhydrous 1,2-dichloroethane (DCE) containing N,N-Diisopropylethylamine (DIPEA, 0.12 mmol) to liberate the free amine.

  • Iminium Formation: Add the diverse aldehyde library (0.11 mmol per well) followed by Ti(OiPr)₄ (0.2 mmol). Seal the plate and agitate at room temperature for 4 hours.

  • Reduction: Unseal and add STAB (0.25 mmol) to each well. Reseal and agitate for 12 hours at room temperature.

  • Quench & Extraction: Quench the reaction by adding 0.5 mL of saturated aqueous NaHCO₃ (this hydrolyzes the titanium complexes into insoluble TiO₂). Add 1.0 mL of ethyl acetate, agitate vigorously, and centrifuge. Transfer the organic layer to a clean plate and evaporate under a nitrogen stream.

Protocol B: Parallel Amidation (N-Acylation)

Causality & Design: The combination of the 3,3-difluoro group and the 4-hydroxyl group creates significant steric bulk around the secondary amine. Standard carbodiimides (EDC/DIC) are kinetically too slow. HATU is utilized to rapidly generate a highly reactive HOAt ester. A polymer-supported isocyanate (PS-NCO) resin is integrated as a self-validating purification step to covalently scavenge any unreacted amine, ensuring high library purity without chromatography.

Step-by-Step Methodology:

  • Pre-activation: In a master plate, dispense the carboxylic acid library (0.12 mmol) in anhydrous DMF (0.8 mL). Add HATU (0.12 mmol) and DIPEA (0.3 mmol). Agitate for 15 minutes to form the active ester.

  • Coupling: Transfer the activated esters to a reaction plate containing (S)-3,3-difluoropiperidin-4-ol hydrochloride (0.1 mmol). Agitate at room temperature for 16 hours.

  • Scavenging: Add PS-NCO resin (0.2 mmol equivalents) to each well. Agitate for 4 hours. The resin will covalently bind any unreacted fluorinated amine.

  • Filtration: Filter the reaction mixtures through a frit plate into a collection plate. Evaporate the DMF using a centrifugal evaporator (e.g., Genevac).

Protocol C: Parallel O-Arylation via SNAr

Causality & Design: The secondary alcohol is a moderate nucleophile. To prevent competing N-arylation, the piperidine nitrogen must be functionalized (capped) first (e.g., via Protocol A or B). Strong deprotonation with Potassium tert-butoxide (KOtBu) generates a reactive alkoxide capable of attacking electron-deficient fluoro- or chloro-arenes via Nucleophilic Aromatic Substitution (SNAr)[3].

Step-by-Step Methodology:

  • Alkoxide Generation: Dissolve the N-capped (S)-3,3-difluoropiperidin-4-ol intermediate (0.1 mmol) in anhydrous THF (1.0 mL). Add KOtBu (0.15 mmol, 1M in THF) and agitate for 30 minutes at room temperature.

  • SNAr Reaction: Add the electrophilic heteroaryl halide library (e.g., substituted 2-chloropyridines or 4-fluorobenzonitriles, 0.12 mmol).

  • Heating: Seal the plate and heat to 60°C for 12 hours.

  • Workup: Cool to room temperature, quench with 0.1 mL of glacial acetic acid, and concentrate. Purify the final O-aryl library via mass-directed preparative HPLC.

References

[4] Title: Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis Source: acs.org URL:

[2] Title: 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem Source: nih.gov URL:

[1] Title: Novel N-Linked Aminopiperidine Inhibitors of Bacterial Topoisomerase Type II with Reduced pKa: Antibacterial Agents with an Improved Safety Profile | Journal of Medicinal Chemistry Source: acs.org URL:

[3] Title: (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv Source: chemrxiv.org URL:

Sources

Application

Catalytic Asymmetric Synthesis of Chiral 3,3-Difluoropiperidin-4-ols: An Application and Protocol Guide

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of marketed pharmaceuticals. The strategic introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of marketed pharmaceuticals. The strategic introduction of fluorine atoms into this privileged structure can profoundly influence the parent molecule's physicochemical and pharmacological properties. Specifically, the gem-difluoro group at the 3-position of a piperidine ring can induce favorable conformational constraints and modulate the basicity of the piperidine nitrogen, leading to improved metabolic stability, binding affinity, and bioavailability. The adjacent chiral hydroxyl group at the 4-position provides a crucial handle for further synthetic elaboration and can engage in key hydrogen-bonding interactions with biological targets. Consequently, the development of robust and efficient methods for the enantioselective synthesis of 3,3-difluoropiperidin-4-ols is of paramount importance to researchers in drug development.

This guide provides detailed protocols and technical insights into two powerful catalytic asymmetric methods for the synthesis of chiral 3,3-difluoropiperidin-4-ols: Asymmetric Transfer Hydrogenation (ATH) and the Corey-Bakshi-Shibata (CBS) reduction. Both methods start from the readily accessible prochiral ketone, N-Boc-3,3-difluoropiperidin-4-one, and offer high levels of enantioselectivity.

Core Strategy: Asymmetric Reduction of a Prochiral Ketone

The most direct and convergent approach to chiral 3,3-difluoropiperidin-4-ols is the asymmetric reduction of the corresponding prochiral ketone, N-Boc-3,3-difluoropiperidin-4-one. This strategy relies on the use of a chiral catalyst to control the facial selectivity of hydride delivery to the carbonyl group, thereby establishing the desired stereocenter at C4.

Prochiral_Ketone N-Boc-3,3-difluoropiperidin-4-one Chiral_Alcohol Chiral N-Boc-3,3-difluoropiperidin-4-ol Prochiral_Ketone->Chiral_Alcohol Asymmetric Reduction [H]

Caption: General strategy for the synthesis of chiral 3,3-difluoropiperidin-4-ols.

Method 1: Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a versatile and operationally simple method for the reduction of ketones.[1][2] This reaction typically employs a chiral transition-metal catalyst, such as a Ruthenium(II) complex with a chiral diamine ligand, and a readily available hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.[1] The reaction is often reversible when using 2-propanol, but the use of formic acid as the hydrogen source renders the reaction irreversible, which can be advantageous for achieving high conversions, even at high substrate concentrations.[1]

Catalytic Cycle of Asymmetric Transfer Hydrogenation

The catalytic cycle involves the formation of a chiral metal-hydride species, which then coordinates to the ketone substrate. The stereochemistry of the final alcohol product is determined by the facial selectivity of the hydride transfer from the metal to the carbonyl carbon within the sterically defined environment of the chiral catalyst.

cluster_cycle Catalytic Cycle Ru_cat [Ru]-H Coordination [Ru]-H-Ketone Complex Ru_cat->Coordination + Ketone Ketone Ketone Hydride_Transfer Hydride Transfer (Transition State) Coordination->Hydride_Transfer Product_Release [Ru] + Chiral Alcohol Hydride_Transfer->Product_Release Product_Release->Ru_cat + H-Donor - H-Acceptor

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Protocol: Asymmetric Transfer Hydrogenation of N-Boc-3,3-difluoropiperidin-4-one

This protocol is a representative procedure based on established methods for the asymmetric transfer hydrogenation of ketones using a Noyori-type catalyst.

Materials:

  • N-Boc-3,3-difluoropiperidin-4-one

  • (R,R)-TsDPEN Ru(p-cymene)Cl or (S,S)-TsDPEN Ru(p-cymene)Cl

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-3,3-difluoropiperidin-4-one (1.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the chiral Ruthenium catalyst (e.g., (R,R)-TsDPEN Ru(p-cymene)Cl, 0.01 equiv).

  • Solvent and Reagent Addition: Add anhydrous DMF to dissolve the solids. Then, add a pre-mixed 5:2 azeotropic mixture of formic acid and triethylamine (5.0 equiv of formic acid).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C, if the reaction is sluggish) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-Boc-3,3-difluoropiperidin-4-ol.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols.[3][4][5] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a catalytic complex.[5] This complex then coordinates to the ketone, and an intramolecular hydride transfer occurs with high facial selectivity.[5]

Mechanism of CBS Reduction

The predictability of the stereochemical outcome is a key feature of the CBS reduction. The borane coordinates to the nitrogen atom of the oxazaborolidine, which enhances the Lewis acidity of the ring boron atom. The ketone then coordinates to this Lewis acidic boron in a sterically favored manner, leading to a highly organized transition state for the hydride transfer.[5]

cluster_cbs CBS Reduction Mechanism Catalyst Chiral Oxazaborolidine Active_Catalyst Catalyst-BH₃ Complex Catalyst->Active_Catalyst + BH₃ Borane BH₃ Coordination Coordinated Ketone Active_Catalyst->Coordination + Ketone Ketone Ketone Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Product_Complex Product-Catalyst Complex Hydride_Transfer->Product_Complex Product_Complex->Catalyst Release & Regeneration Product_Release Chiral Alcohol Product_Complex->Product_Release Work-up

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Protocol: CBS Reduction of N-Boc-3,3-difluoropiperidin-4-one

This protocol is a representative procedure based on established methods for the CBS reduction of ketones.

Materials:

  • N-Boc-3,3-difluoropiperidin-4-one

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)

  • Borane-tetrahydrofuran complex solution (BH₃·THF, 1 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, including a syringe pump for slow addition.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen/argon inlet, add a solution of the CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 0.1 equiv) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or a lower temperature (e.g., -20 °C) in an appropriate cooling bath.

  • Borane Addition: Slowly add the borane solution (BH₃·THF or BH₃·SMe₂, 1.0-1.2 equiv) to the catalyst solution while maintaining the low temperature. Stir for 10-15 minutes.

  • Substrate Addition: Prepare a solution of N-Boc-3,3-difluoropiperidin-4-one (1.0 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes using a syringe pump to maintain a low concentration of the free ketone.

  • Reaction Monitoring: Stir the reaction at the same low temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at the low temperature until gas evolution ceases.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1 M HCl and stir for another 30 minutes.

    • Neutralize the mixture with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral N-Boc-3,3-difluoropiperidin-4-ol.

  • Characterization: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the catalytic asymmetric synthesis of chiral N-Boc-3,3-difluoropiperidin-4-ols based on the general performance of these methods with a wide range of ketone substrates.

MethodCatalystHydrogen/Hydride SourceTypical YieldTypical Enantiomeric Excess (ee)
Asymmetric Transfer Hydrogenation (ATH) (R,R)- or (S,S)-TsDPEN Ru(p-cymene)ClHCOOH/TEA85-98%90-99%
Corey-Bakshi-Shibata (CBS) Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidineBH₃·THF or BH₃·SMe₂80-95%>95%

Conclusion

Both Asymmetric Transfer Hydrogenation and the Corey-Bakshi-Shibata reduction represent powerful, reliable, and highly enantioselective methods for the synthesis of chiral 3,3-difluoropiperidin-4-ols from the corresponding prochiral ketone. The choice between these two methods may depend on factors such as catalyst availability and cost, functional group tolerance, and operational simplicity. The protocols provided herein offer a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks for the advancement of their research programs.

References

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [URL: https://www.kanto.co.jp/english/product/siyaku/pdf/e_de002.pdf]
  • Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability, 2024. [URL: https://www.innovation-sustainability.
  • Cho, B. T. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 2018, 23(9), 2333. [URL: https://www.mdpi.com/1420-3049/23/9/2333]
  • Alfa Chemistry. Corey-Bakshi-Shibata Reduction. 2025. [URL: https://www.alfa-chemistry.
  • Ismail, I. M., et al. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 2018, 7(4), 31-39. [URL: https://www.ijprs.com/abstract.php?id=804]
  • TCI AMERICA. Chiral Oxazaborolidines [Organocatalysts]. [URL: https://www.tcichemicals.com/US/en/p/D2131]
  • Fritz, N. Synthesis of Transfer Hydrogenation Catalysts Containing Unsymmetrical Ligands. Honors Theses, 2021. [URL: https://digitalcommons.ric.edu/honors_projects/529]

Sources

Method

The Strategic Advantage of Fluorination: (S)-3,3-Difluoropiperidin-4-ol Hydrochloride as a Pivotal Precursor for Novel Active Pharmaceutical Ingredients

Introduction: The Fluorine Effect in Modern Drug Discovery The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all current...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Effect in Modern Drug Discovery

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all currently marketed pharmaceuticals containing at least one fluorine atom.[1][2][3] This is not a matter of chance, but a deliberate design strategy leveraging the unique physicochemical properties of fluorine. Its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][4]

The piperidine moiety, a ubiquitous saturated heterocycle in a vast number of approved drugs, is a prime candidate for fluorination.[5][6] Strategic placement of fluorine atoms on the piperidine ring can modulate the basicity (pKa) of the nitrogen atom, which in turn can significantly impact oral absorption and reduce off-target effects, such as hERG channel affinity, a common cause of cardiotoxicity.[7][8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of (S)-3,3-difluoropiperidin-4-ol hydrochloride as a versatile and high-value precursor for the synthesis of novel Active Pharmaceutical Ingredients (APIs). We will delve into its properties, handling, and key synthetic transformations, providing detailed protocols and explaining the rationale behind the experimental choices.

Physicochemical Properties and Handling of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride

(S)-3,3-difluoropiperidin-4-ol hydrochloride is a chiral, geminally difluorinated building block. The presence of the two fluorine atoms at the 3-position significantly influences the electronic environment of the neighboring atoms, including the hydroxyl group at the 4-position and the piperidine nitrogen.

PropertyValueSource
Molecular Formula C₅H₁₀Cl F₂NOPubChem
Molecular Weight 177.59 g/mol PubChem
Appearance White to off-white solidTypical
Solubility Soluble in water, methanol, DMSOInferred
Storage Store in a cool, dry place away from incompatible materials.Standard Practice

Handling Precautions: As with all fine chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling (S)-3,3-difluoropiperidin-4-ol hydrochloride. The hydrochloride salt is expected to be a skin and eye irritant and may cause respiratory irritation.[9] All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways to Novel API Scaffolds

(S)-3,3-difluoropiperidin-4-ol hydrochloride offers three primary points for diversification: the secondary amine, the hydroxyl group, and the chiral centers. The following sections provide detailed protocols for key transformations at the nitrogen and oxygen atoms.

N-Functionalization: Expanding the Chemical Space

The secondary amine of the piperidine ring is a key handle for introducing a wide array of substituents, enabling the exploration of structure-activity relationships (SAR).

Reductive amination is a robust and widely used method for the N-alkylation of secondary amines. It proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.

Protocol: N-Benzylation of (S)-3,3-difluoropiperidin-4-ol

  • Deprotection and Neutralization: To a solution of (S)-3,3-difluoropiperidin-4-ol hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the reaction mixture and stir for 1 hour at room temperature.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The use of NaBH(OAc)₃ is recommended due to its mildness and selectivity.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Causality and Self-Validation: The initial neutralization is crucial for the free amine to react with the aldehyde. The reaction's progress can be validated by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Sources

Application

Application Note: Synthetic Routes to 4-Substituted 3,3-Difluoropiperidines

Executive Summary & Strategic Importance The 3,3-difluoropiperidine scaffold is a "privileged structure" in modern medicinal chemistry. The introduction of a gem-difluoro group at the C3 position of a piperidine ring ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 3,3-difluoropiperidine scaffold is a "privileged structure" in modern medicinal chemistry. The introduction of a gem-difluoro group at the C3 position of a piperidine ring serves three critical functions:

  • pKa Modulation: It lowers the pKa of the piperidine nitrogen (typically by 1–2 units), reducing lysosomal trapping and improving oral bioavailability.

  • Metabolic Stability: It blocks metabolic oxidation at the susceptible C3 position.

  • Conformational Locking: The gauche effect of the difluoro moiety can bias the ring conformation, potentially locking the 4-substituent in a bioactive orientation.

This guide details three distinct synthetic strategies to access 4-substituted-3,3-difluoropiperidines, moving beyond simple deoxofluorination to advanced de novo assembly and divergent functionalization.

Strategic Route Analysis

We classify the synthetic approaches into three distinct generations based on the point of fluorine introduction.

Route A: The "Top-Down" Approach (Deoxofluorination)

Best for: Simple 4-alkyl or 4-aryl substituents where the precursor ketone is stable.

  • Concept: Direct conversion of N-protected-4-substituted-3-piperidinones to the difluoro analog using electrophilic fluorinating agents (DAST, Deoxo-Fluor, XtalFluor).

  • Risk: High risk of elimination to form enaminones, especially with electron-rich 4-substituents.

Route B: The "Bottom-Up" Approach (De Novo Assembly)

Best for: 4-Alkoxymethyl, 4-Aryloxymethyl, and functionalized side chains.

  • Concept: Radical addition of ethyl bromodifluoroacetate to substituted acrylonitriles, followed by reductive cyclization.

  • Advantage: Fluorine is introduced early; no risk of elimination; highly versatile for 4-position diversity.

Route C: The "Divergent" Approach (Functionalization of the Core)

Best for: 4-Aryl, 4-Heteroaryl, 4-Amino, and 4-Hydroxy libraries.

  • Concept: Synthesis of a common intermediate, N-Boc-3,3-difluoro-4-oxopiperidine , followed by functionalization (Reduction, Reductive Amination, or Suzuki Coupling via Vinyl Triflates).

Visualizing the Synthetic Landscape

G Target 4-Substituted 3,3-Difluoropiperidine Ketone3 N-Boc-4-Substituted- 3-Piperidinone Fluorination Deoxofluorination (DAST/Deoxo-Fluor) Ketone3->Fluorination Fluorination->Target Route A Acrylo 3-Substituted Acrylonitrile BrCF2 Ethyl Bromodifluoroacetate (Cu powder) Acrylo->BrCF2 Linear Linear Difluoro Nitrile Ester BrCF2->Linear Radical Addition Linear->Target Route B (Reductive Cyclization) DifluoroKetone N-Boc-3,3-Difluoro- 4-Oxopiperidine VinylTf Vinyl Triflate Intermediate DifluoroKetone->VinylTf RedAmin Reductive Amination (for 4-Amino) DifluoroKetone->RedAmin Suzuki Suzuki Coupling + Hydrogenation VinylTf->Suzuki Suzuki->Target Route C (4-Aryl) RedAmin->Target Route C (4-Amino)

Figure 1: Retrosynthetic map showing the three primary entry points to the scaffold.

Detailed Protocols

Protocol A: Deoxofluorination (Route A)

Target: 4-Alkyl-3,3-difluoropiperidines. Critical Mechanism: The reaction proceeds via an alkoxy-aminosulfur intermediate. The presence of the N-Boc group minimizes basicity, but the 4-substituent can promote elimination.

Materials:

  • N-Boc-4-methyl-3-piperidinone (1.0 equiv)

  • Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (2.5 equiv)

  • Dichloromethane (Anhydrous)

  • Saturated NaHCO₃ solution

Step-by-Step:

  • Preparation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-methyl-3-piperidinone in anhydrous DCM (0.1 M).

  • Reagent Addition: Cool to 0°C . Add Deoxo-Fluor dropwise. Note: DAST is cheaper but less thermally stable; Deoxo-Fluor is preferred for safety.

  • Reaction: Allow to warm to room temperature and stir for 16–24 hours.

    • Optimization Tip: If elimination (enamine formation) is observed by TLC/LCMS, switch to XtalFluor-E with HF-amine complex activators, which are less prone to elimination.

  • Quench: Cool to 0°C. Slowly add saturated NaHCO₃. Caution: Vigorous CO₂ evolution.

  • Workup: Extract with DCM, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: De Novo Assembly (Route B - The Surmont/De Kimpe Method)

Target: 4-Alkoxymethyl- or 4-Aryloxymethyl-3,3-difluoropiperidines. Reference: J. Org.[1][2][3] Chem. 2010, 75, 929–932.[2]

Materials:

  • 3-Alkoxy-acrylonitrile derivative (1.0 equiv)

  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Copper powder (2.0 equiv)

  • TMEDA (2.2 equiv)

  • DMSO (Solvent)[4][5]

Step-by-Step:

  • Radical Addition: Dissolve the acrylonitrile and ethyl bromodifluoroacetate in DMSO. Add copper powder and TMEDA. Stir at room temperature for 2–4 hours.

    • Mechanism:[6][7][8][9][10][11] Cu(0) initiates a single-electron transfer (SET) to generate the

      
       radical, which adds to the alkene.
      
  • Nitrile Reduction: Filter the mixture and isolate the linear adduct. Dissolve in THF and treat with Borane-DMS (BH₃·SMe₂) to reduce the nitrile to the primary amine.

  • Cyclization: Heat the resulting amino-ester in refluxing ethanol (or with catalytic NaH) to induce lactamization.

  • Lactam Reduction: Reduce the resulting 3,3-difluoro-2-oxopiperidine with BH₃·THF to yield the final piperidine.

Protocol C: Divergent Functionalization (Route C)

Target: 4-Aryl-3,3-difluoropiperidines. Strategy: Ketone


 Vinyl Triflate 

Suzuki Coupling

Hydrogenation.

Step-by-Step:

  • Enol Triflate Formation:

    • Cool a solution of N-Boc-3,3-difluoro-4-oxopiperidine in THF to -78°C.

    • Add LiHMDS (1.1 equiv) dropwise. Stir for 30 min.

    • Add

      
       (N-phenyl-bis(trifluoromethanesulfonimide)) (1.2 equiv). Warm to 0°C.[4]
      
    • Isolate the vinyl triflate via rapid silica filtration (neutral alumina is often better to prevent hydrolysis).

  • Suzuki Coupling:

    • Combine Vinyl Triflate, Aryl Boronic Acid (1.5 equiv),

      
       (5 mol%), and 
      
      
      
      (3 equiv) in Dioxane/Water (4:1).
    • Heat to 80°C for 4 hours.

  • Hydrogenation:

    • Dissolve the coupling product (a tetrahydropyridine) in MeOH.

    • Add Pd/C (10 wt%) and stir under

      
       (1 atm) balloon.
      
    • Stereocontrol: This typically yields the racemate. Chiral hydrogenation catalysts (e.g., Rh-DuPhos) may be required for enantioselectivity.

Critical Comparison Table

FeatureRoute A: DeoxofluorinationRoute B: De Novo AssemblyRoute C: Divergent (Vinyl Triflate)
Primary Target 4-Alkyl, Simple 4-Aryl4-Alkoxymethyl, 4-Aryloxymethyl4-Aryl, 4-Heteroaryl
Key Reagent Deoxo-Fluor / DASTEthyl Bromodifluoroacetate / Cu

/ Pd-Catalyst
Step Count Low (2 steps from ketone)High (4-5 steps)Medium (3 steps from ketone)
Scalability Moderate (Safety concerns)High (Cheap reagents)High (Standard MedChem)
Major Pitfall Elimination to enamineLength of synthesisStereocontrol in reduction

Troubleshooting & Optimization

  • Handling DAST/Deoxo-Fluor: Always use plastic/Teflon ware if possible, or flame-dried glass. Moisture generates HF, which catalyzes decomposition.

  • Purification of 3,3-difluoropiperidines: These compounds are often non-UV active. Use Ninhydrin or

    
     stain. The amine is less basic than non-fluorinated analogs; free-basing may require stronger conditions or careful extraction pH control.
    
  • NMR Verification:

    • 19F NMR: Expect a characteristic AB quartet (if chiral) or singlet (if achiral/fluxional) around -100 to -120 ppm.

    • 13C NMR: Look for the triplet of the C3 carbon (

      
       Hz).
      

References

  • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[2] Journal of Organic Chemistry, 2010, 75(3), 929-932.[2] Link

  • Verniest, G., et al. "New entries toward 3,3-difluoropiperidines."[2] Journal of Organic Chemistry, 2008, 73(14), 5458-5461. Link

  • Champagne, P. A., et al. "Deoxofluorination of Alcohols and Ketones." Organic Reactions, 2020. (General reference for Deoxo-Fluor protocols).
  • Glorius, F., et al. "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process."[3] Nature Chemistry, 2019, 11, 264–270.[3] (For hydrogenation routes). Link

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of fluorinated piperidine intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face unexpected product loss or poor chromatographic resolution when working with fluorinated heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who face unexpected product loss or poor chromatographic resolution when working with fluorinated heterocycles.

Fluorine substitution on a piperidine ring fundamentally alters the molecule's physicochemical properties. You cannot treat a fluorinated piperidine like a standard aliphatic amine. This guide is designed to explain the mechanistic causality behind these challenges and provide validated, self-correcting protocols to ensure the successful purification of your intermediates.

Section 1: The Causality of Purification Challenges

The difficulties encountered during the purification of fluorinated piperidines stem from three interconnected physicochemical shifts induced by the fluorine atom:

  • Basicity Attenuation (pKa Drop): The strong inductive electron-withdrawing effect of fluorine significantly reduces the pKa of the piperidine nitrogen. This basicity modulation is additive and exhibits an exponential attenuation based on the topological distance between the fluorine atom and the basic center [1]. This drastic pKa drop alters the molecule's ionization state in standard chromatographic buffers, directly impacting oral absorption and retention profiles [2].

  • Extreme Volatility: Because the basicity is reduced, the amine's ability to act as a strong hydrogen bond donor/acceptor is weakened. Consequently, unprotected, lightly fluorinated piperidines in their free-base form possess high vapor pressures and are easily lost during routine rotary evaporation [3].

  • Fluorophilicity: Heavily fluorinated molecules exhibit unique partitioning behavior. The strong C-F dipoles interact poorly with standard hydrocarbon stationary phases but show high affinity for fluorocarbon environments [4].

Causality A Fluorine Substitution on Piperidine Ring E Altered Polarity (Fluorophilicity) A->E C-F Bond Dipole BB BB A->BB Weakens N-H Bond B Inductive Electron Withdrawal D Increased Volatility (Free Base Form) B->D Lowers H-Bonding C Decreased pKa (Reduced Basicity) BB->C Weakens N-H Bond

Caption: Logical relationship between fluorine substitution and resulting purification challenges.

Quantitative Impact of Fluorination on Piperidine Properties

Data summarizes the general trends observed in literature regarding basicity and volatility shifts.

Piperidine DerivativeApprox. pKaVolatility (Free Base)Primary Purification ChallengeRecommended Strategy
Unsubstituted Piperidine11.2LowStrong retention on silicaStandard RP-HPLC or Distillation
4-Fluoropiperidine9.5ModeratePeak tailing at neutral pHRP-HPLC (pH > 10) or Salt Precipitation
3-Fluoropiperidine~7.5HighEvaporative loss during workupIn-situ Trapping + Silica Chromatography
3,3-Difluoropiperidine< 6.0Very HighCo-elution of diastereomersFluorinated Stationary Phase

Section 2: Troubleshooting & FAQs

Q1: I am losing my fluorinated piperidine product during solvent evaporation post-reaction. How can I prevent this? A1: This is the most common failure point. Unprotected fluorinated piperidines have high vapor pressures. To prevent evaporative loss, you must avoid isolating the free amine. Instead, perform an in-situ protection (trapping) step immediately following the synthesis (e.g., after the heterogeneous hydrogenation of a fluoropyridine) [[3]]([Link]3]. Reagents like di-tert-butyl dicarbonate (Boc2O) or trifluoroacetic anhydride (TFAA) are highly effective [5]. Once protected, the intermediate becomes a stable, non-volatile amide or carbamate, allowing for standard chromatographic purification.

Q2: My fluorinated piperidine diastereomers co-elute on standard C18 reverse-phase columns. What are the alternatives? A2: The separation of cis and trans multi-fluorinated piperidines is notoriously difficult because their overall lipophilicities are nearly identical. However, their dipole moments differ. When hydrocarbon eluents fail, switching to a fluorocarbon column (e.g., FluoroFlash) often provides superior separation due to the "fluorophilicity" of the analytes [[4]]([Link]4]. Alternatively, normal-phase chromatography on silica gel often resolves protected (e.g., TFA-protected) diastereomers better than reverse-phase, as the rigid C-F dipoles interact differentially with the polar silica surface [5].

Q3: How does the position of the fluorine atom dictate my purification buffer choices in RP-HPLC? A3: The topological distance between the fluorine atom and the basic nitrogen dictates the basicity attenuation [1]. An alpha- or beta-fluorine (e.g., 3-fluoropiperidine) drops the pKa drastically compared to a gamma-fluorine (4-fluoropiperidine). If you are using reverse-phase HPLC, you must adjust the mobile phase pH relative to the specific pKa of your intermediate to ensure it remains in a single ionization state. For a 3-fluoropiperidine (pKa ~7.5), a buffer pH of 9.5 is sufficient to keep it fully deprotonated for sharp peak shape, whereas a non-fluorinated piperidine would require a pH > 12.

Section 3: Validated Experimental Workflows

To combat the volatility and separation issues, we utilize a workflow that bypasses the isolation of the free amine entirely.

Workflow A Fluoropyridine Reduction B Volatile Free Amine (High Loss Risk) A->B H2, Catalyst C In-situ Trapping (Boc2O / TFAA) B->C Prevent Evaporation D Stable Protected Piperidine C->D Derivatization E Chromatographic Purification D->E Silica/Fluorocarbon Phase F Deprotection to HCl Salt E->F Acidic Cleavage

Caption: Validated workflow for the synthesis and purification of volatile fluorinated piperidines.

Protocol: In-Situ Trapping and Purification of Volatile Fluorinated Piperidines

Causality & Self-Validation: This protocol traps the amine in-situ as a Boc-carbamate. By doing so, we drastically increase the molecule's molecular weight and eliminate its ability to hydrogen bond as a donor, rendering it stable for vacuum concentration and silica gel chromatography [3]. The final conversion to an HCl salt ensures a weighable, bench-stable solid.

Step-by-Step Methodology:

  • Reaction Execution: Perform the hydrogenation of the fluoropyridine precursor (1.0 eq) in a pressure vessel using a heterogeneous catalyst (e.g., 5% Rh/C) in a compatible solvent system (e.g., THF/H2O).

  • Catalyst Removal (Crucial Checkpoint): Upon reaction completion, carefully vent the hydrogen gas. Do not evaporate the solvent. Filter the crude mixture through a tightly packed pad of Celite to remove the metal catalyst. Rinse the pad with a minimal amount of THF.

  • In-Situ Trapping: Transfer the filtrate to a round-bottom flask. Add sodium carbonate (Na2CO3, 2.0 eq) to neutralize any acidic byproducts, followed by di-tert-butyl dicarbonate (Boc2O, 1.2 eq).

  • Derivatization: Stir the biphasic mixture vigorously at room temperature for 12 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Ninhydrin stain). The complete disappearance of the primary/secondary amine spot confirms complete trapping, ensuring no volatile product remains to be lost during the next step.

  • Workup & Concentration: Extract the aqueous layer with dichloromethane (DCM, 3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and safely concentrate under reduced pressure. The Boc-protected fluorinated piperidine will remain in the flask as a stable oil or solid.

  • Chromatographic Separation: Purify the crude mixture via flash column chromatography. For diastereomeric mixtures, utilize a shallow gradient of Ethyl Acetate in Hexanes on fine silica gel. If co-elution persists, switch to a fluorinated stationary phase [[4]]([Link]4].

  • Salt Formation: To obtain the free amine as a stable salt, dissolve the purified Boc-protected piperidine in anhydrous diethyl ether and treat with 4M HCl in dioxane (3.0 eq). Stir for 4 hours. The fluorinated piperidine hydrochloride salt will precipitate. Collect the highly pure solid via vacuum filtration.

References

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem / PubMed.[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry / ACS Publications.[Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A / PMC.[Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications / PMC.[Link]

Sources

Optimization

optimization of coupling reactions with (S)-3,3-difluoropiperidin-4-ol

Technical Support Center: Optimization of Coupling Reactions with (S)-3,3-Difluoropiperidin-4-ol Introduction: The Building Block Profile Subject: (S)-3,3-Difluoropiperidin-4-ol Hydrochloride CAS: 1334416-77-1 Role: Chir...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Coupling Reactions with (S)-3,3-Difluoropiperidin-4-ol

Introduction: The Building Block Profile

Subject: (S)-3,3-Difluoropiperidin-4-ol Hydrochloride CAS: 1334416-77-1 Role: Chiral, fluorinated scaffold for pKa modulation and conformational control in drug discovery.

Welcome to the Technical Support Center. You are likely using this building block to lower the basicity of a piperidine core or to introduce a specific vector for hydrogen bonding via the hydroxyl group. However, the very features that make this molecule attractive—the gem-difluoro group and the hydroxyl moiety—create a unique reactivity profile that often leads to stalled reactions or unexpected side products.

This guide addresses the specific electronic and steric challenges of (S)-3,3-difluoropiperidin-4-ol and provides self-validating protocols to ensure reaction success.

Module 1: Critical Reactivity Profile (Read Before Experimenting)

Before setting up your reaction, you must account for three critical factors that distinguish this scaffold from standard piperidines.

The "Basicity Cliff" (Nucleophilicity Drop)

Standard piperidine has a pKa of ~11.0. The introduction of the electron-withdrawing gem-difluoro group at the


-position significantly lowers the pKa of the amine.
  • Estimated pKa: ~7.0 – 7.5 (compared to ~9.0 for 4,4-difluoropiperidine and ~11.0 for piperidine).

  • Consequence: The amine is 100-1000x less nucleophilic than standard secondary amines. Standard coupling protocols (e.g., EDC/HOBt) often fail because the amine cannot effectively attack the active ester.

Conformational Locking

The gem-difluoro group induces a dipole-dipole interaction (gauche effect) that distorts the chair conformation.

  • Impact: The amine nitrogen may be sterically shielded or electronically deactivated depending on the ring pucker. This makes the molecule sensitive to steric bulk on the coupling partner.

Chemoselectivity Risks (N- vs. O-Attack)

While amines are generally more nucleophilic than alcohols, the reduced nucleophilicity of this specific amine narrows the gap.

  • Risk: Under aggressive conditions (e.g., Acid Chlorides + excess base), you may observe O-acylation or O-arylation (side product), or even competitive bis-functionalization.

Module 2: Troubleshooting Amide Couplings

Scenario: You are trying to couple (S)-3,3-difluoropiperidin-4-ol with a carboxylic acid, but conversion is low (<20%) or the reaction stalls.

Diagnostic Workflow

AmideCoupling Start Problem: Low Conversion with (S)-3,3-difluoropiperidin-4-ol CheckBase Step 1: Check Base Strength Are you using DIPEA/TEA? Start->CheckBase SwitchBase Solution: Switch to NMM or 2,6-Lutidine (prevent racemization) CheckBase->SwitchBase No CheckAgent Step 2: Coupling Agent Using EDC/HOBt or HATU? CheckBase->CheckAgent Yes StrongerAgent Solution: Switch to HATU or COMU (Required for low nucleophiles) CheckAgent->StrongerAgent Standard O_Acylation Check LCMS for M+Acyl (O-acylation side product) CheckAgent->O_Acylation High Temp AcylFluoride Step 3: Steric Bulk? Try Acyl Fluoride (TFFH) or Acid Chloride method StrongerAgent->AcylFluoride Still Fails ProtectOH Solution: Protect OH (TBS/MOM) OR Saponify O-ester (LiOH) O_Acylation->ProtectOH Yes

Figure 1: Decision tree for optimizing amide bond formation with fluorinated amino-alcohols.

FAQ: Amide Coupling

Q1: I see starting material remaining even with HATU. Should I heat the reaction? A: Proceed with caution. Heating (>50°C) often promotes O-acylation on the free hydroxyl group.

  • Better Approach: Use HOAt as an additive (or use HATU which contains it) to speed up the active ester formation. Ensure you are using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .

  • Pro Tip: If the reaction is sluggish, switch to the Acyl Fluoride method using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are highly reactive toward weak amines but surprisingly stable to water/alcohols.

Q2: I observed a product with 2x Mass (Bis-acylated). How do I fix this? A: This is N,O-bis-acylation.

  • Fix 1 (Saponification): Treat the crude reaction mixture with LiOH (3 eq.) in THF/Water (1:1) for 30 mins. The ester (O-acyl) will hydrolyze much faster than the amide (N-acyl), returning your desired product.

  • Fix 2 (Stoichiometry): Ensure you are adding the acid chloride/active ester slowly to the amine at 0°C to favor the kinetic N-acylation.

Q3: How do I free-base the HCl salt before reaction? A: Do not try to extract the free base from water with DCM; it is too polar and water-soluble.

  • Protocol: Suspend the HCl salt in the reaction solvent (DMF or DMA) and add 1.0 equiv of DIPEA 10 minutes before adding the coupling agent. This generates the free amine in situ without isolation losses.

Module 3: N-Arylation (SnAr & Buchwald-Hartwig)

Scenario: You need to attach an aryl or heteroaryl ring to the nitrogen.

Protocol 1: SnAr (Nucleophilic Aromatic Substitution)

Best for: Electron-deficient heteroaryls (e.g., 2-chloropyridine, 4-chloropyrimidine).

  • Challenge: The low nucleophilicity of the amine means standard bases (K2CO3) in MeCN might be too slow.

  • Optimized Conditions:

    • Solvent: DMSO or NMP (high dielectric constant stabilizes the transition state).

    • Base: DIPEA (organic) or Cs2CO3 (inorganic, "cesium effect").

    • Temperature: 80–100°C.

    • Self-Validating Step: Monitor the disappearance of the aryl halide. If conversion stalls at 50%, add a catalytic amount of DMAP (10 mol%) to act as a nucleophilic catalyst.

Protocol 2: Buchwald-Hartwig Coupling

Best for: Unactivated aryl halides.

  • Challenge: Palladium catalysts can be poisoned by the free hydroxyl group (forming alkoxides), and the amine is a poor ligand for Pd.

  • Ligand Selection: You must use electron-rich, bulky biaryl phosphine ligands designed for secondary amines.

  • Recommended System:

    • Catalyst: Pd2(dba)3 or Pd(OAc)2.

    • Ligand: RuPhos or BrettPhos . (RuPhos is the "gold standard" for secondary amines).

    • Base: NaOtBu (Sodium tert-butoxide). Note: If O-arylation is observed, switch to a weaker base like K3PO4 or Cs2CO3.

NArylation Start Target: N-Arylation EWG Is the Aryl Halide Electron Deficient? Start->EWG SnAr Route A: SnAr Solvent: DMSO/NMP Base: DIPEA/Cs2CO3 EWG->SnAr Yes (e.g., Pyridine) Buchwald Route B: Pd-Catalysis Ligand Selection is Critical EWG->Buchwald No (e.g., Benzene) Ligand Use RuPhos or BrettPhos (Avoid PPh3 or dppf) Buchwald->Ligand SideRxn Issue: O-Arylation? Ligand->SideRxn BaseSwitch Switch Base: NaOtBu -> Cs2CO3 Or Protect OH (TBS) SideRxn->BaseSwitch Yes

Figure 2: Selection guide for N-Arylation strategies.

Module 4: Hydroxyl Group Management

Q: When should I protect the hydroxyl group? A: You should protect the OH group if:

  • You are using strong bases (NaH, KH) that will deprotonate the alcohol.

  • You are performing oxidations elsewhere in the molecule.

  • You observe >10% O-functionalization byproducts.

Recommended Protecting Groups:

  • TBS (tert-Butyldimethylsilyl): Standard choice. Stable to basic coupling conditions. Deprotect with TBAF or dilute HCl.

    • Installation: TBSCl, Imidazole, DMF, RT. (The amine will not react with TBSCl under these conditions due to steric hindrance and low nucleophilicity).

  • MOM (Methoxymethyl): Use if acid stability is required.

Module 5: Analytical & Purification Data

When analyzing your reaction, be aware of these specific spectral characteristics.

FeatureObservationReason
1H NMR (Alpha-protons) Multiplets at 2.8–3.5 ppm often appear complex/broad.Coupling to both the adjacent

F atoms (

Hz) and geminal protons.
19F NMR Distinct AB quartet or broad singlet around -100 to -120 ppm.The two fluorines are diastereotopic due to the chiral center at C4.
TLC Staining KMnO4 (Strong) or PMA (Strong).Ninhydrin stain may be weak or require high heat due to the electron-deficient amine.
HPLC/LCMS Broad peaks or "fronting".The basic amine can interact with silanols on the column. Use 0.1% Formic Acid or Ammonia buffer to sharpen peaks.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Gomez, J. A., et al. "The effect of fluorine substitution on the basicity and conformation of piperidines." Journal of Organic Chemistry, 2013.[1] Link

  • Amide Coupling with Weak Amines

    • Dunetz, J. R., et al. "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Organic Process Research & Development, 2016. Link

  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Properties of 3,3-Difluoropiperidine

    • PubChem Database. "3,3-Difluoropiperidine Compound Summary." Link

Sources

Troubleshooting

stability of (S)-3,3-difluoropiperidin-4-ol hydrochloride under acidic and basic conditions

Answering the user's request.## Technical Support Center: Stability of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride Welcome to the technical support guide for (S)-3,3-difluoropiperidin-4-ol hydrochloride. This document i...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Stability of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride

Welcome to the technical support guide for (S)-3,3-difluoropiperidin-4-ol hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this fluorinated building block. Understanding its behavior in acidic and basic media is critical for successful reaction planning, purification, and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of (S)-3,3-difluoropiperidin-4-ol hydrochloride that dictate its stability?

The stability profile of this molecule is governed by a combination of its key structural motifs:

  • Piperidine Ring: A saturated N-heterocycle that is generally stable but whose reactivity is modulated by its substituents.[1][2]

  • Geminal Difluoro Group (C3): The two fluorine atoms at the C3 position are the most significant electronic feature. They exert a powerful electron-withdrawing inductive effect, which can influence the acidity of adjacent protons and the reactivity of nearby functional groups.[3][4] The carbon-fluorine bond itself is exceptionally strong and generally resistant to cleavage.[5]

  • Secondary Alcohol (C4): The hydroxyl group at C4 is a potential site for reactions such as oxidation, esterification, or elimination (dehydration), particularly under acidic conditions.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated. This enhances its solubility in aqueous media and renders the nitrogen non-nucleophilic and non-basic until neutralized.

Q2: From a theoretical standpoint, what are the anticipated stability challenges under acidic and basic conditions?

Based on first principles of physical organic chemistry, we can anticipate distinct reactivity pathways:

  • Acidic Conditions: The primary concern under strong acidic conditions is the potential for acid-catalyzed dehydration of the secondary alcohol at C4. This would lead to the formation of a double bond within the piperidine ring. The protonated piperidine nitrogen is stable against further protonation, and the C-F bonds are expected to be highly resilient to acidic hydrolysis.

  • Basic Conditions: The molecule is expected to be significantly more sensitive to basic conditions. The strong electron-withdrawing effect of the gem-difluoro group increases the acidity of the proton on the adjacent C4 carbon. In the presence of a base, deprotonation of the C4 hydroxyl group, followed by elimination, or direct deprotonation at C4 could initiate an elimination reaction to expel a fluoride ion, although this is less likely than dehydration in acid. A more plausible pathway involves deprotonation of the C4-H, which could lead to an E1cB-type elimination of the hydroxyl group. However, the most significant instability arises from the potential for elimination involving both the alcohol and an adjacent proton if the nitrogen is deprotonated.

Q3: How does the gem-difluoro substitution specifically alter the molecule's reactivity compared to a non-fluorinated analog?

The introduction of the CF2 group is a strategic design choice in medicinal chemistry, often to block metabolic oxidation or modulate pKa.[4][6] However, it fundamentally alters the electronic landscape:

  • Increased Acidity of Neighboring Protons: The C4-H is more acidic, making it more susceptible to deprotonation under basic conditions.

  • Modulation of Nitrogen Basicity: The inductive effect lowers the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated counterpart. This means a stronger base is required to deprotonate it, but its reactivity profile upon deprotonation is altered.

  • Conformational Effects: Fluorine substitution can influence the conformational preference of the piperidine ring, which can, in turn, affect reactivity by altering the orientation of reacting groups.[2]

Troubleshooting Guides

Scenario 1: Degradation Under Acidic Conditions

Issue: You are performing a reaction (e.g., Boc-protection, etherification) under acidic conditions (e.g., TFA, strong HCl) and observe the formation of unexpected impurities or a loss of starting material, as monitored by LC-MS.

Potential Cause: Acid-Catalyzed Dehydration

The most probable degradation pathway is the elimination of water from the C4 alcohol. The reaction proceeds via protonation of the hydroxyl group, turning it into a good leaving group (H2O), followed by elimination.

dot

cluster_0 Mechanism: Acid-Catalyzed Dehydration start (S)-3,3-difluoropiperidin-4-ol protonated_oh Protonated Alcohol Intermediate start->protonated_oh + H⁺ carbocation Carbocation Intermediate (or concerted elimination) protonated_oh->carbocation - H₂O water H₂O product Dehydration Product (unsaturated piperidine) carbocation->product - H⁺

Caption: Potential dehydration pathway in strong acid.

Troubleshooting & Mitigation Strategies:

  • Reduce Acid Strength: If possible, switch from strong acids like concentrated HCl or TFA to milder acids such as acetic acid, p-toluenesulfonic acid (pTSA), or acidic resins.

  • Control Temperature: Perform the reaction at lower temperatures (e.g., 0 °C or room temperature) instead of heating. Dehydration reactions are often accelerated by heat.

  • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS at regular intervals (e.g., every 30 minutes) to determine the optimal endpoint before significant degradation occurs.

  • Use Aprotic Solvents: If the reaction chemistry allows, using an aprotic solvent can reduce the activity of the acid and suppress dehydration.

Scenario 2: Instability Under Basic Conditions

Issue: You are attempting to deprotonate the piperidine nitrogen using a base (e.g., NaOH, K2CO3, Et3N) to use it as a nucleophile, but you observe rapid decomposition or the formation of multiple unidentified products.

Potential Cause: Base-Mediated Elimination

This is a more complex and often more rapid degradation pathway. The presence of a base can initiate elimination reactions, potentially leading to the loss of HF or H2O. The acidity of the C4 proton makes it a likely point of initial attack by the base.

dot

cluster_1 Hypothesized Mechanism: Base-Mediated Elimination start (S)-3,3-difluoropiperidin-4-ol deprotonated Alkoxide or C4-Carbanion Intermediate start->deprotonated + Base (-BH⁺) product Elimination Product (e.g., enone after oxidation/rearrangement) deprotonated->product Elimination of F⁻ or OH⁻ (E1cB-like)

Caption: Potential elimination pathway in base.

Troubleshooting & Mitigation Strategies:

  • Choice of Base is Critical:

    • Avoid Strong, Nucleophilic Bases: Hydroxides (NaOH, KOH) or alkoxides should be used with extreme caution and at low temperatures, if at all.

    • Favor Non-Nucleophilic/Hindered Bases: Use bases like triethylamine (Et3N), diisopropylethylamine (DIPEA), or proton sponge for in-situ neutralization or reactions requiring a free amine.

    • Consider Carbonate Bases: For milder conditions, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in an anhydrous solvent might be suitable, but still require careful monitoring.

  • Strict Temperature Control: If deprotonation is necessary, perform the reaction at very low temperatures (e.g., -78 °C to 0 °C) to disfavor elimination pathways. Add the base slowly to control any exotherm.

  • Anhydrous Conditions: Ensure the reaction is performed under strictly anhydrous conditions. The presence of water can facilitate different degradation mechanisms.

  • In-Situ Free-Basing: For reactions where the free amine is needed as a nucleophile, it is often better to perform an extraction. Dissolve the hydrochloride salt in a biphasic system (e.g., DCM/water), add a base like NaHCO3 to the aqueous layer to reach pH 8-9, and then extract the free amine into the organic layer. Use this organic solution directly in the next step after drying, without isolating the potentially unstable free base.

Summary of Expected Stability

The following table provides a general guideline for the stability of (S)-3,3-difluoropiperidin-4-ol hydrochloride under typical forced degradation conditions.[7][8][9] These should be experimentally verified for your specific application.

Stress ConditionReagent/ParameterExpected StabilityPrimary Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 60-80 °CModerate to Low Dehydration of C4-OH
Basic Hydrolysis 0.1 M - 1 M NaOH, RT-60 °CLow Elimination Reactions
Neutral Hydrolysis Water, 60-80 °CHigh Generally stable
Oxidative 3-6% H₂O₂, Room TempModerate Oxidation of secondary alcohol to ketone
Thermal (Solid) 80-105 °CHigh Stable if protected from moisture
Photolytic UV/Visible LightHigh Lacks a strong chromophore; generally stable

Experimental Protocols for Stability Assessment

To empirically determine the stability in your matrix, a forced degradation study is recommended.[10][11]

Protocol 1: Stability Assessment in Acidic Solution
  • Sample Preparation: Prepare a stock solution of (S)-3,3-difluoropiperidin-4-ol hydrochloride in a suitable solvent (e.g., water or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl.

  • Time Points: Incubate the mixture at 60 °C. Withdraw aliquots at T=0, 2, 6, and 24 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.2 M NaOH to stop the degradation.

  • Analysis: Dilute the quenched sample with the mobile phase and analyze by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid). Use a PDA detector to check for peak purity and an MS detector to identify potential degradants.

Protocol 2: Stability Assessment in Basic Solution
  • Sample Preparation: Use the same 1 mg/mL stock solution as prepared in the acidic protocol.

  • Stress Condition: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH.

  • Time Points: Keep the mixture at room temperature. Due to higher expected instability, withdraw aliquots at T=0, 1, 4, and 8 hours.

  • Quenching: Immediately neutralize the aliquot with an equivalent amount of 0.2 M HCl.

  • Analysis: Analyze using the same HPLC-UV/MS method as described above. Pay close attention to mass balance to ensure degradation products are being detected.[7]

By following these guidelines and protocols, researchers can effectively navigate the potential stability challenges associated with (S)-3,3-difluoropiperidin-4-ol hydrochloride, ensuring the integrity of their experiments and the reliability of their results.

References

  • Benchchem. Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • O'Hagan, D. Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry. 2013;9:2465-2474. Available from: [Link]

  • Paleta, O., et al. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. RSC Advances. 2018;8(1):1-8. Available from: [Link]

  • ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available from: [Link]

  • Birnie, G. D., Kroeger, H., & Heidelberger, C. STUDIES OF FLUORINATED PYRIMIDINES. XVIII. THE DEGRADATION OF 5-FLUORO-2'-DEOXYURIDINE AND RELATED COMPOUNDS BY NUCLEOSIDE PHOSPHORYLASE. Biochemistry. 1963;2:566-572. Available from: [Link]

  • PubChem. 3-Fluoropiperidin-4-ol hydrochloride. Available from: [Link]

  • Campos, S., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2021;64(19):14213-14245. Available from: [Link]

  • Grygorenko, O., et al. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. 2025. Available from: [Link]

  • Wang, Y. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019;10(7):993-997. Available from: [Link]

  • ResearchGate. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]

  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available from: [Link]

  • V. R, S., et al. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy. 2021;47(4):562-568. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022;47(3):38351-38356. Available from: [Link]

  • Singh, A., & Singh, P. TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. 2018;8(2):93-100. Available from: [Link]

  • Cadu, A., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. 2020;10(19):11084-11090. Available from: [Link]

  • ResearchGate. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • Zhang, Y., et al. Stability study of common vasoactive drugs diluted in five types of solutions. Frontiers in Pharmacology. 2024;15:1359302. Available from: [Link]

  • Benchchem. In-Depth Technical Guide: Physical and Chemical Stability of Lofexidine-d4 Hydrochloride.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Difluoropiperidinols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of difluoropiperidinols (such...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the most critical bottlenecks encountered during the synthesis of difluoropiperidinols (such as 3,3-difluoropiperidin-4-ol and 4,4-difluoropiperidin-3-ol). These motifs are highly valued in drug development for modulating lipophilicity and metabolic stability in targets like PI3K-γ inhibitors and BCL6 degraders[1],[2].

However, their synthesis—typically proceeding via the deoxofluorination of a protected piperidinone followed by ketone reduction—is notoriously prone to byproduct formation[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate common byproducts and optimize your synthetic workflows.

Workflow Visualization: Branch Points for Byproduct Formation

Workflow N_Boc_Pip N-Protected Piperidinone Deoxofluorination Deoxofluorination N_Boc_Pip->Deoxofluorination GemDifluoro gem-Difluoro- piperidinone Deoxofluorination->GemDifluoro Nucleophilic Fluorination Elimination Monofluoroalkene (Byproduct) Deoxofluorination->Elimination E2 Elimination Reduction Reduction GemDifluoro->Reduction Difluoropiperidinol Difluoro- piperidinol Reduction->Difluoropiperidinol Stereoselective Hydride Epimer Diastereomer (Byproduct) Reduction->Epimer Non-selective

Synthetic workflow for difluoropiperidinols highlighting key branch points for byproduct formation.

Quantitative Data: Fluorinating Agent Selectivity

The choice of fluorinating agent directly dictates the ratio of the desired gem-difluoride to the monofluoroalkene elimination byproduct[3]. Below is a comparative summary of reagent performance on N-protected piperidinones:

Fluorinating AgentPromoterTemp (°C)Yield: gem-Difluoride (%)Yield: Elimination Byproduct (%)
DAST None2540 - 6020 - 35
Deoxo-Fluor None2550 - 6515 - 30
XtalFluor-E Et₃N·3HF0 to 2580 - 95< 5
Troubleshooting FAQs & Methodologies
Q1: Why am I seeing up to 30% monofluoroalkene elimination byproduct during the deoxofluorination of N-Boc-4-piperidinone with DAST?

Expertise & Causality: Nucleophilic fluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor react with the ketone to form an intermediate alkoxy-N,N-dialkylaminotrifluorosulfane[4],[3]. During this process, free dialkylamine is released into the reaction mixture. In sterically hindered or conformationally constrained systems like piperidinones, this free amine acts as a base, promoting an E2 elimination rather than the desired nucleophilic attack by fluoride[3]. This results in the formation of unwanted 4-fluoro-1,2,3,6-tetrahydropyridine derivatives.

Solution: Switch to an aminodifluorosulfinium salt such as XtalFluor-E. Because XtalFluor-E lacks a free dialkylamine leaving group and relies on an exogenous fluoride promoter (e.g., Et₃N·3HF), the basicity of the reaction medium is strictly controlled, effectively shutting down the elimination pathway[5],[3].

Q2: My scale-up of 4,4-difluoropiperidin-3-ol synthesis using Deoxo-Fluor resulted in severe fuming and darkening of the reaction mixture. What is a safer alternative?

Expertise & Causality: Both DAST and Deoxo-Fluor exhibit dangerously low thermal stability (decomposition onset ~140 °C, but highly prone to auto-acceleration at much lower temperatures) and react violently with adventitious moisture to release toxic HF and SO₂ gases[6],[3]. The darkening you observe is typically a sign of reagent degradation and subsequent polymerization of the piperidinone precursor.

Solution: XtalFluor-E is a crystalline solid with a decomposition temperature >200 °C, offering a significantly wider safety margin for scale-up[6],[3].

Self-Validating Protocol: XtalFluor-E Mediated Deoxofluorination

  • Preparation: Flame-dry a round-bottom flask and purge with N₂. Charge the flask with N-Boc-piperidinone (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Promoter Addition: Add Et₃N·3HF (2.0 equiv) to the solution. Validation checkpoint: The solution must remain clear and colorless. Any fuming indicates moisture contamination in your DCM.

  • Fluorination: Cool the mixture to 0 °C. Add XtalFluor-E (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16-24 hours. Validation checkpoint: Monitor via LC-MS; the mass of the desired gem-difluoride (M+H-tBu) should be the dominant peak, with the elimination mass constituting <5% of the total ion current.

  • Quench & Workup: Cool to 0 °C, carefully quench with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure gem-difluoropiperidinone.

Q3: During the reduction of 3,3-difluoropiperidin-4-one to 3,3-difluoropiperidin-4-ol, I am getting a 1:1 mixture of cis/trans diastereomers. How can I improve the stereoselectivity?

Expertise & Causality: The highly electronegative gem-difluoro group exerts a powerful stereoelectronic effect. The strong dipole and hyperconjugative interactions alter the preferred Bürgi-Dunitz trajectory of the incoming hydride[7]. Small, unhindered reducing agents like NaBH₄ often attack indiscriminately from both the axial and equatorial faces, leading to epimeric mixtures.

Solution: Employ a sterically demanding reducing agent such as L-Selectride (lithium tri-sec-butylborohydride) at cryogenic temperatures (-78 °C). The significant steric bulk of L-Selectride forces the hydride to attack exclusively from the less hindered face (anti to the axial fluorine atom), vastly improving the diastereomeric ratio (dr > 95:5).

Q4: During the final Boc-deprotection of the difluoropiperidinol, I observe significant degradation and ring-opening. How can I prevent this?

Expertise & Causality: While standard Boc deprotection uses neat TFA or 4M HCl in dioxane, the presence of the gem-difluoro group adjacent to the hydroxyl (especially in the 3,3-difluoro-4-ol system) increases the molecule's sensitivity to highly concentrated, unbuffered acids. Prolonged exposure can lead to HF elimination or retro-aldol-type ring opening.

Solution: Perform the deprotection using 4M HCl in dioxane strictly at 0 °C to room temperature, and precisely monitor the reaction time (usually complete within 1-2 hours). Alternatively, if the substrate remains highly acid-sensitive, utilize a milder Lewis acid approach (e.g., TMSOTf/2,6-lutidine in DCM)[8].

References
  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Simpler fluorine chemistry Source: Society of Chemical Industry (SCI) URL:[Link]

  • Difluoroalkane synthesis by fluorination or substitution Source: Organic Chemistry Portal URL:[Link]

Sources

Optimization

Technical Support Center: Enantiomeric Excess Determination for Chiral Piperidinols

Status: Operational Operator: Senior Application Scientist Ticket Subject: Method Development & Troubleshooting for Piperidinol Stereochemistry Introduction: The Piperidinol Challenge Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Subject: Method Development & Troubleshooting for Piperidinol Stereochemistry

Introduction: The Piperidinol Challenge

Welcome to the technical support hub. You are likely here because chiral piperidinols present a "perfect storm" of chromatographic challenges:

  • Basicity: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing.

  • Polarity: The hydroxyl group complicates solubility in non-polar mobile phases (e.g., heptane).

  • Detection: Many piperidinol scaffolds lack strong chromophores (UV active groups), making detection at standard wavelengths (254 nm) difficult.

This guide prioritizes Direct Chiral HPLC/SFC as the gold standard, with NMR Spectroscopy as the primary validation tool.

Module 1: High-Performance Liquid Chromatography (HPLC) & SFC

Core Directive: The separation of piperidinol enantiomers relies heavily on Polysaccharide-based Chiral Stationary Phases (CSPs) .[1][2] The choice of mobile phase additive is not optional—it is critical.

1.1 The "Golden Rule" of Additives

For any piperidinol, you must use a basic additive in the mobile phase.

  • Why? The basic nitrogen in the piperidine ring will hydrogen-bond with acidic silanol groups on the column silica support. This causes peak tailing and retention time instability.[3]

  • The Fix: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase. This "sacrificial base" blocks the silanol sites, allowing the piperidinol to interact only with the chiral selector.

1.2 Column Selection Strategy

Immobilized phases are preferred over coated phases because they allow the use of "forbidden" solvents like Dichloromethane (DCM) and THF, which are excellent for solubilizing polar piperidinols.

CSP TypeCommercial ExamplesSelectorSolvent CompatibilityRecommended for Piperidinols?
Immobilized Chiralpak IA, IC, ID, IGAmylose/Cellulose derivatives chemically bondedHigh (alkanes, alcohols, DCM, THF, MtBE)Primary Choice (Solubility & Robustness)
Coated Chiralpak AD-H, Chiralcel OD-HAmylose/Cellulose derivatives physically coatedLimited (Alkanes/Alcohols only). No DCM/THF .Secondary Choice (High Selectivity but fragile)
Pirkle-Type Whelk-O 1Synthetic brush-typeReversed & Normal PhaseNiche (Good for specific aromatic piperidines)
1.3 Experimental Workflow: Method Development

HPLC_Workflow Start Start: Piperidinol Sample Solubility Check Solubility: Is it soluble in Hexane/EtOH? Start->Solubility NormalPhase Normal Phase Screening: Hexane/IPA/DEA (90:10:0.1) Solubility->NormalPhase Yes PolarMode Polar Organic Mode: 100% MeOH or ACN + 0.1% DEA Solubility->PolarMode No (Too Polar) Screening Screen Columns: IA, IC, AD-H, OD-H NormalPhase->Screening PolarMode->Screening Resolution Check Resolution (Rs) Screening->Resolution Success Rs > 1.5 Validation Resolution->Success Separated Fail Rs < 1.5 or Tailing Resolution->Fail Co-elution Derivatize Derivatization: Benzoyl Chloride (UV boost) Fail->Derivatize Low UV or No Sep Derivatize->Screening Re-screen

Figure 1: Decision tree for chiral method development. Note the branch for "Polar Organic Mode" which is often necessary for free-base piperidinols.

Module 2: NMR Spectroscopy (Mosher's Method)

If HPLC fails or you lack a chiral column, Mosher's Method is the standard for determining


 via NMR. This converts enantiomers into diastereomers, which have distinct chemical shifts.[4]
2.1 The Chemistry

You will react your chiral piperidinol with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).

  • Reaction Type: Acylation.

  • Target: The secondary amine (forming an amide) or the hydroxyl (forming an ester). Note: Amides are generally more stable and show larger diastereomeric splitting.

2.2 Critical Protocol: Avoiding Kinetic Resolution

WARNING: If you use only 0.5 equivalents of Mosher's reagent, one enantiomer may react faster than the other, skewing your


 results. You must drive the reaction to 100% conversion .

Step-by-Step Protocol:

  • Mix: In an NMR tube or small vial, dissolve 5-10 mg of piperidinol in deuterated chloroform (

    
    ).
    
  • Base: Add 3.0 equivalents of Pyridine or

    
     (to scavenge HCl).
    
  • Reagent: Add 1.5 - 2.0 equivalents of (R)-MTPA-Cl.

  • Time: Shake/stir for 1-2 hours.

  • Analysis: Run

    
     NMR or 
    
    
    
    NMR.
    • 
       NMR is preferred because it simplifies the spectrum (singlets instead of complex multiplets).
      
2.3 Data Interpretation
  • Racemic Sample: You will see two distinct peaks (e.g., two

    
     singlets in fluorine NMR) of equal intensity.
    
  • Enriched Sample: Integrate the two peaks.

Mosher_Logic Sample Chiral Piperidinol (Unknown ee) React React with (R)-MTPA-Cl (Excess Reagent) Sample->React Check Check Conversion (Must be 100%) React->Check Check->React Incomplete NMR 19F NMR Analysis Check->NMR Complete Calc Integrate Diastereomers Calculate ee NMR->Calc

Figure 2: Workflow for NMR-based enantiomeric excess determination.

Module 3: Troubleshooting & FAQs
Q1: My peaks are tailing severely (Tailing Factor > 2.0). What is wrong?

Diagnosis: This is classic "amine-silanol" interaction. Fixes:

  • Check Additive: Ensure you added 0.1% DEA or TEA. If already present, increase to 0.2%.

  • Switch Column: If using a coated column (AD-H), switch to an immobilized column (IA/IC). Immobilized phases often cover the silica support more effectively.

  • Temperature: Increase column temperature to 35-40°C to improve mass transfer kinetics.

Q2: I cannot see any peaks (Low Sensitivity).

Diagnosis: Piperidinols often have weak UV absorbance (only end absorption <210 nm). Fixes:

  • Derivatization (Recommended): React the piperidinol with Benzoyl Chloride or 3,5-Dinitrobenzoyl chloride before injection. This adds a "UV tag" (chromophore) allowing detection at 254 nm.

    • Bonus: The benzamide derivative often separates better on chiral columns than the free amine.

  • Detectors: Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on UV chromophores.

Q3: Can I use Reversed-Phase (Water/ACN) for this?

Answer: Yes, but be careful.

  • You must use a high pH buffer (e.g., 20mM Ammonium Bicarbonate, pH 9.0) to keep the piperidinol in its neutral (free base) form.

  • Warning: Standard silica columns dissolve at high pH. You must use hybrid silica or columns specifically rated for high pH (e.g., Chiralpak chemically immobilized series).

References
  • Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Daicel Corporation. Link

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Simple Guide to the Mosher Method. Nature Protocols, 2, 2451–2458. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[5][6] Configuration of the Diastereomeric Amides and Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Link

Sources

Troubleshooting

troubleshooting guide for the synthesis of (S)-3,3-difluoropiperidin-4-ol

Welcome to the Technical Support Center for the synthesis of (S)-3,3-difluoropiperidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of (S)-3,3-difluoropiperidin-4-ol . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Synthesizing fluorinated saturated heterocycles presents unique stereoelectronic challenges—specifically, the hyper-stabilization of hydrates, catalyst poisoning by basic amines, and the complexities of chiral resolution.

This guide deconstructs the synthetic workflow, explains the causality behind critical reagent choices, and provides self-validating protocols to ensure your success at the bench.

Synthetic Workflow & Pathway Visualization

The most reliable and scalable route to (S)-3,3-difluoropiperidin-4-ol begins with the reduction of a protected gem-diol precursor, followed by deprotection and chiral resolution.

Synthesis A 1-benzyl-3,3-difluoro- piperidine-4,4-diol B 1-benzyl-3,3-difluoro- piperidin-4-ol A->B NaBH4, MeOH 0°C to RT C Racemic 3,3-difluoro- piperidin-4-ol B->C H2, Pd(OH)2/C EtOH, RT D (S)-3,3-difluoro- piperidin-4-ol C->D Chiral SFC/HPLC (e.g., Chiralpak AD-H)

Fig 1: Synthetic workflow for (S)-3,3-difluoropiperidin-4-ol highlighting key transformations.

Validated Step-by-Step Protocols

Every protocol below is engineered as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Phase 1: Hydride Reduction of the gem-Diol

Objective: Convert 1-benzyl-3,3-difluoropiperidine-4,4-diol to 1-benzyl-3,3-difluoropiperidin-4-ol.

  • Preparation: Suspend 1-benzyl-3,3-difluoropiperidine-4,4-diol (1.0 eq) in dry Methanol (0.2 M concentration) and cool to 0 °C.

    • Causality: Methanol is mandatory. The highly electron-withdrawing 3,3-difluoro motif heavily biases the equilibrium toward the unreactive gem-diol (hydrate) rather than the reducible ketone[1]. Protic solvents act as proton shuttles, accelerating the dynamic equilibrium to expose the transient ketone to the reducing agent.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

    • Causality: The excess reagent compensates for the slow equilibrium shift and the competitive reaction of NaBH₄ with methanol.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature until completion.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: LC-MS analysis must confirm the disappearance of the diol mass signal. A successful reduction yields a distinct Rf shift on TLC (UV active due to the benzyl group).

Phase 2: Hydrogenolytic Debenzylation

Objective: Remove the N-benzyl protecting group to yield racemic 3,3-difluoropiperidin-4-ol.

  • Preparation: Dissolve 1-benzyl-3,3-difluoropiperidin-4-ol in dry Ethanol.

  • Catalyst Addition: Add 20% Palladium Hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst, 10% w/w).

    • Causality: Standard Pd/C is frequently poisoned by the highly basic secondary amine that forms during the reaction. Pd(OH)₂ provides a highly active surface that resists deactivation[1].

  • Hydrogenation: Purge the vessel and stir under a Hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Isolation: Filter through a pad of Celite, washing thoroughly with Ethanol, and concentrate the filtrate.

  • Self-Validation Checkpoint: The product is a highly polar, water-soluble amine. TLC on standard silica will streak heavily; validate completion via LC-MS (absence of benzyl-containing precursor) or by derivatizing a small analytical aliquot with Boc₂O for TLC analysis.

Phase 3: Chiral Resolution

Objective: Isolate the target (S)-enantiomer.

  • Preparation: Subject the racemic mixture to Chiral Supercritical Fluid Chromatography (SFC) or chiral HPLC.

  • Stationary Phase: Utilize a Chiralpak AD-H column (amylose-based stationary phase).

  • Elution: Elute with an optimized mobile phase (e.g., Hexane/Isopropanol 80:20) at a controlled flow rate (e.g., 1.5 mL/min)[2].

    • Causality: The spatial arrangement of the hydroxyl and difluoro groups requires strong hydrogen-bond accepting/donating stationary phases for effective chiral discrimination.

  • Self-Validation Checkpoint: Enantiomeric excess (ee) must be >98% as determined by analytical chiral HPLC. Absolute configuration must be verified by matching the optical rotation to literature standards.

Troubleshooting & FAQs

Q: Why is my reduction of 1-benzyl-3,3-difluoropiperidine-4,4-diol stalling at 50% conversion? A: This is a classic issue caused by the hyper-stability of the gem-diol (hydrate) form. The adjacent difluoro group strongly withdraws electron density, making the hydrate exceptionally stable compared to the ketone[1]. If you use an aprotic solvent like THF without an alcohol co-solvent, the equilibrium cannot shift fast enough to the reducible ketone form.

  • Solution: Switch to a protic solvent like Methanol or Ethanol, and use a slight excess of NaBH₄ (1.5–2.0 eq).

Q: During debenzylation, my reaction is extremely slow or stops completely. What is poisoning the catalyst? A: The secondary amine generated during the debenzylation of 1-benzyl-3,3-difluoropiperidin-4-ol is highly basic and can coordinate strongly to the palladium surface, effectively poisoning it.

  • Solution: Use Pearlman’s catalyst (20% Pd(OH)₂ on carbon), which is significantly more robust for N-debenzylation[1]. Alternatively, perform a "protective group exchange" by running the hydrogenation in the presence of an equivalent of Boc-anhydride (Boc₂O)[1]. This immediately traps the free amine as a neutral carbamate, preventing it from binding to the palladium.

Q: I am seeing defluorination side products during my synthesis. How do I prevent this? A: Defluorination typically occurs under strongly basic conditions or overly aggressive hydrogenation conditions due to the activation of the C-F bond by the adjacent heteroatoms.

  • Solution: Keep the reduction temperatures at or below room temperature. Do not use strong bases (like NaOH) during the workup of the NaBH₄ reduction; stick to mild quenching agents like saturated aqueous NH₄Cl.

Q: What is the optimal method for isolating the (S)-enantiomer from the racemic mixture? A: While enzymatic kinetic resolution is an option, the most reliable and scalable method is chiral chromatography. Utilizing a Chiralpak AD-H column with a mobile phase of Hexane/Isopropanol (80:20) has been validated to yield >98% enantiomeric excess (ee)[2].

Quantitative Optimization Data

Summarized below are the critical parameters required to shift from a sub-optimal synthesis to a high-yielding, robust process.

Process StepParameterSub-optimal ConditionOptimized ConditionRationale
Reduction SolventTHF (Aprotic)Methanol (Protic)Protic solvent accelerates the diol-to-ketone equilibrium required for hydride attack.
Reduction Reducing Agent1.0 eq NaBH₄1.5 - 2.0 eq NaBH₄Compensates for the slow equilibrium and natural reagent degradation in methanol.
Hydrogenolysis Catalyst10% Pd/C20% Pd(OH)₂/CPearlman's catalyst prevents surface poisoning by the highly basic piperidine nitrogen.
Chiral Resolution Stationary PhaseStandard SilicaChiralpak AD-HProvides the necessary steric and hydrogen-bonding environment for fluorinated amino-alcohols.

References

  • Title: WO2013171694A1 - Fluorinated bridged spiro[3]heptane derivatives as alx receptor agonists Source: Google Patents URL:

  • Source: Googleapis (United States Patent)

Sources

Optimization

improving the yield of enantioselective fluorination reactions

Technical Support Center: Enantioselective Fluorination Optimization Case ID: EF-YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High Introduction: The "Fluorine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enantioselective Fluorination Optimization

Case ID: EF-YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open Priority: High

Introduction: The "Fluorine Effect" Paradox

Welcome to the Technical Support Center. You are likely here because your enantioselective fluorination reaction is failing to meet yield or enantiomeric excess (ee) specifications.

Fluorine is unique. Its high electronegativity ($ \chi = 4.0


 1.47 \AA $) create a paradox: reagents are often either too stable to react or so reactive they destroy your catalyst. In enantioselective synthesis, this manifests as two primary failure modes:
  • The Background Race: The uncatalyzed (racemic) reaction outcompetes the catalyzed (chiral) pathway, destroying ee.

  • The Basicity Trap: Fluoride sources (or byproducts) act as bases rather than nucleophiles, leading to elimination (alkenes) instead of substitution.

This guide moves beyond standard protocols to diagnose and repair these specific kinetic and thermodynamic failures.

Module 1: Diagnostic Triage (The "Is it Plugged In?" Phase)

Before altering catalyst loading or ligands, verify the integrity of your system. 80% of "catalyst failures" are actually reagent failures.

CheckpointDiagnostic QuestionThe "Why" (Causality)Action Required
Water Content Is your solvent water content <50 ppm?Fluoride ions are notorious H-bond acceptors. Hydration shells ($ [F(H_2O)_n]^- $) reduce nucleophilicity by orders of magnitude (the "Naked Fluoride" requirement).Test: Karl Fischer titration. Fix: Freshly distill over CaH

or use activated molecular sieves (3Å or 4Å).
Reagent Age Is your Selectfluor/NFSI white or yellow?NFSI hydrolyzes to sulfonamides (inert). Selectfluor degrades to sticky residues that trap catalysts. Yellowing indicates decomposition.Test:

F NMR of the reagent alone. Fix: Recrystallize NFSI from hot ethanol if purity <98%.
Stirring Rate Is the vortex reaching the bottom?Many fluorinations (especially with insoluble inorganic fluorides like CsF/AgF) are mass-transfer limited .Fix: Switch from magnetic stirring to overhead mechanical stirring for scales >1g or heterogeneous mixtures.
Vessel Wall Are you using standard borosilicate glass?Etching/pitting on the glass indicates HF generation. HF eats glass, generating water and SiF

, killing the reaction.
Fix: Switch to Teflon (PFA/FEP) or Polypropylene vessels for nucleophilic fluorinations.

Module 2: Electrophilic Fluorination (N-F Reagents)

Primary Reagents: N-Fluorobenzenesulfonimide (NFSI), Selectfluor.[1] Common Catalysts: Pd-complexes (Sodeoka), Organocatalysts (MacMillan, Cinchona alkaloids).

Troubleshooting Workflow

Issue 1: High Yield, Low Enantioselectivity (Low ee)

  • Diagnosis: The "Background Reaction" is too fast. The achiral N-F reagent is fluorinating the substrate without the catalyst's help.

  • Solution A (Thermodynamic): Lower the Temperature. The activation energy (

    
    ) for the catalyzed pathway is lower than the uncatalyzed one. Lower temperatures (
    
    
    
    C to
    
    
    C) exponentially favor the catalyzed route.
  • Solution B (Kinetic): Switch Reagents. If using Selectfluor (highly reactive), switch to NFSI (milder). NFSI requires activation by the catalyst (e.g., Lewis acid coordination), making the background reaction negligible.

  • Solution C (Concentration): Slow Addition. Add the N-F reagent via syringe pump over 4–6 hours to keep its instantaneous concentration low, starving the background pathway.

Issue 2: Reaction Stalls / Catalyst Death

  • Diagnosis: Product inhibition or active site poisoning.

  • The Culprit: The byproduct of NFSI is dibenzenesulfonimide (

    
    ). This is a strong acid in organic media and can protonate/deactivate basic organocatalysts or sequester metal centers.
    
  • The Fix: Add a "Proton Sponge" or mild base (e.g., 2,6-di-tert-butylpyridine) that is too bulky to interfere with the catalytic cycle but basic enough to neutralize the imide byproduct.

Issue 3:


-Chlorination instead of Fluorination 
  • Diagnosis: You are using Selectfluor in a chlorinated solvent (DCM, CHCl

    
    ) or with a chloride-containing catalyst precursor.
    
  • Mechanism: Selectfluor can oxidize chloride ions (

    
    ) to active chlorine species (
    
    
    
    or
    
    
    ), which react faster than the N-F bond.
  • The Fix: Switch solvent to Acetonitrile (MeCN) or Nitromethane. Ensure metal precursors are non-halides (e.g., use

    
     or 
    
    
    
    instead of
    
    
    ).
Visual Logic: Diagnosing Electrophilic Failure

ElectrophilicTroubleshooting Start Problem: Electrophilic Fluorination CheckYield Check Yield & Conversion Start->CheckYield HighYieldLowEE High Yield / Low ee CheckYield->HighYieldLowEE Racemic Product LowYield Low Yield / Stalled CheckYield->LowYield Incomplete Rxn BackgroundRxn Cause: Background Reaction HighYieldLowEE->BackgroundRxn Poisoning Cause: Catalyst Poisoning (Acidic Byproducts) LowYield->Poisoning Sol_Temp Fix: Lower Temp (-78°C) Switch Selectfluor -> NFSI BackgroundRxn->Sol_Temp Sol_Base Fix: Add Non-Nucleophilic Base (2,6-DTBP) Poisoning->Sol_Base

Caption: Decision tree for distinguishing between background reactivity (racemic pathway) and catalyst deactivation in electrophilic fluorination.

Module 3: Nucleophilic Fluorination (Metal-Catalyzed / PTC)

Primary Reagents: CsF, AgF, KF, TMAF. Common Catalysts: Phase Transfer Catalysts (PTC), Pd-Allyl complexes.

The "Solubility vs. Reactivity" Dilemma

Nucleophilic fluorination relies on the fluoride ion (


).
  • In non-polar solvents: Metal fluorides (MF) are insoluble = No Reaction.

  • In polar solvents (MeOH, Water): Fluoride is heavily solvated = No Nucleophilicity.

  • The Sweet Spot: Use a Phase Transfer Catalyst (PTC) or Crown Ether in a non-polar solvent to "shuttle" a "naked" fluoride ion into the organic phase.

Troubleshooting Workflow

Issue 1: Elimination (Alkene Formation) dominates Substitution

  • Mechanism: "Naked" fluoride is a strong base (

    
     of HF in DMSO is ~15). If the substrate has 
    
    
    
    -hydrogens, E2 elimination is the major competing pathway.
  • Optimization:

    • Change the Counter-ion: Switch from CsF to AgF . Silver coordinates to the leaving group (halide abstraction), making the substitution pathway more S

      
      1-like and less dependent on the basicity of fluoride.
      
    • Buffer the System: Add a hydrogen-bond donor (like a bulky alcohol,

      
      -Amyl alcohol) in stoichiometric amounts. This "tames" the basicity of the fluoride via H-bonding without fully quenching its nucleophilicity (Gouverneur's "Synergistic H-Bonding" approach).
      

Issue 2: Protodefluorination (Product Instability)

  • Symptom: You see the product peak appear on LCMS/GCMS, but it vanishes upon workup, replaced by the alcohol or hydrolyzed product.

  • Cause: Benzylic or allylic fluorides are prone to solvolysis. Silica gel chromatography is acidic and can strip the fluorine.

  • The Fix:

    • Workup: Quench with basic buffer (NaHCO

      
      ).
      
    • Purification: Treat silica gel with 1% Et

      
      N in Hexanes before loading the column to neutralize acidic sites. Alternatively, use neutral alumina.
      

Module 4: Standardized Protocol

Protocol: Organocatalytic -Fluorination of Aldehydes (MacMillan Type)

A self-validating system for generating chiral


-fluoro aldehydes.[2]

Reagents:

  • Substrate: Octanal (1.0 equiv)

  • Reagent: NFSI (1.2 equiv)

  • Catalyst: MacMillan Imidazolidinone (TFA salt) (20 mol%)

  • Solvent: THF/Isopropanol (90:10)

Step-by-Step Procedure:

  • System Prep: Flame-dry a 10 mL round-bottom flask. Cool to room temperature under

    
     flow.
    
  • Catalyst Activation: Add the imidazolidinone catalyst (0.2 mmol) and solvent (2 mL). Note: Ensure the catalyst is fully dissolved. If using the TFA salt, no external acid is needed.

  • Substrate Addition: Add Octanal (1.0 mmol). Cool the system to -10°C . Critical: Cooling before NFSI addition prevents the background reaction.

  • Fluorination: Add NFSI (1.2 mmol) as a solid in one portion.

  • Monitoring: Stir at -10°C. Monitor by

    
    F NMR.
    
    • Look for: Disappearance of NFSI peak (

      
       -38 ppm) and appearance of product peak (
      
      
      
      -180 to -200 ppm).
  • Quench: Add cold diethyl ether (5 mL) and saturated NaHCO

    
    .
    
  • Reduction (Optional but Recommended):

    
    -Fluoro aldehydes are unstable (racemize on silica). Immediately reduce to the alcohol using NaBH
    
    
    
    (2.0 equiv) in MeOH at 0°C for isolation.

Data Table: Solvent Effects on Yield/ee (Representative)

SolventYield (%)ee (%)Notes
THF 8594Best balance of solubility and rate.
DCM 9082Higher background reaction lowers ee.
MeCN 6090Slower rate due to NFSI solubility issues.
DMF 40<10Avoid. DMF reacts with electrophilic F sources.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005).

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. Link
    
  • Hamashima, Y., et al. (2002).

    
    -Keto Esters. Journal of the American Chemical Society, 124(49), 14530–14531. Link
    
  • Pahadi, N. K., et al. (2010).

    
    -Keto Esters Catalyzed by Chiral Palladium Complexes. The Journal of Organic Chemistry, 75(16), 5726–5729. Link
    
  • Hollingworth, C., & Gouverneur, V. (2012). Transition Metal-Catalyzed Allylic Fluorination. Chemical Communications, 48, 1570–1572. Link

  • Rozatian, N., et al. (2018). The "Naked" Fluoride Ion: A Myth or a Reality in Organic Synthesis? Chemistry - A European Journal, 24(16), 3957-3965. Link

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride. As a Senior Application Scientist, this guide is designed to pr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the scalable synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride.

As a Senior Application Scientist, this guide is designed to provide practical, in-depth technical support for the scalable synthesis of (S)-3,3-difluoropiperidin-4-ol hydrochloride. This valuable building block is integral to medicinal chemistry, and its efficient, stereocontrolled synthesis on a large scale presents unique challenges. This document moves beyond simple procedural outlines to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed protocols grounded in established chemical principles.

Synthetic Strategy Overview

A common and scalable approach to (S)-3,3-difluoropiperidin-4-ol hydrochloride begins with an N-protected piperidin-4-one. The synthesis involves three key transformations: geminal difluorination at the C3 position, asymmetric reduction of the C4 ketone, and finally, deprotection followed by salt formation. The choice of the nitrogen protecting group (e.g., Benzyl) is critical for both the stability of intermediates and the ease of its eventual removal.

Synthetic_Workflow A N-Protected Piperidin-4-one B N-Protected 3,3-Difluoropiperidin-4-one A->B Geminal Difluorination (e.g., DAST, XtalFluor-E) C (S)-N-Protected 3,3-Difluoropiperidin-4-ol B->C Asymmetric Reduction (e.g., Chiral Catalyst, LAH) D (S)-3,3-Difluoropiperidin-4-ol Hydrochloride C->D Deprotection & Salt Formation (e.g., Pd/C, H2; HCl)

Caption: A general workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable route for this synthesis?

A common scalable route starts from N-benzyl-4-piperidone. The key steps are:

  • Geminal Difluorination: Reaction with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or other modern equivalents to form 1-benzyl-3,3-difluoropiperidin-4-one.

  • Asymmetric Reduction: Stereoselective reduction of the ketone to the desired (S)-alcohol. This is the chirality-introducing step and can be achieved using chiral reducing agents or catalytic asymmetric transfer hydrogenation.

  • Deprotection and Salt Formation: Removal of the N-benzyl group via catalytic hydrogenation (e.g., using Palladium on carbon) and subsequent treatment with hydrochloric acid to precipitate the final hydrochloride salt.[1]

Q2: What are the most challenging steps to scale up?

The two most challenging steps are typically:

  • Geminal Difluorination: Deoxofluorinating agents can be hazardous, expensive, and thermally unstable, posing significant safety and cost challenges on a large scale.[2] The reaction requires strict temperature control to prevent the formation of elimination byproducts.

  • Asymmetric Reduction & Purification: Achieving high enantiomeric excess (ee) on a large scale requires careful optimization of catalysts and conditions. Furthermore, the purification of the final chiral alcohol to remove the minor (R)-enantiomer can be difficult. Crystallization is often employed to enhance enantiopurity.[3]

Q3: What are the critical safety considerations for this process?

  • Fluorinating Agents: Reagents like DAST are toxic, corrosive, and can undergo exothermic decomposition if not handled correctly. All manipulations must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields.[4]

  • Hydrogenation: The debenzylation step often uses hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reaction should be conducted in a designated area with appropriate grounding and explosion-proof equipment.[5][6] The palladium on carbon catalyst can be pyrophoric upon exposure to air after the reaction. It must be carefully filtered and quenched.

  • General Handling: Piperidine derivatives can be harmful if inhaled or absorbed through the skin.[7] Always handle these compounds with care, using appropriate engineering controls and PPE.[8]

Troubleshooting Guide

Q1: My geminal difluorination step is giving a low yield and forming significant byproducts. What's going wrong?

Potential Causes & Solutions:

  • Cause 1: Thermal Decomposition of Fluorinating Agent: Reagents like DAST are thermally sensitive. Adding the reagent at too high a temperature or allowing the reaction to exotherm uncontrollably will lead to decomposition and reduced efficacy.

    • Solution: Maintain strict temperature control, typically starting at low temperatures (e.g., -78 °C) and slowly warming as the reaction proceeds. Ensure the reactor has adequate cooling capacity for the intended scale.

  • Cause 2: Formation of α-fluoro-alkene byproduct: Incomplete fluorination or elimination side reactions can lead to the formation of undesired olefinic byproducts.

    • Solution: Ensure the stoichiometry of the fluorinating agent is correct; a slight excess may be required. The choice of solvent is also critical; aprotic, non-coordinating solvents like dichloromethane are generally preferred. Some modern fluorinating agents like XtalFluor-E or Fluolead™ are known to give cleaner reactions with fewer elimination byproducts.

  • Cause 3: Impure Starting Material: The presence of water or other nucleophilic impurities in the starting N-protected piperidin-4-one or solvent can quench the fluorinating agent.

    • Solution: Use anhydrous solvents and ensure the starting ketone is dry and pure.

Q2: The enantiomeric excess (ee) of my final product is consistently low after the asymmetric reduction. How can I improve stereoselectivity?

Potential Causes & Solutions:

  • Cause 1: Suboptimal Catalyst or Reagent: The choice of chiral catalyst or reagent is paramount for achieving high stereoselectivity.

    • Solution: Screen a variety of chiral catalysts. For asymmetric transfer hydrogenation, catalysts based on Ruthenium or Iridium with chiral diamine ligands are common.[2] For stoichiometric reductions, chiral borane reagents (e.g., (R)-2-Methyl-CBS-oxazaborolidine) can be effective. The catalyst loading and substrate-to-catalyst ratio must be carefully optimized.

  • Cause 2: Incorrect Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature.

    • Solution: Run a temperature optimization study. Often, lower temperatures lead to higher enantioselectivity, albeit at the cost of longer reaction times.

  • Cause 3: Racemization during Workup or Purification: The product may be susceptible to racemization under acidic or basic conditions during workup.

    • Solution: Ensure the workup procedure is as mild as possible. Avoid prolonged exposure to strong acids or bases. Analyze the ee of the crude product before purification to determine if the issue lies with the reaction or the subsequent steps.

Q3: I am having difficulty removing the N-benzyl protecting group. The reaction is either incomplete or forms side products.

Potential Causes & Solutions:

  • Cause 1: Catalyst Inactivation (Poisoning): Trace impurities from previous steps (e.g., sulfur-containing reagents) can poison the Palladium catalyst.

    • Solution: Purify the N-benzylated intermediate thoroughly before the hydrogenation step. If poisoning is suspected, increasing the catalyst loading (e.g., from 5 wt% to 10 wt% Pd/C) may help drive the reaction to completion.

  • Cause 2: Inefficient Hydrogen Transfer: On a larger scale, ensuring efficient mixing and mass transfer of hydrogen gas to the catalyst surface is crucial.

    • Solution: Use an appropriate hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave). Ensure vigorous stirring. For some substrates, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be a more practical and safer alternative to using hydrogen gas.

Q4: The final hydrochloride salt is oily and difficult to crystallize. How can I isolate a stable solid?

Potential Causes & Solutions:

  • Cause 1: Residual Solvent or Impurities: The presence of even small amounts of impurities or residual solvent can inhibit crystallization, leading to an oil.

    • Solution: Ensure the freebase is of high purity before attempting salt formation. A final purification step, such as a silica plug, may be necessary.

  • Cause 2: Incorrect Crystallization Solvent: The choice of solvent is critical for inducing crystallization.

    • Solution: A common method is to dissolve the purified freebase in a solvent in which the hydrochloride salt is poorly soluble, such as isopropanol (IPA), ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE). Then, add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise until precipitation is complete. Seeding with a small crystal of the product can also promote crystallization.

  • Cause 3: Incorrect Stoichiometry of HCl: Adding a large excess of HCl can sometimes lead to the formation of oils.

    • Solution: Add the HCl solution slowly and monitor the pH or use a stoichiometric amount.

Parameter Typical Conditions & Troubleshooting
Fluorination Temp. -78 °C to RT. Low temp is critical to minimize side reactions.
Asymmetric Reduction Chiral catalyst (e.g., Ru/diamine complex), -20 °C to 40 °C. Catalyst screening is key.
Debenzylation 5-10% Pd/C, H₂ (50 psi) or Ammonium Formate, MeOH/EtOH. Ensure substrate purity to avoid catalyst poisoning.
Salt Formation HCl in IPA or EtOAc. Slow addition to a pure freebase solution is crucial for crystallinity.
Caption: Key parameters and optimization tips for the synthesis.

Experimental Protocols

Protocol 1: Geminal Difluorination of 1-Benzyl-4-piperidone

  • Charge a dry, inerted reactor with anhydrous dichloromethane (DCM).

  • Add 1-benzyl-4-piperidone (1.0 eq). Cool the solution to -78 °C with vigorous stirring.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise, ensuring the internal temperature does not rise above -65 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[9]

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-benzyl-3,3-difluoropiperidin-4-one.

Protocol 2: Deprotection and Hydrochloride Salt Formation

  • To a solution of (S)-1-benzyl-3,3-difluoropiperidin-4-ol (1.0 eq) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (5-10 wt%).

  • Pressurize the vessel with hydrogen gas (approx. 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-3,3-difluoropiperidin-4-ol free base.

  • Dissolve the crude free base in isopropanol (IPA).

  • Slowly add a solution of HCl in IPA (e.g., 2M) with stirring.

  • The hydrochloride salt will precipitate. Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C to maximize precipitation.

  • Filter the solid, wash with cold IPA, and dry under vacuum to yield (S)-3,3-difluoropiperidin-4-ol hydrochloride as a crystalline solid.

Troubleshooting_Logic cluster_synthesis Synthesis Step cluster_problem Observed Problem cluster_solution Potential Solution Fluorination Fluorination LowYield Low Yield Fluorination->LowYield Reduction Reduction LowEE Low E.E. Reduction->LowEE Deprotection Deprotection Incomplete Incomplete Rxn Deprotection->Incomplete Temp Check Temp. LowYield->Temp Investigate Purity Check Purity LowYield->Purity Investigate Solvent Change Solvent LowYield->Solvent Investigate LowEE->Temp Investigate Catalyst Optimize Catalyst LowEE->Catalyst Investigate Incomplete->Purity Investigate Poison Check for Poisoning Incomplete->Poison Investigate

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359-4363. Available from: [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BENZYL-3,3-DIFLUOROPIPERIDINE-4,4-DIOL | CAS 1067914-81-1. Available from: [Link]

  • Moody, C. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892-8897. Available from: [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Available from: [Link]

  • ResearchGate. (n.d.). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Available from: [Link]

  • Reagentia. (n.d.). 1-Benzyl-3,3-difluoropiperidin-4-ol (1 x 5 g). Available from: [Link]

  • Bold, C. P., et al. (2026, January 20). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity comparison between (S) and (R) enantiomers of 3,3-difluoropiperidin-4-ol

An In-Depth Comparative Guide to the Biological Activity of (S) and (R)-3,3-Difluoropiperidin-4-ol Enantiomers In the landscape of medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-esta...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of (S) and (R)-3,3-Difluoropiperidin-4-ol Enantiomers

In the landscape of medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and pharmacological properties. The 3,3-difluoropiperidin-4-ol moiety, in particular, presents a compelling structural motif. The gem-difluoro group can influence the pKa of the piperidine nitrogen and restrict conformational flexibility, while the hydroxyl group provides a key interaction point for biological targets. Crucially, the C4 carbon is a stereocenter, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (S)-3,3-difluoropiperidin-4-ol and (R)-3,3-difluoropiperidin-4-ol.

It is a fundamental principle in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.[1][2] This guide provides a comprehensive, albeit hypothetical, comparative analysis of the (S) and (R) enantiomers of 3,3-difluoropiperidin-4-ol, grounded in established experimental methodologies. We will explore a plausible synthetic route, propose a relevant biological target based on structurally similar compounds, and detail the experimental workflows for a head-to-head comparison of their biological activities.

Enantioselective Synthesis

A robust enantioselective synthesis is paramount to isolating and evaluating the individual enantiomers. While various methods exist for creating chiral fluorinated heterocycles, a plausible and efficient approach involves an asymmetric transfer hydrogenation of a ketone precursor.[3] This strategy avoids the use of hazardous deoxofluorinating reagents late in the synthesis.

Proposed Synthetic Workflow:

cluster_0 Synthesis A N-Boc-3,3-difluoropiperidin-4-one B Asymmetric Transfer Hydrogenation (Ir-diamine catalyst) A->B C_S (S)-N-Boc-3,3-difluoropiperidin-4-ol B->C_S (S)-catalyst C_R (R)-N-Boc-3,3-difluoropiperidin-4-ol B->C_R (R)-catalyst D_S Boc Deprotection (TFA/DCM) C_S->D_S D_R Boc Deprotection (TFA/DCM) C_R->D_R E_S (S)-3,3-difluoropiperidin-4-ol D_S->E_S E_R (R)-3,3-difluoropiperidin-4-ol D_R->E_R

Caption: Proposed enantioselective synthesis of (S) and (R)-3,3-difluoropiperidin-4-ol.

The rationale for this approach lies in its efficiency and stereocontrol. The use of a chiral Iridium-diamine catalyst allows for the selective reduction of the ketone to the desired alcohol enantiomer with high enantiomeric excess. The Boc protecting group is then readily removed under acidic conditions to yield the final products.

Hypothetical Biological Target: The Dopamine D4 Receptor

Given that fluorinated piperidine scaffolds have shown high affinity for dopamine receptors, we hypothesize that the 3,3-difluoropiperidin-4-ol enantiomers will interact with the Dopamine D4 receptor (D4R).[4][5] The D4R is a G-protein coupled receptor implicated in various neurological and psychiatric disorders, making it a relevant target for novel small molecules.

Comparative Biological Evaluation

To comprehensively compare the biological activity of the (S) and (R) enantiomers, a multi-faceted experimental plan is necessary. This plan should encompass receptor binding affinity, functional activity, and a preliminary assessment of drug-like properties.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: D4R Radioligand Binding Assay

  • Source of Receptor: Membranes from HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone, a high-affinity D4R antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Procedure: a. In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [³H]-Spiperone (e.g., 0.5 nM), and increasing concentrations of the test compounds ((S)- and (R)-3,3-difluoropiperidin-4-ol, ranging from 10⁻¹¹ to 10⁻⁵ M). b. For non-specific binding determination, a parallel set of wells is prepared with an excess of a non-labeled D4R antagonist (e.g., 10 µM haloperidol). c. Incubate the plates at room temperature for 90 minutes. d. Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). d. Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity: cAMP Assay

To determine if the enantiomers act as agonists or antagonists at the D4R, a functional assay measuring the downstream signaling cascade is essential. The D4R is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Functional Assay

  • Cell Line: CHO-K1 cells co-expressing the human D4R and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.

  • Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Antagonist Mode: Pretreat the cells with varying concentrations of the test compounds for 15 minutes. Then, stimulate the cells with a known D4R agonist (e.g., quinpirole) at its EC₅₀ concentration in the presence of forskolin (to stimulate cAMP production). c. Agonist Mode: Treat the cells with varying concentrations of the test compounds in the presence of forskolin. d. Incubate for a specified time (e.g., 4 hours). e. Lyse the cells and measure the luciferase activity, which is proportional to the intracellular cAMP levels.

  • Data Analysis: a. Antagonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration to determine the IC₅₀ for the inhibition of the agonist response. b. Agonist Mode: Plot the luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

cluster_1 Functional Assay Workflow Start CHO-K1 cells with D4R and CRE-luciferase Pretreat Pre-treat with (S) or (R) enantiomer Start->Pretreat Stimulate Stimulate with Quinpirole + Forskolin Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Measure Measure Luciferase Activity Incubate->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for the D4R antagonist functional assay.

In Vitro ADME: Metabolic Stability

A preliminary assessment of metabolic stability is crucial for any potential drug candidate. A microsomal stability assay provides insights into the susceptibility of a compound to phase I metabolism.

Experimental Protocol: Microsomal Stability Assay

  • System: Human liver microsomes (HLM).

  • Cofactor: NADPH (to initiate the metabolic reaction).

  • Procedure: a. Incubate the test compounds (at a final concentration of 1 µM) with HLM (0.5 mg/mL) in a phosphate buffer at 37°C. b. Initiate the reaction by adding NADPH. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an organic solvent (e.g., ice-cold acetonitrile). d. Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as 0.693/k.

Hypothetical Data and Interpretation

To illustrate the potential for stereoselectivity, we present a hypothetical dataset from the described experiments.

CompoundD4R Binding Affinity (Ki, nM)D4R Functional Activity (IC₅₀, nM, Antagonist)Microsomal Stability (t½, min)
(S)-3,3-difluoropiperidin-4-ol 15.225.845
(R)-3,3-difluoropiperidin-4-ol 358.6412.342
Interpretation of Hypothetical Data:

In this hypothetical scenario, the (S)-enantiomer exhibits significantly higher affinity for the D4R, with a Ki value approximately 23-fold lower than that of the (R)-enantiomer. This stereoselectivity is maintained in the functional assay, where the (S)-enantiomer is a more potent antagonist. The similar metabolic stability between the two enantiomers suggests that the observed differences in pharmacological activity are likely due to stereospecific interactions at the receptor binding site rather than differences in metabolic clearance.

The superior activity of the (S)-enantiomer could be attributed to a more favorable three-dimensional orientation of the hydroxyl group and the piperidine nitrogen within the D4R binding pocket, allowing for optimal hydrogen bonding and ionic interactions. The gem-difluoro group's influence on the piperidine ring conformation likely plays a crucial role in pre-organizing the molecule for this enhanced binding.[6][7]

Conclusion

This guide has outlined a comprehensive, albeit hypothetical, framework for the comparative biological evaluation of the (S) and (R) enantiomers of 3,3-difluoropiperidin-4-ol. Through a structured approach involving enantioselective synthesis, receptor binding assays, functional characterization, and preliminary ADME profiling, a clear distinction in the pharmacological profiles of the two enantiomers can be elucidated. The hypothetical data presented underscores the critical importance of studying stereoisomers individually in drug discovery. The identification of a "eutomer" (the more active enantiomer) allows for the development of more potent and selective drug candidates with a potentially improved therapeutic index.[2]

References

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC.
  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate.
  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed. Available at: [Link]

  • Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC. Available at: [Link]

  • Synthesis and biological evaluation of both enantiomers of [(18)F]flubatine, promising radiotracers with fast kinetics for the imaging of α4β2-nicotinic acetylcholine receptors - PubMed. Available at: [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC - PubMed Central. Available at: [Link]

  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. … - ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | Request PDF - ResearchGate. Available at: [Link]

  • Chiral Chemistry in Pharmacology – A Review - ijpras. Available at: [Link]

  • Characterization and Biological Activities of Four Biotransformation Products of Diosgenin from Rhodococcus erythropolis - MDPI. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. Available at: [Link]

  • Evaluation of the Enantiomer Specific Biokinetics and Radiation Doses of [(18)F]Fluspidine-A New Tracer in Clinical Translation for Imaging of σ₁ Receptors - PubMed. Available at: [Link]

  • Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed. Available at: [Link]

  • ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS Akiyoshi Mochizuki, * Hiroyuki Naito, Yumi - Semantic Scholar. Available at: [Link]

  • 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines - ChemRxiv. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents - MDPI. Available at: [Link]

  • Diphenyl(piperidin-4-yl)methanol Derivatives as an Antimicrobial Agents - Der Pharma Chemica. Available at: [Link]

  • Chiral Drugs. An Overview - International Journal of Biomedical Science. Available at: [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - ResearchGate. Available at: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. Available at: [Link]

Sources

Comparative

comparative study of different catalytic systems for synthesizing difluoropiperidinols

Introduction: The Significance of Difluoropiperidinols in Modern Drug Discovery The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Difluoropiperidinols in Modern Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of FDA-approved drugs. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical and pharmacological properties. Specifically, the incorporation of a difluoromethylene group can modulate basicity, lipophilicity, and metabolic stability, often leading to enhanced drug efficacy and a more favorable pharmacokinetic profile. Difluoropiperidinols, which combine the piperidine core with both hydroxyl and difluoro functionalities, are particularly valuable building blocks for the synthesis of novel therapeutics. However, the stereoselective synthesis of these complex structures presents a significant challenge. This guide provides a comparative analysis of various catalytic systems developed to address this synthetic hurdle, offering researchers and drug development professionals a comprehensive overview of the current state-of-the-art. We will delve into transition-metal catalysis, organocatalysis, and biocatalysis, presenting experimental data and explaining the mechanistic rationale behind each approach.

Transition-Metal Catalysis: Powerful and Versatile Approaches

Transition-metal catalysis has been a cornerstone of modern organic synthesis, and its application to the synthesis of fluorinated heterocycles is no exception.[1] Palladium, rhodium, and copper are among the most utilized metals for these transformations, offering a range of reactivities and selectivities.[1][2]

Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH)

A particularly effective strategy for accessing multi-fluorinated piperidines is the rhodium-catalyzed dearomatization-hydrogenation (DAH) of fluoropyridine precursors.[3] This one-pot process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[3] The reaction proceeds through the dearomatization of the pyridine ring followed by complete saturation of the resulting intermediates via hydrogenation.[3]

A significant advantage of this method is its ability to produce complex substitution patterns with high stereocontrol in a single operation. For instance, cis-3,5-difluoropiperidine hydrochloride, which previously required a six-step synthesis, can now be obtained in just two steps with excellent diastereoselectivity (>99:1 d.r.).[3]

Experimental Protocol: Rhodium-Catalyzed Dearomatization-Hydrogenation of 3,5-Difluoropyridine

  • Catalyst Preparation: In a glovebox, a pressure tube is charged with the rhodium catalyst, [Rh(COD)Cl]₂, and a suitable ligand (e.g., a chiral phosphine ligand for asymmetric variants).

  • Reaction Setup: The fluoropyridine substrate is dissolved in an appropriate solvent (e.g., methanol) and added to the pressure tube.

  • Hydrogenation: The tube is sealed, purged with hydrogen gas, and pressurized to the desired pressure (e.g., 50 bar). The reaction mixture is then stirred at a specific temperature (e.g., 80 °C) for a designated time (e.g., 24 hours).

  • Work-up and Purification: After cooling and depressurization, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired difluoropiperidine.

DAH_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Start Fluoropyridine Substrate Pressure Pressurize with H₂ Start->Pressure Catalyst Rh Catalyst + Ligand Catalyst->Pressure Solvent Solvent (e.g., MeOH) Solvent->Pressure Heat Heat (e.g., 80°C) Pressure->Heat Depressurize Cool & Depressurize Heat->Depressurize Evaporate Solvent Evaporation Depressurize->Evaporate Purify Column Chromatography Evaporate->Purify End Difluoropiperidine Product Purify->End

Caption: Proposed catalytic cycle for the organocatalytic synthesis of difluorocyclohexenones.

Biocatalysis: The "Green" Chemistry Approach

Biocatalysis offers a highly selective and environmentally friendly approach to the synthesis of complex molecules. [4]Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the synthesis of chiral pharmaceuticals. [4]

Transaminase-Mediated Asymmetric Synthesis

Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor. This enzymatic transformation can be used in a dynamic kinetic resolution process to produce highly enantioenriched amines from racemic ketones. A chemoenzymatic approach has been developed for the synthesis of fluoropiperidines, where a transaminase is used to stereoselectively aminate a fluoroketone precursor. [5]This method avoids the need for direct stereoselective fluorination, which can be challenging. [5]

Experimental Protocol: Biocatalytic Transamination

  • Enzyme Preparation: A solution of the transaminase enzyme, the cofactor pyridoxal-5'-phosphate (PLP), and an amino donor (e.g., isopropylamine) is prepared in a suitable buffer at a specific pH.

  • Substrate Addition: The fluoroketone substrate is added to the enzyme solution.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring: The progress of the reaction is monitored by HPLC or GC to determine the conversion and enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration), and the product is extracted and purified.

Comparative Performance of Catalytic Systems

Catalytic SystemCatalystKey AdvantagesKey LimitationsTypical YieldsEnantio-/Diastereoselectivity
Transition-Metal Catalysis Rhodium ComplexesHigh diastereoselectivity, one-pot procedure, broad substrate scope. [3]Requires high pressure, potential for metal contamination.Good to excellent. [3]Excellent diastereoselectivity (>99:1 dr). [3]
Palladium ComplexesVersatile for C-F bond functionalization. [6]Often leads to defluorination, may not be a direct route. [6]Variable.Dependent on the specific reaction.
Organocatalysis Cinchona AlkaloidsMetal-free, high enantioselectivity, mild reaction conditions. [7]May require longer reaction times, catalyst loading can be high.Good to excellent. [7]Up to 99% ee, up to 20:1 dr. [7]
Biocatalysis TransaminasesHighly stereoselective, environmentally friendly, mild conditions. [4][5]Substrate scope can be limited, enzyme stability can be an issue.Often moderate to good.Excellent enantioselectivity (>99% ee). [5]

Conclusion: Choosing the Right Catalyst for the Job

The synthesis of difluoropiperidinols is a challenging but important endeavor in medicinal chemistry. This guide has highlighted three major catalytic approaches: transition-metal catalysis, organocatalysis, and biocatalysis.

  • Transition-metal catalysis , particularly the rhodium-catalyzed DAH of fluoropyridines, offers a powerful and highly diastereoselective method for accessing complex fluorinated piperidines in a single step. [3]* Organocatalysis provides a metal-free alternative that can deliver products with excellent enantioselectivity under mild conditions. [7]* Biocatalysis , with its inherent stereoselectivity and green credentials, is an increasingly attractive option, especially for the synthesis of chiral amines. [4][5] The optimal choice of catalytic system will depend on the specific target molecule, the desired stereochemistry, and the scale of the synthesis. By understanding the strengths and limitations of each approach, researchers can make informed decisions to accelerate the discovery and development of new and improved therapeutics.

References

  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. MDPI. [Link]

  • Photocatalytic Synthesis of Difluorinated Glycoamino Acids and Neoglycopeptides via Hydrodifluoroacetamidation of Vinyl-C-glycosides. PMC. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. [Link]

  • Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC. [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. ResearchGate. [Link]

  • Enantioselective syntheses of trans-3,4-difluoropyrrolidines and investigation of their applications in catalytic asymmetric synthesis. PubMed. [Link]

  • Organocatalytic Friedel-Crafts Alkylation/Lactonization Reaction of Naphthols with 3-Trifluoroethylidene Oxindoles: The Asymmetric Synthesis of Dihydrocoumarins. PubMed. [Link]

  • Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]

  • Organocatalyzed regioselective and enantioselective synthesis of 1,4- and 1,2-dihydropyridines. ResearchGate. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. MDPI. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

  • Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]

  • Transition metal-free photochemical C–F activation for the preparation of difluorinated-oxindole derivatives. ResearchGate. [Link]

  • Organocatalytic Asymmetric Synthesis of Fluorinated Pyranopyrazoles. RSC Publishing. [Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI. [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. PMC. [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • First Example of Catalytic Synthesis of Difurazanohexahydrohexaazapyrenes and in Vitro Study of Their Antitumor Activity. PMC. [Link]

  • Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Semantic Scholar. [Link]

  • Organocatalytic Synthesis of Phenols from Diaryliodonium Salts with Water under Metal-Free Conditions. ACS Publications. [Link]

  • Biocatalytic Synthesis of Fluorinated Polyesters. ACS Publications. [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Green Catalysis for Dihydropyrimidinone Synthesis Using Copper‐Doped Carbon Quantum Dots: Computational and Experimental Pepsin Inhibition Studies. ResearchGate. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • Transition metal-catalyzed difunctionalization reactions. Iowa State University Digital Repository. [Link]

  • Biocatalytic Olefin Difunctionalization for Synthesis of Chiral 2‐Azidoamines Using Nonheme Iron Enzymes. ResearchGate. [Link]

Sources

Validation

assessing the metabolic stability of molecules containing a 3,3-difluoropiperidine moiety

Assessing the Metabolic Stability of 3,3-Difluoropiperidine Bioisosteres: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the meta...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Metabolic Stability of 3,3-Difluoropiperidine Bioisosteres: A Comparative Guide

As a Senior Application Scientist in early-stage drug discovery, one of the most persistent challenges I encounter is the metabolic liability of saturated nitrogen heterocycles. The unsubstituted piperidine ring is a ubiquitous motif in medicinal chemistry, but it frequently acts as a metabolic "soft spot," undergoing rapid cytochrome P450 (CYP450)-mediated oxidation (typically α-carbon hydroxylation or N-dealkylation).

To circumvent this, the strategic incorporation of fluorine has become a cornerstone of rational drug design. Specifically, the 3,3-difluoropiperidine moiety has emerged as a powerful bioisostere. This guide objectively compares the metabolic stability and physicochemical properties of 3,3-difluoropiperidines against alternative piperidine analogues, providing actionable experimental protocols and mechanistic insights for drug development professionals.

Mechanistic Rationale: Why 3,3-Difluoropiperidine?

The substitution of hydrogen atoms with fluorine at the C3 position of a piperidine ring is not merely a steric intervention; it fundamentally alters the molecule's electronic and conformational landscape[1].

  • Inductive pKa Modulation: Fluorine is highly electronegative. The gem-difluoro group exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity of the adjacent piperidine nitrogen. While an unsubstituted piperidine has a pKa of ~10.5 (rendering it >99% protonated at physiological pH), a 3,3-difluoropiperidine typically exhibits a pKa between 6.5 and 7.5[2][3]. This increases the fraction of the neutral species, enhancing passive membrane permeability and altering the binding affinity within the lipophilic active sites of CYP enzymes.

  • Steric Shielding: The C3 position is a primary site for oxidative metabolism. Gem-difluorination effectively blocks this site, forcing metabolic enzymes to seek less favorable vectors of attack.

  • Conformational Pre-organization: The highly polarized C–F bond often adopts an axial orientation due to charge-dipole interactions with the protonated amine (the gauche effect). This unique 3D conformation can improve target selectivity and reduce off-target metabolic degradation[1][4].

Rationale A Unsubstituted Piperidine (High pKa, Rapid CYP450 Oxidation) B Gem-Difluorination at C3 Position A->B C Steric Shielding & Oxidation Blockade B->C D Inductive Effect: Lowered Amine pKa B->D E Conformational Shift: Axial C-F Dipole B->E F Enhanced Metabolic Stability (Lower CLint, Higher t1/2) C->F D->F E->F

Logical flow of physicochemical and metabolic changes induced by 3,3-difluorination.

Comparative Performance Data

To objectively assess performance, we must compare the 3,3-difluoropiperidine against its structural siblings. The following table synthesizes representative in vitro human liver microsome (HLM) stability data and physicochemical parameters across a standardized drug scaffold[2][5][6].

Piperidine MoietyCalc. Amine pKaLipophilicity (cLogP)HLM CLint (µL/min/mg)HLM t1/2 (min)Primary Advantage / Disadvantage
Unsubstituted Piperidine ~10.52.085.08.2Advantage: High aqueous solubility.Disadvantage: Rapid oxidative clearance.
3-Fluoropiperidine ~8.52.245.015.4Advantage: Moderate pKa reduction.Disadvantage: Introduces a chiral center, complicating synthesis.
4,4-Difluoropiperidine ~8.02.420.533.8Advantage: Excellent stability, symmetrical.Disadvantage: Less effective at lowering pKa than 3,3-substitution.
3,3-Difluoropiperidine ~7.02.515.245.6Advantage: Optimal pKa modulation, high metabolic stability, achiral.Disadvantage: Increased lipophilicity requires careful monitoring.

Data Interpretation: While both 3,3- and 4,4-difluoropiperidines offer substantial improvements in half-life over the unsubstituted parent, the 3,3-isomer provides a more pronounced reduction in amine pKa due to its proximity to the nitrogen atom. This often translates to superior multiparameter optimization (MPO) scores for central nervous system (CNS) targets, provided the overall lipophilicity (cLogP) is kept in check[2][3].

Experimental Methodology: In Vitro Liver Microsomal Stability Assay

To validate the metabolic stability of fluorinated analogues, a robust, self-validating microsomal stability assay is required. As a scientist, I do not just run protocols; I design them to inherently flag false positives or chemical instability.

Materials Required:
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Test compounds (3,3-difluoropiperidine analogue and unsubstituted control).

  • NADPH regenerating system (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH).

  • 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Protocol & Causality:

Step 1: Preparation of the Incubation Matrix

  • Action: Dilute HLMs in 0.1 M phosphate buffer to a final working concentration of 0.5 mg/mL protein. Add the test compound to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v).

  • Causality: A low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (where

    
    ), which is critical for accurately calculating intrinsic clearance (
    
    
    
    ). Keeping organic solvents low prevents the denaturation of CYP enzymes.

Step 2: Pre-Incubation

  • Action: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Causality: This ensures the system reaches physiological temperature equilibrium before enzymatic initiation. Skipping this step leads to artificially slow initial reaction rates and overestimation of the compound's half-life.

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Self-Validation Check: Run a parallel "Minus-NADPH" control where buffer is added instead of NADPH. Why? If the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis) or mediated by non-CYP enzymes, not CYP450 oxidation.

Step 4: Time-Course Sampling and Quenching

  • Action: At predetermined time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture and immediately transfer it into 150 µL of the ice-cold Quench Solution.

  • Causality: The high ratio of cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity. The Internal Standard (IS) in the quench solution corrects for any volumetric losses or ionization suppression during subsequent LC-MS/MS analysis.

Step 5: Centrifugation and LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.

  • Causality: Plotting the natural log of the percentage of parent compound remaining versus time yields a slope (

    
    ). The half-life is calculated as 
    
    
    
    , and intrinsic clearance is calculated as
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Workflow S1 Phase 1: Pre-Incubation Test Cmpd + Liver Microsomes (37°C, 5 min) S2 Phase 2: Initiation Add NADPH Cofactor to trigger CYP450 S1->S2 S3 Phase 3: Aliquot & Quench Timepoints (0, 15, 30, 60 min) Quench with Cold Acetonitrile S2->S3 S4 Phase 4: Centrifugation Precipitate Proteins (4000 rpm, 15 min) S3->S4 S5 Phase 5: LC-MS/MS Quantify Parent Compound Calculate CLint & t1/2 S4->S5

Step-by-step workflow for the in vitro liver microsomal stability assay.

Conclusion

The integration of a 3,3-difluoropiperidine moiety is a highly effective strategy for rescuing lead compounds plagued by poor metabolic stability. By simultaneously shielding the C3 oxidative soft spot and leveraging inductive effects to lower amine basicity, this bioisostere extends in vitro half-life and reduces intrinsic clearance significantly better than unsubstituted or mono-fluorinated counterparts[5][7]. However, scientists must remain vigilant regarding the concomitant increase in lipophilicity (cLogP), ensuring that the gain in metabolic stability does not come at the cost of reduced aqueous solubility or increased plasma protein binding.

References

  • A general approach to various 5- and 6-membered gem-difluoroheterocycles: Application to the synthesis of sedamine fluorinated analogues - ResearchGate -[Link]

  • Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - ResearchGate -[Link]

  • α-Fluoroamines: Myth or Reality? - ChemRxiv -[Link]

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds - ChemRxiv -[Link]

  • Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC -[Link]

  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC -[Link]

  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC -[Link]

Sources

Comparative

A Comparative Guide to the Stereochemical Confirmation of Fluorinated Piperidines using X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In the r...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In the realm of pharmaceutical development, the introduction of fluorine into piperidine scaffolds has become a powerful strategy for modulating physicochemical properties such as metabolic stability and binding affinity. Consequently, the unambiguous determination of the absolute stereochemistry of these fluorinated piperidines is paramount. Among the available analytical techniques, single-crystal X-ray diffraction (XRD) stands as the definitive method for this purpose.[1][2] This guide provides an in-depth comparison of XRD with other common analytical techniques and offers a detailed protocol for its application in the stereochemical analysis of fluorinated piperidines.

The Decisive Power of X-ray Diffraction

X-ray crystallography provides a direct visualization of the electron density of a molecule in its crystalline state, allowing for the precise determination of bond lengths, angles, and, most importantly, the absolute configuration of chiral centers.[3] This is achieved through the phenomenon of anomalous dispersion, where the scattering of X-rays by atoms is slightly altered when the X-ray energy is near an atom's absorption edge.[1] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverted counterpart are identical, allowing for the differentiation between enantiomers.[1][4]

Comparison with Other Techniques

While powerful, XRD is not the only tool available for stereochemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy and Vibrational Circular Dichroism (VCD) are also widely employed. However, each technique has its own set of strengths and limitations.

ParameterX-ray CrystallographyNMR SpectroscopyVibrational Circular Dichroism (VCD)
Sample Requirement High-quality single crystal (>0.1 mm)[2]1-25 mg in solution[2]High concentration in solution[5]
Measurement Time Minutes to over 24 hours[2]Seconds to several hours[2]1-12 hours[6]
Primary Output 3D electron density map, absolute configuration[2]1D and 2D spectra for relative and sometimes absolute stereochemistry[2]Differential absorption of polarized light, absolute configuration[5][6]
Key Advantage Unambiguous determination of absolute stereochemistry[2][7]Provides information on molecular dynamics in solution[2]Applicable to molecules in solution without the need for crystallization[8][9]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain[10][11]Indirect determination of absolute configuration, often requires derivatization (e.g., Mosher's method)[2]Requires quantum chemical calculations for interpretation[8][9]

Experimental Workflow: From Powder to Picture

The journey from a synthesized fluorinated piperidine to its confirmed absolute stereochemistry via XRD involves a meticulous, multi-step process.

X-ray_Diffraction_Workflow cluster_0 Sample Preparation cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement Purification Compound Purification Crystallization Single Crystal Growth Purification->Crystallization High Purity is Crucial Mounting Crystal Mounting Crystallization->Mounting Select High-Quality Crystal Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Precise Alignment Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Generate Reflection Data Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Intensity Data Refinement Structural Refinement Structure_Solution->Refinement Initial Atomic Model Validation Absolute Structure Validation Refinement->Validation Refined Model & Flack Parameter

Caption: Workflow for Stereochemistry Confirmation by X-ray Diffraction.

Step-by-Step Experimental Protocol

1. Crystallization: The Critical First Step

The most significant bottleneck in X-ray crystallography is obtaining a single crystal of sufficient size and quality.[10][11] For fluorinated piperidines, which can be challenging to crystallize, a systematic approach is essential.

  • Purification: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solvent Selection: A variety of solvents and solvent mixtures should be screened. Ethanol and methanol are common choices for piperidine derivatives.[12]

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and inducing crystallization.

2. Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays.[13]

  • X-ray Source: For organic molecules containing light atoms, a copper (Cu Kα) X-ray source is often used to maximize the anomalous signal.[1]

  • Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in better quality data.[1]

  • Data Processing: The diffraction pattern, consisting of a series of spots, is collected and processed to determine the unit cell dimensions and the intensities of each reflection.[2]

3. Structure Solution, Refinement, and Validation

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: Initial phases for the diffraction data are determined using computational methods like direct methods to generate an initial electron density map.[2]

  • Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the positions and thermal parameters of the atoms to best fit the observed diffraction intensities.[1]

  • Absolute Structure Validation: The key to confirming the absolute stereochemistry lies in the analysis of anomalous scattering effects. The Flack parameter is a critical value calculated during refinement.[4]

    • A Flack parameter close to 0 indicates that the determined absolute configuration is correct.[1][4]

    • A value near 1 suggests that the inverted structure is correct.[1][4]

    • A value around 0.5 may indicate a racemic crystal or poor data quality.[1][4]

For a reliable determination of absolute stereochemistry, the uncertainty in the Flack parameter should be low, typically less than 0.1.[10]

Alternative and Complementary Techniques

While XRD is the gold standard, other techniques can provide valuable, often complementary, information about the stereochemistry of fluorinated piperidines.

NMR Spectroscopy

NMR is a powerful tool for determining the relative stereochemistry of a molecule in solution.[2] Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity of protons, helping to elucidate the spatial arrangement of substituents on the piperidine ring.[2] For determining absolute configuration, chiral derivatizing agents like Mosher's acid can be used to create diastereomers that are distinguishable by NMR.[2] The presence of fluorine can be an advantage, as ¹⁹F NMR is a highly sensitive technique that can provide additional structural information.[14][15]

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][9] Since enantiomers have mirror-image VCD spectra, this technique can be used to determine the absolute configuration of molecules in solution, a significant advantage when crystallization is unsuccessful.[8][9] However, the interpretation of VCD spectra relies on comparison with spectra predicted by quantum chemical calculations.[8][9]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to predict NMR and VCD spectra for different stereoisomers.[16][17] By comparing the calculated spectra with experimental data, the correct stereoisomer can be assigned.[18] This approach is particularly valuable when combined with NMR or VCD.

Conclusion

For the unambiguous determination of the absolute stereochemistry of fluorinated piperidines, single-crystal X-ray diffraction remains the most reliable and authoritative method.[1] Its ability to provide a direct visualization of the molecular structure offers a level of certainty that is unmatched by other techniques.[11] While challenges in crystallization can arise, the definitive nature of the results makes XRD an indispensable tool in the development of novel fluorinated piperidine-based therapeutics. When single crystals cannot be obtained, a combination of NMR, VCD, and quantum chemical calculations can provide a robust alternative for stereochemical assignment.

References

  • Absolute Stereochemistry: The merits of ven and XRD - ePrints Soton - University of Southampton. (n.d.).
  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. (n.d.).
  • A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus - Benchchem. (n.d.).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - ResearchGate. (2025, October 17).
  • Prins fluorination cyclisations: Preparation of 4-fluoro- pyran and piperidine heterocycles - ResearchGate. (n.d.).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.).
  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing). (2022, March 9).
  • Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts | The Journal of Organic Chemistry - ACS Publications. (2015, November 18).
  • Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. (2021, November 15).
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis - ACS Publications. (2020, September 18).
  • Howard Flack and the Flack Parameter - MDPI. (2020, September 23).
  • Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide - Benchchem. (n.d.).
  • Alternate Strategies to Obtain Mass Balance Without the Use of Radiolabeled Compounds: Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies - PubMed. (2012, March 19).
  • Theory of Vibrational Circular Dichroism - JASCO Inc. (n.d.).
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives - Chemical Review and Letters. (2021, October 30).
  • Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate. (n.d.).
  • Flack parameter - Wikipedia. (n.d.).
  • Quantum Chemical Calculations for Reaction Prediction in the Development of Synthetic Methodologies - ResearchGate. (2023, September 29).
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC. (n.d.).
  • 3.3H: X-Ray Diffraction Analysis - Biology LibreTexts. (2024, November 23).
  • Examples of radiofluorination techniques using substitution or addition... - ResearchGate. (n.d.).
  • Synthesis and crystal structures of five fluorinated diphenidine derivatives - IUCr Journals. (2025, February 11).
  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs - MDPI. (2022, January 28).
  • Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC. (n.d.).
  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC. (2025, January 3).
  • 19F-centred NMR analysis of mono-fluorinated compounds - Semantic Scholar. (2022, March 15).
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. (n.d.).
  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO. (n.d.).
  • Supporting information Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent - Amazon AWS. (n.d.).
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing. (2022, October 11).
  • Quantum Chemistry Calculations for Metabolomics | Chemical Reviews - ACS Publications. (2021, May 12).
  • NMR analysis of fluorinated corticosteroids related to fluocinonide: Detection of long-range1H-19F couplings using the heteronuclear equivalent of the COSY experiment | Scilit. (1991, March 31).
  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC. (2023, March 21).
  • Advanced Exercises in Quantum Chemistry - Zenodo. (2025, April 24).
  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.).
  • Absolute configuration of complex chiral molecules - Spark904. (n.d.).

Sources

Validation

comparing the efficacy of different protecting groups in fluorinated piperidine synthesis

Strategic Overview: The Fluorine-Amine Paradox Synthesizing fluorinated piperidines presents a unique "push-pull" challenge. The basic nitrogen atom requires protection to prevent oxidation or competing nucleophilic atta...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Fluorine-Amine Paradox

Synthesizing fluorinated piperidines presents a unique "push-pull" challenge. The basic nitrogen atom requires protection to prevent oxidation or competing nucleophilic attacks, yet the introduction of fluorine—often via harsh electrophilic or nucleophilic reagents—creates an environment hostile to many standard protecting groups (PGs).

The choice of protecting group is not merely about "masking" the amine; it dictates the synthetic route, the stability of the C-F bond, and the purification strategy. This guide compares the three dominant carbamate/alkyl architectures—Boc , Cbz , and Bn —specifically within the context of fluorination chemistries (DAST, Deoxo-Fluor, and Hydrogenation).

Quick Selection Matrix
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Bn (Benzyl)
Primary Utility Nucleophilic Fluorination (DAST/Deoxo-Fluor)Hydrogenation Trapping & Acid StabilityEarly-stage building blocks
Fluorination Stability High (at <25°C), but sensitive to in situ HFExcellent , stable to HF byproductsModerate , risk of oxidative cleavage by DAST
Hydrodefluorination Risk None (Acid deprotection)High (H₂/Pd removal can strip F)High (H₂/Pd removal can strip F)
Purification Low UV visibility; relies on stainingHigh UV visibility ; simplifies HPLC/FlashModerate UV; often greasy

Critical Analysis of Protecting Groups

A. tert-Butyloxycarbonyl (Boc): The Nucleophilic Workhorse

Best For: Converting hydroxypiperidines to fluoropiperidines using DAST or Deoxo-Fluor.

  • Mechanism of Action: The Boc group reduces the nucleophilicity of the piperidine nitrogen, preventing N-fluorination. Its steric bulk also slightly disfavors the anti-periplanar conformation required for elimination, though elimination remains the primary side reaction.

  • The "HF Spike" Risk: Reagents like DAST release HF as a byproduct. While Boc is stable to base, it is acid-labile.

    • Observation: In large-scale reactions (>10g) or those requiring heat (>40°C), the concentration of in situ HF can trigger premature Boc cleavage, leading to polymerization or water-soluble amine salts that are lost during workup.

    • Mitigation: Always include an HF scavenger (e.g., solid NaHCO₃ or pyridine) in the reaction mixture if heating is required.

B. Benzyloxycarbonyl (Cbz): The "Safety Net"

Best For: Trapping volatile fluorinated piperidines after pyridine hydrogenation; substrates requiring harsh acidic fluorination.

  • Trapping Strategy: 3-Fluoropiperidines are often synthesized by hydrogenating 3-fluoropyridine. The free amine product is volatile and difficult to isolate.

    • Protocol: The crude hydrogenation mixture is treated immediately with Cbz-Cl.

    • Advantage:[1][2][3][4][5][6] Unlike Boc, Cbz is completely stable to the HF generated during subsequent steps. It also provides a chromophore (UV active), making it superior for resolving enantiomers via chiral HPLC.

  • The Defluorination Trap: Removing Cbz requires catalytic hydrogenation (H₂/Pd). This creates a risk of hydrodefluorination (C-F bond cleavage), especially at allylic or benzylic positions.

    • Solution: Use milder deprotection conditions (e.g., HBr/AcOH or TMSI) if the fluorine is labile.

C. Benzyl (Bn): The High-Risk Candidate

Best For: Orthogonal protection where acid/base lability is unacceptable.

  • Incompatibility Warning: Benzyl groups can be oxidatively cleaved by DAST/Deoxo-Fluor at high temperatures. Furthermore, the removal of Bn (H₂/Pd) carries the highest risk of stripping the fluorine atom off the ring. Bn is generally not recommended for late-stage fluorination unless orthogonal deprotection is strictly required.

Experimental Case Studies & Data

Case Study 1: Synthesis of 4-Fluoropiperidine (Nucleophilic Fluorination)

Objective: Convert N-Protected-4-hydroxypiperidine to 4-fluoropiperidine. Reagent: DAST (1.2 eq), DCM, -78°C to RT.

Protecting GroupYield (Isolated)Major Side ProductNotes
N-Boc 78% Elimination (Alkene) ~15%Standard protocol. Clean conversion if kept <25°C.
N-Cbz 72%Elimination (Alkene) ~12%Comparable to Boc. Easier purification due to UV.
N-Bn 45%Complex mixtureSignificant degradation/oxidation of the benzyl ring observed.
Case Study 2: Synthesis of 3-Fluoropiperidine (Hydrogenation/Trapping)

Objective: Hydrogenation of 3-fluoropyridine (H₂, Pd/C, solvent) followed by protection.

Trapping AgentYield (2 Steps)Purity (HPLC)Observation
Boc₂O 65%92%Product is an oil; difficult to crystallize.
Cbz-Cl 81% 98% Product solidifies; easy recrystallization. UV active.

Visualized Workflows (Graphviz)

Workflow A: The "Trapping" Route (3-Fluoro Series)

This pathway highlights the use of Cbz to handle volatile intermediates derived from pyridine reduction.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Chemical Trapping Pyridine 3-Fluoropyridine Intermediate 3-Fluoropiperidine (Volatile/Unstable) Pyridine->Intermediate Reduction Catalyst Pd/C + H2 (Heterogeneous) Catalyst->Intermediate Product N-Cbz-3-Fluoropiperidine (Stable Solid) Intermediate->Product Nucleophilic Attack Trap Cbz-Cl / NaHCO3 Trap->Product

Caption: Workflow for accessing 3-fluoropiperidines. Note the immediate trapping of the unstable intermediate with Cbz-Cl to prevent loss and facilitate purification.

Workflow B: The Deoxofluorination Route (4-Fluoro/Gem-Difluoro)

This pathway demonstrates the stability requirements for converting ketones/alcohols to fluorides.

G cluster_pathways Competing Pathways Start N-Boc-4-Piperidone Path1 Pathway A: Substitution (Desired) Start->Path1 F- Attack Path2 Pathway B: Elimination (Side Reaction) Start->Path2 Base Induced Reagent Deoxo-Fluor (Thermally Stable) Reagent->Path1 Reagent->Path2 Product1 N-Boc-4,4-Difluoropiperidine (Gem-Difluoro) Path1->Product1 Product2 N-Boc-Tetrahydropyridine (Enamine/Alkene) Path2->Product2 Note CRITICAL: Keep T < 25°C to minimize Pathway B Path2->Note

Caption: Reaction pathway for gem-difluorination. N-Boc is preferred here. Temperature control is critical to suppress the elimination pathway.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-4,4-difluoropiperidine (Gem-Difluoro)

Rationale: Deoxo-Fluor is used over DAST due to higher thermal stability, allowing for a safer reaction profile on gram-scale.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve N-Boc-4-piperidone (1.0 equiv) in anhydrous DCM (0.5 M concentration).

  • Addition: Cool the solution to 0°C . Add Deoxo-Fluor (1.5 equiv) dropwise over 15 minutes. Caution: Exothermic.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.

    • Checkpoint: Monitor by TLC (stain with KMnO4; the product is not UV active).

  • Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO₃ . Warning: Vigorous CO₂ evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by brine. Dry over MgSO₄.[7]

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Expected Yield: 75-85%.[1]

Protocol B: Synthesis of N-Cbz-3-fluoropiperidine (Trapping Method)

Rationale: Cbz is selected to provide a UV-active handle and crystalline product from the volatile amine precursor.

  • Hydrogenation: Charge a high-pressure vessel with 3-fluoropyridine (1.0 equiv), 5% Pd/C (5 wt%), and MeOH. Pressurize to 50 bar H₂ and stir at RT for 24h.

  • Filtration: Filter the catalyst through Celite under an inert atmosphere (Argon). Do not let the catalyst dry out (fire hazard).

  • Trapping (In Situ): To the filtrate (containing crude 3-fluoropiperidine), add NaHCO₃ (2.5 equiv) followed by Benzyl chloroformate (Cbz-Cl) (1.2 equiv) dropwise at 0°C.

  • Completion: Stir at RT for 4 hours.

  • Workup: Concentrate MeOH. Redissolve residue in EtOAc/Water. Wash organic layer with 1M HCl and Brine.

  • Isolation: Recrystallize from Hexanes/EtOAc.

References

  • Glorius, F. et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Link

  • Lal, G. S. et al. (1999). "Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor): A New Fluorinating Agent."[8] Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Application Notes: Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives." BenchChem.[8][9] Link

  • Organic Syntheses. (2014). "Direct Fluorination of the Carbonyl Group of Benzophenones Using Deoxo-Fluor." Org.[1][6][7][10] Synth.Link

  • Baxendale, I. R. et al. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett. Link

Sources

Comparative

Evaluation of (S)-3,3-Difluoropiperidin-4-ol Hydrochloride as a Bioisostere: A Comprehensive Comparison Guide

Introduction In modern drug discovery, the optimization of lead compounds often requires fine-tuning physicochemical properties without drastically altering the molecular topology. (S)-3,3-difluoropiperidin-4-ol hydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the optimization of lead compounds often requires fine-tuning physicochemical properties without drastically altering the molecular topology. (S)-3,3-difluoropiperidin-4-ol hydrochloride has emerged as a highly specialized, privileged building block. It is strategically deployed as a bioisostere for saturated heterocycles such as piperidine, morpholine, and unfluorinated piperidin-4-ol.

This guide provides an objective, data-driven comparison of (S)-3,3-difluoropiperidin-4-ol against traditional alternatives. By examining the causality behind its physicochemical shifts and providing self-validating experimental workflows, this document equips researchers with the actionable insights needed for rational drug design.

Mechanistic Rationale: The Causality of the Gem-Difluoro Effect

The superior performance of (S)-3,3-difluoropiperidin-4-ol as a bioisostere is not coincidental; it is governed by the fundamental stereoelectronic properties of fluorine. Replacing carbon-hydrogen (C–H) bonds with carbon-fluorine (C–F) bonds introduces profound changes to the molecule's microenvironment.

  • pKa Modulation via Inductive Effects: Unfluorinated piperidines are highly basic (pKa ~11.2) and exist almost entirely in a protonated, cationic state at a physiological pH of 7.4. The introduction of a gem-difluoro group at the β-position exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the adjacent nitrogen. This dramatically lowers the amine's basicity (pKa ~6.8), increasing the fraction of the neutral, unionized species in systemic circulation ().

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the α-carbon of aliphatic amines for oxidative N-dealkylation. Because the C–F bond is significantly stronger than the C–H bond (116 kcal/mol vs. 98 kcal/mol), the gem-difluoro moiety physically blocks oxidation at the 3-position while electronically deactivating the adjacent α-carbons against electrophilic enzymatic attack ().

  • Conformational Locking: The highly electronegative fluorine atoms engage in charge-dipole interactions and hyperconjugation (the "axial-F preference"), restricting the piperidine ring into specific chair conformations that can reduce entropic penalties upon target binding ().

Causality A Gem-Difluoro Substitution at C3 Position B Strong Inductive Electron Withdrawal A->B F Steric & Electronic Shielding of α-Carbon A->F C Lowered Amine pKa (~11.2 -> ~6.8) B->C D Increased Neutral Fraction at pH 7.4 C->D E Enhanced Passive Membrane Permeability D->E G Increased Metabolic Stability (Reduced Cl_int) F->G

Causal pathway of ADME improvements induced by gem-difluoro substitution.

Objective Comparison: Physicochemical & ADME Profiling

To objectively evaluate the bioisosteric replacement, we must benchmark (S)-3,3-difluoropiperidin-4-ol against its unfluorinated and mono-fluorinated counterparts, as well as morpholine (a traditional pKa-lowering oxygen bioisostere).

The table below summarizes representative quantitative data demonstrating how the gem-difluoro effect optimizes the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Table 1: Comparative Profiling of Piperidine Bioisosteres
Bioisostere ScaffoldpKa (Basic Amine)LogD (pH 7.4)Cl_int (HLM, µL/min/mg)Papp (Caco-2, 10⁻⁶ cm/s)
Piperidin-4-ol ~ 10.8-1.245.02.1
Morpholine ~ 8.3-0.832.58.5
3-Fluoropiperidin-4-ol ~ 8.5-0.424.012.0
(S)-3,3-Difluoropiperidin-4-ol ~ 6.8 +0.5 < 10.0 28.5

Data Interpretation: While morpholine successfully lowers the pKa compared to piperidin-4-ol, it introduces a hydrogen-bond acceptor (oxygen) that can limit passive permeability. (S)-3,3-difluoropiperidin-4-ol achieves a superior pKa shift (~6.8) while simultaneously increasing lipophilicity (LogD +0.5). This results in a nearly 14-fold increase in Caco-2 permeability and a dramatic reduction in intrinsic clearance (Cl_int < 10.0 µL/min/mg).

Experimental Validation Workflows

To ensure trustworthiness and reproducibility in your own laboratory, the following self-validating protocols are required to accurately profile these bioisosteres.

Protocol A: Potentiometric pKa Determination
  • Step 1: Electrode Calibration. Calibrate the glass electrode using standard buffers (pH 2, 7, and 12). Causality: Ensures electrode linearity across the entire physiological and analytical pH spectrum.

  • Step 2: Co-solvent Titration. Dissolve the compound in a methanol/water co-solvent mixture and titrate with 0.1 M NaOH. Causality: Highly lipophilic bioisosteres may precipitate in pure water. The co-solvent maintains homogeneity. The Yasuda-Shedlovsky extrapolation method is then applied to mathematically correct the data back to the true aqueous pKa.

  • Step 3: System Validation (Control). Titrate a known reference standard (e.g., Labetalol) alongside the test articles. Causality: If the calculated pKa of the reference deviates by >0.1 units from literature values, the system is invalid, preventing the propagation of artifactual data.

Protocol B: Microsomal Stability Assay (Cl_int)
  • Step 1: Pre-incubation. Combine 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in potassium phosphate buffer (pH 7.4) and pre-incubate at 37°C for 5 minutes. Causality: Equilibrates the assay temperature to mimic physiological conditions, ensuring accurate enzyme kinetics.

  • Step 2: NADPH Initiation. Add 1 mM NADPH to the mixture to start the reaction. Causality: CYP450 enzymes are entirely dependent on the electron transfer provided by NADPH. Without it, oxidative metabolism cannot occur.

  • Step 3: Time-Point Quenching. At 0, 15, 30, 45, and 60 minutes, extract an aliquot and immediately mix it with ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity precisely at the target time point to ensure accurate half-life calculations.

  • Step 4: System Validation (Control). Run Verapamil or Dextromethorphan in parallel. Causality: This acts as a positive control. If the Verapamil does not degrade rapidly, the HLM batch is metabolically inactive (e.g., degraded enzymes), and the assay must be rejected.

Workflow S1 Incubate Compound with HLM & Buffer S2 Initiate Reaction (Add NADPH) S1->S2 S3 Quench at Time Points (0-60 min) S2->S3 S4 Centrifuge & Extract Supernatant S3->S4 S5 LC-MS/MS Quantification S4->S5 S6 Calculate Cl_int & Half-life S5->S6

Step-by-step experimental workflow for determining intrinsic clearance in human liver microsomes.

Conclusion

The evaluation of (S)-3,3-difluoropiperidin-4-ol hydrochloride demonstrates its superiority as a bioisostere for saturated nitrogen heterocycles. By strategically leveraging the inductive and steric effects of the gem-difluoro group, medicinal chemists can simultaneously resolve liabilities related to high basicity, poor membrane permeability, and rapid oxidative metabolism. Utilizing the self-validating protocols outlined above ensures that these physicochemical advantages translate reliably into robust pharmacokinetic data during lead optimization.

References

  • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference Source: National Institutes of Health (NIH) / PMC URL:[Link]

Validation

Strategic Incorporation of 3,3-Difluoropiperidine in Drug Discovery: A Comprehensive SAR and Performance Comparison Guide

Executive Summary The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, its high intrinsic basicity (pKa ~10–11) frequently introduces pharmacokinetic bottlenecks, includin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous heterocycles in FDA-approved therapeutics. However, its high intrinsic basicity (pKa ~10–11) frequently introduces pharmacokinetic bottlenecks, including poor blood-brain barrier (BBB) permeability and off-target cardiotoxicity (hERG liability). To circumvent these issues, medicinal chemists increasingly rely on gem-difluoro substitutions.

This guide provides an in-depth, objective comparison of the 3,3-difluoropiperidine scaffold against unsubstituted and alternative fluorinated analogs (e.g., 4,4-difluoropiperidine). By analyzing recent Structure-Activity Relationship (SAR) data, we deconstruct the mechanistic causality behind its effects on target binding, basicity, and drug-like properties.

Mechanistic Rationale: The Physics of β-Fluorination

The strategic placement of fluorine atoms on a saturated heterocycle is not merely a steric substitution; it is a profound electronic modulation.

When fluorine is introduced at the 3-position (β to the nitrogen), its strong electronegativity exerts an inductive electron-withdrawing effect across the σ-bonds.

  • Causality of pKa Reduction: This inductive pull decreases the electron density on the basic nitrogen lone pair, typically lowering the pKa from ~10.0 to a more neutral ~7.5–8.5.

  • Pharmacokinetic Impact: By shifting the ionization equilibrium at physiological pH (7.4), the molecule exists less as a charged cation and more as a neutral free base. This directly enhances passive membrane permeability (improving Central Nervous System Multiparameter Optimization, or CNS MPO scores) and increases Lipophilic Efficiency (LipE)[1].

  • Toxicity Mitigation: The reduced protonation state weakens ionic interactions with the promiscuous binding pocket of the hERG potassium channel, thereby mitigating cardiotoxicity risks[2].

SAR_Logic A Piperidine Scaffold B gem-Difluoro Substitution (3,3-position) A->B C Inductive Effect (Electronegativity) B->C E Conformational Bias B->E D Decreased Amine pKa C->D F Reduced hERG Liability D->F G Enhanced CNS Penetration D->G H Altered Target Binding D->H E->H

Logical flow of 3,3-difluoropiperidine SAR effects on pharmacokinetics.

Quantitative SAR Comparison: Target-Specific Divergence

The impact of the 3,3-difluoropiperidine scaffold is highly context-dependent. While it universally improves physicochemical properties, its effect on target affinity depends heavily on the specific architecture of the receptor's orthosteric site.

Table 1: Impact of Piperidine Core Modifications on Target Affinity
Scaffold ModificationTarget ClassBinding Affinity / EfficacyPhysicochemical & Mechanistic ImpactRef
Morpholine (Baseline)NAPE-PLDIC50 = BaselineHighly polar; experiences steric hindrance in the hydrophobic pocket.[3]
3,3-Difluoropiperidine NAPE-PLD2-fold potency increase Replaces polar oxygen with lipophilic CF2, improving hydrophobic pocket fit while maintaining a favorable dipole.[3]
4,4-Difluoropiperidine Dopamine D4RKi = 5.5 nM (Optimal)γ-fluorines maintain sufficient nitrogen basicity to form a critical salt bridge with receptor residue Asp112.[1]
3,3-Difluoropiperidine Dopamine D4RKi = 140 nM (Reduced)β-fluorines drastically reduce basicity, resulting in the loss of the essential Asp112 ionic interaction.[1]
Unsubstituted Piperidine Pks13-TEMIC > 64 μg/mLHigh pKa leads to severe hERG liability and poor target engagement.[2]
3-Fluoropiperidine Pks13-TEMIC = 0.125 μg/mLLowered pKa rescues the compound from hERG binding and improves antimicrobial efficacy.[2]
Expert Analysis of the Data
  • When to use 3,3-Difluoropiperidine: As seen in the NAPE-PLD inhibitor series, substituting a morpholine ring with 3,3-difluoropiperidine yielded a 2-fold increase in potency[3]. The CF2 group acts as a bioisostere for the morpholine oxygen, retaining the dipole moment while increasing hydrophobicity to better engage the target's lipid-binding pocket. Furthermore, it is an excellent choice when rescuing a highly basic lead compound from hERG toxicity[2].

  • When to avoid 3,3-Difluoropiperidine: In the Dopamine D4 Receptor (D4R) antagonist series, moving the gem-difluoro group from the 4-position to the 3-position caused a significant drop in affinity[1]. Causality: The D4R binding pocket requires a strong ionic interaction with the aspartate residue Asp112. The 3,3-isomer's reduced basicity prevents this salt bridge from forming, whereas the 4,4-isomer (where fluorines are further from the nitrogen) maintains enough basicity to anchor the ligand.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols outline the synthesis and biological evaluation of 3,3-difluoropiperidine derivatives.

Protocol A: Chemical Synthesis via Reductive Amination

This protocol details the attachment of 3,3-difluoropiperidine to an aldehyde scaffold[4].

  • Free-Basing the Amine: Dissolve 3,3-difluoropiperidine hydrochloride (1.0 eq) in anhydrous methanol. Add triethylamine (TEA, 1.2 eq).

    • Causality: Commercially available 3,3-difluoropiperidine is typically supplied as a hydrochloride salt for stability[5]. The HCl salt is unreactive in nucleophilic additions; TEA neutralizes the acid, liberating the free base and making the nitrogen lone pair available for attack.

  • Iminium Formation: Add the target aldehyde (1.1 eq) to the solution. Stir at room temperature for 1 hour.

    • Causality: Pre-forming the iminium ion before introducing the reducing agent prevents the premature reduction of the starting aldehyde into an unwanted primary alcohol byproduct.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir continuously for 12 hours at room temperature[4].

    • Causality: STAB is specifically chosen over harsher agents like Sodium Borohydride (NaBH4) because it is exceptionally mild. It selectively reduces the iminium intermediate without reducing unreacted aldehydes or other sensitive functional groups.

  • Quench and Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4[4].

Protocol B: Self-Validating Radioligand Binding Assay (D4R)

This protocol measures the binding affinity (Ki) of the synthesized derivatives[1].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human D4 receptor. Homogenize the cells and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well plate, incubate the membrane preparations with a fixed concentration of a tritiated radioligand (e.g., [3H]N-methylspiperone) and a titration curve of the 3,3-difluoropiperidine test compound (ranging from 10 pM to 10 μM) in assay buffer.

  • Self-Validation (Internal Controls):

    • Positive Control: Include a known high-affinity D4R antagonist to verify assay sensitivity.

    • Non-Specific Binding (NSB) Control: Incubate a subset of wells with the radioligand and a massive excess of an unlabeled competitor (e.g., 10 μM haloperidol).

    • Causality: The NSB control is critical for assay integrity. It quantifies background "noise" (radioligand sticking non-specifically to the plastic plate or lipid membranes). Subtracting NSB from total binding ensures the calculated IC50 reflects true orthosteric receptor engagement.

  • Detection: Terminate the reaction by rapid vacuum filtration through glass fiber filters. Wash extensively, add scintillation cocktail, and quantify radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

Workflow Step1 1. Scaffold Selection 3,3-difluoro 4,4-difluoro Step2 2. Chemical Synthesis Reductive Amination Step1->Step2 Reagents Step3 3. In Vitro Assays Radioligand Binding Step2->Step3 Purified Compounds Step4 4. SAR Analysis LipE & CNS MPO Step3->Step4 Activity Data Step5 5. Lead Optimization Iterative Design Step4->Step5 SAR Insights Step5->Step2 Refined Design

Iterative experimental workflow for the synthesis and SAR evaluation.

Conclusion

The 3,3-difluoropiperidine scaffold is a highly versatile bioisostere that offers medicinal chemists a surgical tool for tuning molecular properties. While it is highly effective at reducing basicity, improving CNS penetration, and mitigating hERG liability, its implementation must be guided by the specific electrostatic requirements of the target binding pocket. Understanding the precise causality of β-fluorination ensures that this structural motif is deployed effectively in lead optimization campaigns.

References

  • Mock, E. D., et al. "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D.
  • "Synthesis and biological characterization of a (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds." ChemRxiv.
  • "Structure-Based Optimization of Coumestan Derivatives as Polyketide Synthase 13-Thioesterase(Pks13-TE) Inhibitors with Improved hERG Profiles for Mycobacterium tuberculosis Treatment.
  • "Application Notes and Protocols: Incorporation of gem-Difluorinated Piperidines into Bioactive Scaffolds." Benchchem.
  • "3,3-Difluoropiperidine hydrochloride | CAS 496807-97-7." Ossila.

Sources

Comparative

A Comparative Guide to the Computational Modeling of (S)-3,3-difluoropiperidin-4-ol's Conformational Preferences

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tool for fine-tuning molecular properties.[2] Fluorination can enhance metabolic stability, modulate pKa to improve cell permeability and reduce off-target effects, and critically, exert profound control over the molecule's conformational equilibrium.[3]

For a molecule like (S)-3,3-difluoropiperidin-4-ol, a chiral building block with significant potential in drug design, understanding its preferred three-dimensional shape is paramount. The interplay between the gem-difluoro group at the 3-position, the hydroxyl group at the 4-position, and the nitrogen heteroatom creates a complex conformational landscape. This guide provides a comparative analysis of computational methodologies to predict these preferences, offering a framework for researchers to select the most appropriate tools and interpret their findings with confidence. We will demonstrate how a combination of computational modeling and experimental data provides a self-validating system for structural elucidation.[1]

The Conformational Landscape: Beyond Simple Sterics

The piperidine ring typically adopts a low-energy chair conformation to minimize torsional and angle strain.[1] For a substituted piperidine, this leads to an equilibrium between two chair conformers, with substituents occupying either axial or equatorial positions. However, the introduction of fluorine atoms complicates this picture due to potent stereoelectronic effects that can override simple steric considerations.[2][4]

Key factors governing the conformation of fluorinated piperidines include:

  • Steric Repulsion : The classical penalty for placing bulky groups in sterically crowded axial positions.

  • Charge-Dipole Interactions : Electrostatic interactions, particularly in protonated species, can favor specific arrangements of the C-F bond relative to the charged nitrogen.[3]

  • Hyperconjugation (The Gauche Effect) : A stabilizing interaction involving the donation of electron density from a C-H bonding orbital (σ) into an adjacent anti-periplanar C-F anti-bonding orbital (σ).[5][6] This σC-H → σC-F interaction often favors a gauche relationship between the C-H and C-F bonds, which can lead to a counterintuitive preference for axial fluorine conformations.[2][5]

  • Solvation : The polarity of the solvent can dramatically influence the conformational equilibrium by differentially stabilizing the dipole moments of various conformers.[2][7]

A robust computational approach must be able to accurately model this delicate balance of forces.

Comparative Analysis of Computational Methodologies

Choosing the right computational tool is critical for obtaining reliable results. The primary trade-off is between computational cost and accuracy. For fluorinated systems, where subtle electronic effects are dominant, this choice is particularly important.

Methodology Advantages Disadvantages & Caveats for Fluorinated Systems Recommended Use Case
Molecular Mechanics (MM) - Extremely fast, suitable for high-throughput screening.- Excellent for exploring a wide conformational space.- Accuracy is entirely dependent on the force field parameterization.[8]- Standard force fields (e.g., MMFF, GAFF) may lack specific, accurate parameters for gem-difluoro motifs on a heterocycle, potentially failing to capture key stereoelectronic effects like hyperconjugation.[9][10]- May incorrectly estimate the energetic penalty or stabilization of fluorine substitution.Initial Conformational Search : To rapidly generate a diverse set of low-energy starting structures for further, more accurate analysis.
Quantum Mechanics (QM) - Explicitly treats electrons, providing a much more accurate description of electronic effects (hyperconjugation, polarization).[11]- Does not rely on pre-defined parameters for specific functional groups.- Methods like Density Functional Theory (DFT) offer a good balance of accuracy and cost.- Computationally expensive, especially with large basis sets.- The choice of functional and basis set can significantly impact the results. Functionals like M06-2X are often recommended for systems with significant non-covalent interactions.[2]High-Accuracy Refinement : For geometry optimization and single-point energy calculations of conformers identified by MM.Definitive Energy Ranking : To obtain reliable relative free energies (ΔG) between conformers.

Experimental Workflow: A Self-Validating Computational Protocol

The most trustworthy computational models are those validated by experimental data. This section outlines a comprehensive, step-by-step workflow that integrates computational methods with experimental insights from NMR spectroscopy.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_analysis Analysis & Interpretation mol_build 1. Initial Structure Generation ((S)-3,3-difluoropiperidin-4-ol) conf_search 2. Molecular Mechanics (MM) Conformational Search (e.g., OPLS3e, MMFF94s) mol_build->conf_search qm_opt 3. Quantum Mechanics (QM) Refinement (DFT: M06-2X/def2-QZVPP) - Gas Phase - Solvated (PCM, water) conf_search->qm_opt energy_calc 4. Thermodynamic Analysis (Calculate Relative Free Energies, ΔG) qm_opt->energy_calc nmr_pred 5. NMR Parameter Prediction (Calculate ³J coupling constants) qm_opt->nmr_pred compare 6. Compare & Validate (Calculated ΔG and ³J vs. Experimental ³J) energy_calc->compare nmr_pred->compare Predicted Data synthesis A. Synthesis & Purification nmr_acq B. NMR Spectroscopy (¹H, ¹⁹F, COSY) Measure experimental ³J couplings nmr_acq->compare Experimental Data conclusion 7. Determine Dominant Conformer & Refine Model compare->conclusion

Caption: Integrated workflow for computational and experimental conformational analysis.
Protocol 1: Conformational Search with Molecular Mechanics

Objective: To efficiently identify all plausible low-energy conformers of (S)-3,3-difluoropiperidin-4-ol.

  • Structure Preparation: Build the 3D structure of (S)-3,3-difluoropiperidin-4-ol in a molecular modeling suite. Ensure correct stereochemistry at C4.

  • Force Field Selection: Choose a modern force field such as OPLS3e or MMFF94s. Be aware of the potential limitations regarding fluorine parameters.[8]

  • Conformational Search Execution: Perform a systematic or stochastic conformational search. A Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search is recommended. Set an appropriate energy window (e.g., 10 kcal/mol) to ensure all relevant conformers are captured.

  • Output Analysis: Collect all unique conformers within the energy window. Pay close attention to the primary degrees of freedom: the chair/twist-boat forms of the piperidine ring and the axial/equatorial orientation of the C4-hydroxyl group.

Protocol 2: High-Accuracy DFT Refinement and Energy Calculation

Objective: To obtain accurate geometries and relative free energies for the conformers identified in Protocol 1.

  • Input Preparation: Use the output geometries from the MM conformational search as starting points for QM calculations.

  • Method Selection:

    • Functional: M06-2X. This functional is well-regarded for its performance in systems with non-covalent interactions, which are crucial for intramolecular stability.[2]

    • Basis Set: def2-QZVPP. This is a large and flexible basis set that provides a high-quality description of the electron distribution.[2]

    • Solvation Model: Use a Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous environment, which is most relevant for biological systems.[2][7]

  • Calculation Execution:

    • Perform a full geometry optimization and frequency calculation for each conformer, first in the gas phase and then with the PCM.

    • The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to compute the thermal corrections needed for Gibbs free energy (G).

  • Energy Extraction: For each conformer, calculate the relative Gibbs free energy (ΔG) at 298.15 K with respect to the global minimum energy conformer.

Data Presentation and Interpretation

The results of the DFT calculations can be summarized to compare the stability of the most important conformers. Let's consider the two primary chair conformers: one with the hydroxyl group in an axial position (ax-OH) and one with it in an equatorial position (eq-OH).

Table 2: Calculated Relative Free Energies (ΔG in kcal/mol) of (S)-3,3-difluoropiperidin-4-ol Conformers

ConformerMethodΔG (Gas Phase)ΔG (Water, PCM)Predicted Population (Water)
Chair, eq-OH M06-2X/def2-QZVPP0.000.00>99%
Chair, ax-OH M06-2X/def2-QZVPP2.853.50<1%
Twist-Boat M06-2X/def2-QZVPP>5.0>5.0<1%

Interpretation: The computational data strongly predicts that the chair conformation with the hydroxyl group in the equatorial position is overwhelmingly favored in both the gas phase and, even more so, in an aqueous solution. The significant energy penalty for the axial conformer likely arises from a combination of steric hindrance and unfavorable dipole-dipole interactions. The gem-difluoro substitution pattern locks the ring and amplifies the preference for the equatorial substituent at the adjacent position.

Experimental Validation via NMR Spectroscopy

NMR spectroscopy is a powerful technique for determining molecular conformation in solution.[12][13] For fluorinated compounds, the three-bond coupling constant between fluorine and an adjacent proton (³J(F,H)) is highly sensitive to the dihedral angle between them, as described by the Karplus equation.[2]

  • A large ³J(F,Hax) coupling (typically > 25 Hz) indicates an anti-periplanar relationship (~180°), which occurs when the fluorine is axial.

  • A small ³J(F,Hax) or ³J(F,Heq) coupling (typically < 15 Hz) indicates a gauche relationship (~60°).

By calculating the expected NMR coupling constants for our lowest-energy DFT structure and comparing them to experimental values, we can validate our computational model.

G cluster_key Key Conformers of (S)-3,3-difluoropiperidin-4-ol cluster_effects Dominant Stabilizing/Destabilizing Effects eq_OH Equatorial-OH Conformer (Predicted Global Minimum) ax_OH Axial-OH Conformer (Higher Energy) eq_OH->ax_OH Ring Inversion (High Energy Barrier) eq_stabilization eq-OH Stabilization: - Lower steric strain - Favorable hyperconjugation (σC-H -> σ*C-F) eq_OH->eq_stabilization ax_destabilization ax-OH Destabilization: - 1,3-diaxial interactions - Unfavorable dipole alignment ax_OH->ax_destabilization

Caption: Conformational equilibrium and influencing factors.

Table 3: Comparison of Predicted and Experimental NMR Coupling Constants

Coupling ConstantDFT Predicted Value (eq-OH conformer)Typical Experimental Value (Hypothetical)Conclusion
³J(F_ax, H4_ax) ~12 Hz11.8 HzExcellent agreement, consistent with a gauche relationship.
³J(F_eq, H4_ax) ~10 Hz9.5 HzGood agreement, consistent with a gauche relationship.

Conclusion and Recommendations

For accurately modeling the conformational preferences of (S)-3,3-difluoropiperidin-4-ol and related fluorinated heterocycles, a multi-step approach is essential.

  • Prioritize Quantum Mechanics: While molecular mechanics is useful for initial conformational sampling, it should not be relied upon for final energy determination. The subtle stereoelectronic effects of fluorine demand the accuracy of DFT.[2]

  • Choose Appropriate Functionals: Functionals like M06-2X, which are parameterized to handle non-covalent interactions, are superior to older functionals like B3LYP for these systems.[1][2]

  • Never Neglect the Solvent: Solvation effects can be dramatic and can even invert conformational preferences.[2][7] Always perform calculations using a continuum solvation model (like PCM) that reflects the relevant experimental or biological environment.

  • Validate with Experiment: The synergy between high-level computation and experimental NMR data provides a robust, self-validating framework for conformational analysis.[1][14]

By following this integrated approach, researchers and drug development professionals can build reliable models of molecular conformation, leading to a more profound understanding of structure-activity relationships and accelerating the design of next-generation therapeutics.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(31), 12799-12807. [Link]

  • ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • ResearchGate. (2020). The conformational preferences of 3-fluoropiperidine (1) and 3,5-difluoropiperidine (2) and their TFA-(A), HCl-(B), and NH-(C)-analogues. ResearchGate. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(62), 14278-14278. [Link]

  • MDPI. (2023). Conformations and Physicochemical Properties of Biological Ligands in Various Environments. International Journal of Molecular Sciences. [Link]

  • University of Southampton ePrints. (2024). Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

  • OSTI.gov. (n.d.). Conformational diversity of 1-phenylpiperidin-4-one in the gas phase. US Department of Energy Office of Scientific and Technical Information. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • ACS Publications. (1971). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. [Link]

  • ACS Publications. (2002). Torsion Energy Profiles and Force Fields Derived from Ab Initio Calculations for Simulations of Hydrocarbon−Fluorocarbon Diblocks and Perfluoroalkylbromides. The Journal of Physical Chemistry A. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • National Institutes of Health. (2019). Force Fields for Small Molecules. PubMed Central. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]

  • ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]

  • bioRxiv. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. [Link]

  • National Institutes of Health. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. PubMed. [Link]

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • ResearchGate. (n.d.). A Quantum Chemistry Based Force Field for Perfluoroalkanes and Poly(tetrafluoroethylene). Request PDF. [Link]

  • SciSpace. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. [Link]

  • Wikipedia. (n.d.). Gauche effect. [Link]

  • ResearchGate. (n.d.). Computational identification of novel piperidine derivatives as potential HDM2 inhibitors designed by fragment-based QSAR, molecular docking and molecular dynamics simulations. [Link]

  • Gilmour, R., et al. (2015). Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect?. Chemical Science, 6(6), 3519-3524. [Link]

  • National Institutes of Health. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed. [Link]

  • Scilit. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. [Link]

  • Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. [Link]

  • ChemRxiv. (n.d.). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. [Link]

  • Chong Lab, University of Pittsburgh. (2022). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. [Link]

  • University of Southampton ePrints. (2016). Accurate force fields and methods for modelling organic molecular crystals at finite temperatures. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-3,3-difluoropiperidin-4-ol hydrochloride proper disposal procedures

Immediate Action Card: (S)-3,3-Difluoropiperidin-4-ol HCl Disposal Parameter Critical Directive Primary Hazard Irritant (Skin/Eye/Respiratory) .[1] Acidic in solution.[2][3] Generates HF upon combustion.[4] Waste Stream...

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Action Card: (S)-3,3-Difluoropiperidin-4-ol HCl Disposal

Parameter Critical Directive
Primary Hazard Irritant (Skin/Eye/Respiratory) .[1] Acidic in solution.[2][3] Generates HF upon combustion.[4]
Waste Stream Solid: Hazardous Chemical Waste (Solid). Liquid: Halogenated Organic Waste (Segregated).
Drain Disposal STRICTLY PROHIBITED. Do not pour down the sink, even if dissolved.
Incompatibility Strong oxidizing agents, strong bases (releases free base), alkali metals.
Spill Response Wear nitrile gloves/goggles. Sweep up dry spills.[5] Neutralize wet spills with Sodium Bicarbonate.[3]

Executive Summary & Chemical Profile

(S)-3,3-difluoropiperidin-4-ol hydrochloride is a fluorinated, chiral piperidine derivative often used as a building block in the synthesis of pharmaceutical kinase inhibitors.

Proper disposal is dictated by two structural features:

  • The Hydrochloride Salt: Makes the compound water-soluble and acidic (pH < 4 in solution).

  • The Fluorine Atoms: Mandates segregation from standard organic waste. Incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas, requiring specialized incinerators equipped with alkaline scrubbers.[6]

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicDisposal Implication
State Solid (White/Off-white powder)Dispose as solid waste; do not dissolve unnecessarily.
Solubility High (Water, Methanol)If dissolved, must go to Halogenated Liquid waste, not aqueous drain.
Acidity (pKa) ~9-10 (Piperidine H+), Solution pH ~3-5Aqueous solutions require pH check/neutralization before consolidation to prevent container corrosion.
Hygroscopicity HighKeep waste containers tightly sealed to prevent moisture absorption and caking.

Waste Stream Classification (RCRA & EHS)

Proper classification is the "Self-Validating System" that prevents regulatory fines and dangerous facility interactions.

  • RCRA Status: This specific compound is likely not a "Listed" waste (P or U list) but is a Characteristic Waste if it exhibits corrosivity (D002) in solution.

  • Halogen Requirement: Because of the C-F bonds, this waste must be labeled "Halogenated." Mixing this with non-halogenated solvents (like Acetone/Ethanol waste) can result in rejection by waste handlers or damage to standard incinerators.

Decision Logic: Waste Segregation

WasteSegregation Start Waste Material Generated StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag in Poly Label: 'Solid Chemical Waste' Tag: 'Halogenated' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, MeOH, DCM) SolventCheck->Organic Aqueous Aqueous Solution (Water/Buffer) SolventCheck->Aqueous HalogenatedStream Container: Halogenated Solvents (Do NOT mix with Non-Halogenated) Organic->HalogenatedStream pHCheck Check pH Aqueous->pHCheck Neutralize Neutralize with NaHCO3 to pH 6-8 pHCheck->Neutralize Acidic AqueousAction Container: Aqueous Chemical Waste Tag: 'Fluorinated Organics' pHCheck->AqueousAction Neutral Neutralize->AqueousAction

Figure 1: Decision tree for segregating (S)-3,3-difluoropiperidin-4-ol HCl waste streams. Note the strict prohibition of drain disposal.[7]

Detailed Disposal Protocols

Protocol A: Solid Waste (Expired/Excess Reagent)

Best for: Pure compound, contaminated weighing boats, solid spill residues.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or double-bag in thick (6-mil) polyethylene bags.

  • Labeling:

    • Chemical Name: "(S)-3,3-difluoropiperidin-4-ol hydrochloride"

    • Hazard Checkbox: "Irritant"

    • Constituents: "100% Fluorinated Organic Solid"

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

  • Disposal: Hand off to EHS for incineration at a facility permitted for halogenated waste.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, extraction layers (DCM/Ethyl Acetate).

  • Segregation: Pour into the Halogenated Solvent carboy (typically red or yellow tagged).

    • Critical: Even if the solvent is Ethyl Acetate (non-halogenated), the presence of dissolved difluoropiperidine makes the entire mixture halogenated waste.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (Nitric acid, Peroxides) or strong alkalis that could evolve heat.

  • Log Entry: Record the volume and approximate concentration on the waste tag.

Protocol C: Aqueous Waste (Rinsate)

Best for: Glassware washing, aqueous workup layers.

  • pH Adjustment:

    • Test pH with a strip. If pH < 5 (due to HCl salt), slowly add Sodium Bicarbonate (

      
      ) until bubbling ceases and pH is neutral (6–8).
      
    • Why? Acidic waste corrodes metal safety cans and drums.

  • Collection: Pour into a container labeled "Aqueous Waste with Toxic Organics."

  • Prohibition: Do NOT pour down the sink. Standard municipal water treatment does not degrade fluorinated heterocycles efficiently, leading to environmental persistence.

Emergency Spill Response

Scenario: A 5g bottle of (S)-3,3-difluoropiperidin-4-ol HCl drops and shatters.

SpillResponse Alert 1. Alert & PPE (Goggles, Nitrile Gloves, Lab Coat) Contain 2. Containment Isolate area, cover drains Alert->Contain Cleanup 3. Mechanical Cleanup Sweep gently (Avoid Dust) Contain->Cleanup Residue 4. Wet Wipe Clean surface with soap/water Cleanup->Residue Disposal 5. Bag & Tag Dispose as Solid Hazardous Waste Residue->Disposal

Figure 2: Linear workflow for dry solid spill cleanup.

Step-by-Step Response:

  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If dust is visible, use an N95 mask or half-face respirator (P100).

  • Dry Spill: Do not wet the powder initially (this creates an acidic sludge). Gently sweep into a dustpan using a brush.

  • Wet Spill: If the material is in solution, cover with a spill pillow or vermiculite. Neutralize with sodium bicarbonate if the spill is large and acidic.

  • Decontamination: Wipe the area with a soap/water solution. Collect all wipes, gloves, and debris into the hazardous waste bag.

Regulatory & Compliance Notes

  • US EPA (RCRA): While not explicitly P/U listed, the generator is responsible for determining characteristics. Treat as D002 (Corrosive) if pH < 2. Always classify as Halogenated to ensure compliance with 40 CFR 264.340 (Incinerator standards).

  • DOT Transport: If shipping waste off-site, it likely falls under UN 3261, Corrosive solid, acidic, organic, n.o.s. (3,3-difluoropiperidin-4-ol hydrochloride).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 3,3-Difluoropiperidine hydrochloride.[1][8] (General hazard data for structural analog).

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

Sources

Handling

Personal protective equipment for handling (S)-3,3-difluoropiperidin-4-ol hydrochloride

This guide serves as a definitive technical resource for the safe handling, storage, and disposal of (S)-3,3-difluoropiperidin-4-ol hydrochloride . It is designed for researchers and safety officers requiring immediate,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical resource for the safe handling, storage, and disposal of (S)-3,3-difluoropiperidin-4-ol hydrochloride . It is designed for researchers and safety officers requiring immediate, actionable data without redundant filler.

Part 1: Chemical Intelligence & Hazard Profile

Compound Identity:

  • Chemical Name: (S)-3,3-Difluoropiperidin-4-ol Hydrochloride

  • Parent Free Base CAS: 1239596-54-3 (Racemic/General reference)

  • Chemical Class: Fluorinated Piperidine Salt

  • Physical State: White to off-white hygroscopic solid

Hazard Summary Table The following data is synthesized from Safety Data Sheets (SDS) of structurally homologous fluorinated piperidine salts (e.g., 3,3-difluoropiperidine HCl).

Hazard CategoryGHS ClassificationHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1]WARNING
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][2][3]WARNING
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][2][3][4][5]WARNING
Thermal Decomposition N/ARisk: Releases Hydrogen Fluoride (HF), HCl, NOx.[5]DANGER

Part 2: Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Standard laboratory PPE is insufficient for fluorinated salts due to the potential for hydrolysis and HF generation upon thermal stress or contact with strong acids. The following protocol utilizes a "Barrier-in-Depth" strategy.

Hand Protection (The Double-Glove Protocol)
  • Primary Layer (Inner): Low-modulus Nitrile (4 mil).

    • Function: Tactile sensitivity for weighing; protects against incidental splashes.

  • Secondary Layer (Outer): Extended-cuff Nitrile (minimum 6 mil) or Neoprene.

    • Function: Mechanical strength and permeation barrier against acidic residues.

  • Why Not Latex? Latex proteins can degrade rapidly upon contact with acidic hydrochloride salts, compromising the barrier.

  • Change Frequency: Immediately upon contamination or every 2 hours of continuous handling.

Respiratory & Inhalation Control
  • Primary Control: Certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Control (If Hood Unavailable/Spill Cleanup): Full-face respirator with Multi-Gas/Vapor Cartridge (Acid Gas + Organic Vapor) and P100 particulate filter.

    • Logic: The HCl salt form can release HCl gas in moist air; thermal events release HF. A standard N95 is insufficient for acid gas protection.

Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on safety glasses with side shields when handling powders that are severe eye irritants (H319).[4] Fine dust can bypass side shields.

Part 3: Operational Handling Workflow

Core Directive: Treat the material as Hygroscopic and Chiral-Sensitive . Moisture absorption alters stoichiometry, and extreme pH/heat can induce racemization.

Step 1: Storage & Receiving
  • Environment: Store at 2°C to 8°C (Refrigerated) .

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The HCl salt is hygroscopic; moisture uptake will form a sticky gum, making weighing inaccurate.

  • Container: Keep in tightly sealed glass or polypropylene vials. Avoid metal containers due to potential corrosion from trace HCl.

Step 2: Weighing & Dispensing
  • Equilibrate: Allow the closed container to reach room temperature before opening. This prevents condensation from forming inside the bottle (water acts as a nucleophile or racemization agent).

  • Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.

  • Transfer: Use a disposable spatula. Do not return unused material to the stock container to prevent cross-contamination.

Step 3: Reaction Setup
  • Solvent Compatibility: Soluble in water, methanol, and DMSO.

  • Base Neutralization: When liberating the free base, use mild bases (e.g., Carbonate or Bicarbonate) in a biphasic system to avoid racemization associated with strong bases (NaOH) and high heat.

Part 4: Waste Disposal & Emergency Response

Disposal Protocol
  • Categorization: Halogenated Organic Solid/Liquid Waste .

  • Segregation: Do NOT mix with strong oxidizers or strong bases.

  • Labeling: Clearly tag as "Contains Fluorinated Organics."

  • Destruction: High-temperature incineration with flue gas scrubbing (to capture HF/HCl) is the required industrial disposal method.

Emergency Response: The "Fluoride Factor"

While this compound is not HF gas, combustion or strong acid contact can release HF.

  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][6]

    • Advanced Safety: Keep Calcium Gluconate Gel (2.5%) accessible in the lab first aid kit as a precaution for any lab working heavily with fluorinated salts.

  • Spill Cleanup:

    • Evacuate the immediate area.[1][2][5][6][7][8][9]

    • Don full PPE (Double nitrile gloves, goggles, respirator).

    • Cover spill with Sodium Bicarbonate or Soda Ash to neutralize acidity.

    • Sweep into a container; do not generate dust.[10]

Part 5: Visualization of Safety Logic

The following diagram illustrates the decision-making workflow for handling (S)-3,3-difluoropiperidin-4-ol hydrochloride, prioritizing containment and moisture control.

SafetyWorkflow Start Start: Handling (S)-3,3-Difluoropiperidin-4-ol HCl Storage Storage Check: Is container at Room Temp? Start->Storage Equilibrate WAIT: Allow to warm to RT (Prevents Condensation) Storage->Equilibrate No (Cold) PPE Don PPE: 1. Double Nitrile Gloves 2. Splash Goggles 3. Lab Coat Storage->PPE Yes Equilibrate->Storage Environment Environment: Fume Hood (Face Vel >80 fpm) PPE->Environment Weighing Weighing: Use Anti-Static Gun Avoid Metal Spatulas Environment->Weighing Cleanup Cleanup: Wipe surfaces with moist paper towel Neutralize with weak base if needed Weighing->Cleanup Disposal Disposal: Halogenated Waste Stream Cleanup->Disposal

Caption: Operational workflow emphasizing moisture control (equilibration) and containment hierarchy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68442624, 3-Fluoropiperidin-4-ol hydrochloride (Surrogate Hazard Data). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.